Hexachlorophene
Description
What is Hexachlorophene?
This compound, also known as Fostril or pHisoHex, is a potent KCNQ1/KCNE1 potassium channel activator with EC50 at 4.61 + 1.29 mM. It can also reduce Wnt/beta-catenin signaling via the Siah-1-mediated Beta-catenin degrading.
This compound, an organochlorine compound, was once used widely as a disinfectant.
This compound is also known as gramophone or germa-media. It belongs to the diphenylmethanes class of organic compounds.
This compound, a chlorinated bisphenol antiseptic with bacteriostatic action, is available.
Preparation of this compound
The alkylation of 2,4,5-trichlorophenol produces this compound with formaldehyde. Similar antiseptics can be prepared, such as bromochlorophene or dichlorophene.
Biological activity of Hexachlorophen
This compound strongly affects gram-positive organisms but is much less effective against those with gram-negative genomes.
This compound, an organochlorine antiseptic/antibacterial biocide, inhibits the growth of S. aureus (1.56 mg/ml), E.faecium isolates fresh produce (5-50 mg/l), Salmonella isolates meats (22.5-25 mg/l), and Pseudomonas strains from slaughterhouse surfaces (0.25-0.25 mg/l). It prevents the infection of mouse astrocytoma DBT cells by a recombinant murine coronavirus mouse hepatitis virus (MHV; IC50=1.2 mM). This compound blocks recombinant human glutathione transferases A1-1 and P3-3 (IC50s = 9.7 mM and 0.16 mM, respectively) and activates KCNQ1/KCNE1 sodium channels expressed in CHO cell (EC50 = 4.61 mM). This compound is toxic in vivo to both fasted and unfasted rats, with LD50 values of 215 and 165 mg/kg.
Chemical properties of this compound
This compound is also known as germa-media or gramophone and belongs to the diphenylmethane class. Diphenylmethanes contain compounds that have a diphenylmethane moiety. This is methane containing two hydrogen atoms replaced by two phenyl groups. This compound can be used as a scrub or as a bacteriostatic cleanser. It can also be used to treat a gram-positive outbreak where other infection control methods have failed. This compound is a solid that can be dissolved in water and is considered relatively neutral. Multiple biofluids, such as blood and urine, have been found to contain this compound. This compound can be found in cells as a primary component of the cytoplasmic and membrane regions (predicted using logP).
This compound, an organochlorine compound, is diphenylmethane. Each phenyl group is replaced by chlorine at position 2, 3, or 5 and a hydroxy at position 6.
Although the compound is a white, odorless solid, it can also be found in commercial samples. However, some commercial samples may have a slight phenolic odor and appear off-white. It is insoluble when dissolved in water, but it dissolves in acetone, ethanol, diethyl ether, and chloroform.
Uses of this compound
It is an antiseptic that works against Gram-positive organisms. It is used in creams and soaps to treat various skin conditions. It can also be used as an acaricide or fungicide in agriculture, although it is not approved for use in the European Union. It can be used as an antiseptic, acaricide, antibacterial agent, and antifungal agricultural chemical. It is a polyphenol and a trichlorobenzene, as well as a bridged diphenylfungicide.
Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol | |
|---|---|---|
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InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2-3,20-21H,1H2 | |
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InChI Key |
ACGUYXCXAPNIKK-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |
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Molecular Formula |
C13H6Cl6O2, Array | |
| Record name | HEXACHLOROPHENE | |
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DSSTOX Substance ID |
DTXSID6020690 | |
| Record name | Hexachlorophene | |
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Molecular Weight |
406.9 g/mol | |
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Physical Description |
Hexachlorophene appears as a white free-flowing odorless powder. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., White to light tan, crystalline powder; [HSDB], Solid, ODOURLESS WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
166.5 °C | |
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Flash Point |
115 °F (Tag closed cup) /Isobac/ | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform, polyethylene glycols, propylene glycol, olive oil, cottonseed oil, dilute aqueous alkaline solutions., Soluble at 1 in 3.5 parts of alcohol, 1 in less than 1 part of acetone, & 1 in less than 1 part of ether, SOL IN DILUTE SOLUTIONS OF FIXED ALKALI HYDROXIDES, About 100 mg/mL in dimethyl sulfoxide at 20 °C, For more Solubility (Complete) data for HEXACHLOROPHENE (6 total), please visit the HSDB record page., 4.33e-04 g/L, Solubility in water: none | |
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Impurities |
Hexachlorophene produced from 2,4,5-trichlorophenol contains less than 15 ug/kg 2,3,7,8-tetrachlorodibenzo-para-dioxin. | |
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Color/Form |
Crystals from benzene, Needles from benzene, WHITE TO LIGHT TAN, CRYSTALLINE POWDER, White, free-flowing powder | |
CAS No. |
70-30-4 | |
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Melting Point |
322 to 333 °F (NTP, 1992), 161-163, 165.5 °C, 164-165 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Hexachlorophene Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexachlorophene, a chlorinated bisphenol, has a long history as a potent antiseptic agent, particularly effective against Gram-positive bacteria. Its mechanism of action is multifaceted, primarily targeting the bacterial cell membrane and key metabolic pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its antibacterial effects, with a focus on its activity against clinically relevant Gram-positive pathogens. This document details the disruption of cell membrane integrity, the inhibition of the electron transport chain, the uncoupling of oxidative phosphorylation, and the interference with fatty acid biosynthesis. Quantitative data on its efficacy, detailed experimental protocols for studying its mechanisms, and visual representations of the involved pathways are provided to support further research and drug development efforts.
Core Mechanisms of Action
This compound's efficacy against Gram-positive bacteria stems from its ability to interact with and disrupt multiple, essential cellular processes. Its lipophilic nature allows it to readily integrate into the bacterial cell envelope, leading to a cascade of inhibitory effects.
Disruption of Bacterial Cell Membrane Integrity
The primary and most well-documented mechanism of this compound is the disruption of the cytoplasmic membrane.[1][2] Its hydrophobic structure, containing six chlorine atoms, facilitates its insertion into the lipid bilayer of bacterial cell membranes.[1] This integration disrupts the membrane's structural integrity, leading to a number of detrimental consequences for the bacterial cell:
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Increased Permeability: The presence of this compound within the membrane increases its permeability, compromising its function as a selective barrier.[2]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential small molecules and ions, such as potassium ions (K+), from the cytoplasm.[1] This loss of ionic homeostasis is detrimental to cellular function.
-
Dissipation of Proton Motive Force: The increased permeability to protons dissipates the proton motive force (PMF) across the membrane. The PMF is crucial for ATP synthesis, nutrient transport, and flagellar motility. Its collapse severely cripples the cell's energy production and other essential functions.
Inhibition of the Electron Transport Chain
This compound has been shown to inhibit the bacterial electron transport chain (ETC), a critical process for cellular respiration and energy generation. Specifically, it targets membrane-bound dehydrogenases. Studies in Bacillus megaterium have identified the membrane-bound D-lactate dehydrogenase as a primary target. Inhibition of this and other dehydrogenases disrupts the flow of electrons through the ETC, leading to a reduction in ATP synthesis.
Uncoupling of Oxidative Phosphorylation
In addition to directly inhibiting the ETC, this compound acts as an uncoupler of oxidative phosphorylation.[3] Uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial or bacterial membrane, dissipating the proton gradient. By shuttling protons back into the cell, this compound bypasses the ATP synthase, effectively uncoupling electron transport from ATP production. The energy that would have been used to generate ATP is instead dissipated as heat.
Inhibition of Fatty Acid Biosynthesis
A more specific molecular target of this compound in Gram-positive bacteria, particularly in Staphylococcus aureus, is the enoyl-acyl carrier protein reductase (FabI). FabI is a key enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is essential for the production of fatty acids required for bacterial cell membrane biogenesis. By inhibiting FabI, this compound disrupts the elongation cycle of fatty acid synthesis, leading to a depletion of essential membrane components and ultimately inhibiting bacterial growth.
Quantitative Data: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 4.0 |
| Streptococcus pyogenes | Clinical Isolates | 0.025 |
| Bacillus subtilis | ATCC 6633 | >8.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (CAMHB with no this compound) and a sterility control well (CAMHB only).
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Assessment of Bacterial Cell Membrane Permeability
This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with a compromised membrane and bind to DNA, leading to a significant increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution at various concentrations
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a final OD600 of 0.5.
-
Treatment: Aliquot the cell suspension into separate tubes. Add different concentrations of this compound to the tubes. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no treatment).
-
Staining: Add PI to each tube to a final concentration of 1 µg/mL.
-
Incubation: Incubate the tubes at room temperature in the dark for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence intensity compared to the untreated control indicates membrane damage.
Inhibition of D-Lactate Dehydrogenase Activity
This assay measures the activity of D-lactate dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Bacterial cell lysate containing D-lactate dehydrogenase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
D-Lactate solution (substrate)
-
NAD+ solution
-
This compound solution at various concentrations
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and the bacterial cell lysate.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the D-lactate solution.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor.
Visualization of Key Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the primary mechanisms of action of this compound.
Conclusion
This compound exerts its potent antibacterial activity against Gram-positive bacteria through a multi-pronged attack on essential cellular structures and functions. Its primary mode of action involves the disruption of the cell membrane, leading to increased permeability, leakage of vital cellular components, and dissipation of the proton motive force. Concurrently, it inhibits the electron transport chain and uncouples oxidative phosphorylation, further compromising cellular energy production. A key molecular target, particularly in S. aureus, is the FabI enzyme, leading to the inhibition of fatty acid biosynthesis and the disruption of membrane synthesis. This comprehensive understanding of this compound's mechanism of action is crucial for its appropriate clinical use and for guiding the development of new antibacterial agents that may target similar pathways. The detailed protocols and visual aids provided in this guide are intended to facilitate further research in this area.
References
Physicochemical Properties of Hexachlorophene: A Technical Guide for Formulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of hexachlorophene, a potent antiseptic agent. Understanding these characteristics is paramount for the successful formulation of stable, effective, and safe drug products. This document outlines key parameters, presents detailed experimental protocols for their determination, and discusses the implications of these properties on formulation strategies.
Core Physicochemical Data
A thorough understanding of this compound's fundamental properties is the cornerstone of effective formulation development. The following tables summarize the key quantitative data for this active pharmaceutical ingredient (API).
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₆Cl₆O₂ | [1][2] |
| Molecular Weight | 406.90 g/mol | [2][3] |
| Appearance | White, free-flowing, odorless crystalline powder. Commercial samples may be off-white with a slight phenolic odor. | [3][4][5] |
| Melting Point | 161-165.5 °C (322-333 °F) | [3] |
| Boiling Point | 471 - 479 °C | [3][4] |
| pKa | 4.95 | [3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (<1 mg/mL at 20°C) | [1][3][4][5][6] |
| Acetone | Soluble (1 in <1 part) | [3][4][5][6] |
| Ethanol | Soluble (1 in 3.5 parts); ~30 mg/mL | [3][4][5][6][7] |
| Diethyl Ether | Soluble (1 in <1 part) | [3][4][5][6] |
| Chloroform | Soluble | [3][4][5][6] |
| Propylene Glycol | Soluble | [3][6] |
| Polyethylene Glycols | Soluble | [3] |
| Olive Oil | Soluble | [3][6] |
| Cottonseed Oil | Soluble | [3][6] |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL at 20°C; ~30 mg/mL | [3][7] |
| Dilute Aqueous Alkaline Solutions | Soluble | [3] |
Table 3: Partition and Distribution Coefficients of this compound
| Coefficient | Value | Reference(s) |
| LogP (Octanol-Water) | 7.5 (Computed) | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is critical. The following sections detail the methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[2][8]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[1]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[1]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.[1]
-
-
Purity Indication: A melting point depression or a broad melting range can indicate the presence of impurities.[1]
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and interaction with other formulation components.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, often a binary system like methanol-water, to ensure complete dissolution.[9] A concentration of approximately 1 mM is typical.[10] The solution is then slightly acidified.[9]
-
Apparatus: A calibrated potentiometer with a pH electrode is used.[10]
-
Procedure:
-
The this compound solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[9][10]
-
The pH of the solution is measured after each incremental addition of the titrant.[10]
-
The titration is continued until the pH stabilizes, indicating the equivalence point has been passed.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]
Solubility Determination
Understanding the solubility of this compound in various solvents is fundamental for developing appropriate liquid or semi-solid formulations.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.[12]
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[12]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][13]
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics, particularly for topical and transdermal formulations.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[7]
-
Procedure:
-
A known amount of this compound is dissolved in one of the phases (typically octanol).
-
A known volume of the second phase is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely.[7]
-
-
Quantification: The concentration of this compound in both the octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.[7][14]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the unionized compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[15]
Analytical Methodologies for Quantification
Accurate quantification of this compound in raw materials and finished products is essential for quality control. HPLC is a widely used and robust technique for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle: This method separates this compound from other components in a sample based on its differential partitioning between a stationary phase (the column) and a mobile phase. The amount of this compound is then quantified by its absorbance of UV light at a specific wavelength.
-
Typical HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][13]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., 0.4-0.6% phosphoric acid or 1% acetic acid in water). A common ratio is in the range of 77:23 to 90:10 (organic:aqueous).[6][13]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
-
Sample Preparation:
-
Creams, Lotions, and Shampoos: A known weight of the sample is dissolved in a suitable solvent such as methanol, often with the aid of ultrasonication to ensure complete extraction. The resulting solution is then centrifuged and filtered through a 0.45 µm filter before injection into the HPLC system.[6][13]
-
-
Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
Stability Profile and Formulation Considerations
The stability of this compound is a critical factor in the development of robust formulations with an acceptable shelf-life.
-
Stability: this compound is generally stable but is incompatible with alkaline substances and strong oxidizing agents.[16]
-
Formulation Challenges:
-
Poor Water Solubility: The very low aqueous solubility of this compound presents a significant challenge for the formulation of aqueous-based products. To overcome this, formulators may utilize co-solvents (e.g., ethanol, propylene glycol), surfactants to create micellar solutions, or formulate as suspensions or emulsions.[17] The use of dilute alkaline solutions can also enhance solubility by forming the phenolate salt.[3]
-
pH Sensitivity: As a weak acid with a pKa of 4.95, the pH of the formulation will significantly impact the ratio of the ionized (more water-soluble) to the unionized (more lipophilic) form. This is a critical consideration for both solubility and skin penetration.
-
Vehicle Interaction: The choice of vehicle can significantly impact the antibacterial activity of this compound. For instance, its efficacy can differ between soap-based and detergent-based formulations.[10]
-
Visualizing Experimental Workflows
The following diagram illustrates a generalized workflow for the characterization of a physicochemical property of this compound.
Signaling Pathways and Logical Relationships
The relationship between the physicochemical properties of this compound and its formulation development can be visualized as a logical flow.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. CN102507770A - High performance liquid chromatography for detecting this compound in cosmetics - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. fda.gov.tw [fda.gov.tw]
- 14. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ajrconline.org [ajrconline.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Synthesis and Discovery of Hexachlorophene: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorophene, a chlorinated bisphenol, rose to prominence in the mid-20th century as a potent antibacterial agent. Its discovery marked a significant advancement in the development of topical antiseptics. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, detailing the experimental protocols for its preparation, presenting key quantitative data, and illustrating the underlying chemical and biological pathways.
Discovery and Historical Context
This compound was discovered by Dr. William S. Gump at Givaudan in 1939.[1] The synthesis involved the acid-catalyzed condensation of 2,4,5-trichlorophenol with formaldehyde.[2][3][4][5] This discovery led to the development of numerous antiseptic products, most notably the surgical scrub pHisoHex.[6][7] For decades, this compound was widely used in hospitals and consumer products for its efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.[2][6] However, concerns over its potential for neurotoxicity, especially in infants, led to strict regulations by the U.S. Food and Drug Administration (FDA) in 1972, drastically curtailing its widespread use.[7]
Chemical Synthesis
The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction between two molecules of 2,4,5-trichlorophenol and one molecule of formaldehyde, typically in the presence of a strong acid catalyst such as sulfuric acid.[2][3][4][5] The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted byproducts, including the highly toxic 2,3,7,8-tetrachlorodibenzodioxin (TCDD).[7]
Synthesis Pathway
The synthesis of this compound proceeds through the acid-catalyzed condensation of 2,4,5-trichlorophenol and formaldehyde.
Caption: Synthesis of this compound.
Experimental Protocols
The following experimental protocols are based on the examples provided in U.S. Patent 3,723,540.[8]
Protocol 1: Emulsion Condensation
This protocol describes the synthesis of this compound via an emulsion condensation reaction.
Materials:
-
2,4,5-trichlorophenol (100 parts by weight)
-
Paraformaldehyde (8.4 parts by weight)
-
Water (25 parts by weight)
-
93% Sulfuric Acid (175 parts by weight)
Procedure:
-
To a suitable reaction vessel equipped with a stirrer and thermometer, add 100 parts of 2,4,5-trichlorophenol, 8.4 parts of paraformaldehyde, and 25 parts of water.
-
Mix the components at 70°C.
-
Over a 25-minute period, add 175 parts of 93% sulfuric acid. The temperature will rise to approximately 95°C due to the heat of dilution, forming a complete emulsion.
-
Continue stirring and heating. An exothermic reaction will be observed within about 45 minutes, with the temperature rising to 128°C.
-
The emulsion will break, and a granular dispersion of this compound will form.
-
Quench the reaction mixture with water to precipitate the this compound.
-
Digest the precipitate in water, then filter to recover the product.
Protocol 2: Purification of this compound
This protocol outlines a method for the purification of the synthesized this compound.
Materials:
-
Crude this compound granules
-
Alkaline solution (e.g., sodium hydroxide solution)
-
Acidic reagent (e.g., sulfuric acid or sodium bicarbonate)
Procedure:
-
Treat the granular solid this compound with a suitable alkaline solution to achieve a pH of 12 to 13.5. This neutralizes any occluded sulfuric acid.
-
Acidify the resulting solubilized mixture with a suitable acidic reagent to a pH between 9.5 and 10.
-
The purified this compound will precipitate out of the solution.
-
Filter, wash, and dry the precipitate to obtain purified this compound.
Data Presentation
The following table summarizes the quantitative data from various synthesis examples described in U.S. Patent 3,723,540.[8]
| Example | 2,4,5-Trichlorophenol (parts by weight) | Formaldehyde Source (parts by weight) | Sulfuric Acid (parts by weight) | Sulfuric Acid Conc. (%) | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) |
| 1 | 100 | Paraformaldehyde (8.4) | 175 | 93 (final 81) | 128 | 99 | 161.5 |
| 2 | 100 | Formalin (8.2) | 189 | 86 | 100 | - | 161 |
| 3 | 100 | Paraformaldehyde (8.4) | 207 | 90 | - | - | - |
Mechanism of Antibacterial Action
This compound exerts its antibacterial effect primarily by disrupting the cell membrane of bacteria, particularly Gram-positive organisms.[2] Its lipophilic nature allows it to integrate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[2] At lower concentrations, it inhibits the membrane-bound electron transport chain, while at higher concentrations, it causes membrane lysis.[6]
Bacterial Membrane Disruption Workflow
The following diagram illustrates the stepwise process of bacterial cell membrane disruption by this compound.
Caption: Mechanism of Action.
Conclusion
The synthesis of this compound, a significant historical antiseptic, is a well-established process involving the acid-catalyzed condensation of 2,4,5-trichlorophenol and formaldehyde. While its use is now restricted due to safety concerns, the study of its synthesis, mechanism of action, and historical context provides valuable insights for the development of new antimicrobial agents. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. CAS 70-30-4: this compound | CymitQuimica [cymitquimica.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Preparation of this compound - Patent US-3723540-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. US3723540A - Preparation of this compound - Google Patents [patents.google.com]
The Rise and Fall of a Potent Antiseptic: A Technical Guide to the Historical Use of Hexachlorophene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical use of hexachlorophene as a topical antiseptic. Once a ubiquitous agent in hospitals and consumer products, its potent antimicrobial properties were overshadowed by significant toxicity concerns, leading to stringent regulatory control. This document provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its properties, offering valuable insights for the development of new antiseptic agents.
Introduction: A Double-Edged Sword in Antisepsis
This compound, a chlorinated bisphenol, was widely introduced in the mid-20th century and quickly became a leading antiseptic, particularly valued for its efficacy against Gram-positive bacteria such as Staphylococcus aureus. Its bacteriostatic action and substantivity (the ability to remain on the skin and provide a persistent antimicrobial effect) made it a popular ingredient in surgical scrubs, acne treatments, and various over-the-counter products. However, reports of severe neurotoxicity, especially in infants, emerged in the late 1960s and early 1970s. A tragic incident in France in 1972, where baby powder was accidentally contaminated with a high concentration of this compound, resulted in numerous infant deaths and led to a worldwide re-evaluation of its safety. Consequently, in 1972, the U.S. Food and Drug Administration (FDA) banned the over-the-counter sale of products containing this compound and restricted its use to prescription-only formulations. This pivotal moment in pharmaceutical history underscores the critical importance of rigorous toxicological assessment in drug development.
Antimicrobial Efficacy: A Targeted Spectrum of Activity
This compound's primary value as an antiseptic lies in its potent activity against Gram-positive bacteria. Its effectiveness against Gram-negative organisms is significantly lower.
Quantitative Antimicrobial Data
The following table summarizes the in vitro efficacy of this compound against key bacterial species.
| Microorganism | Test Method | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Staphylococcus aureus | Broth Microdilution | 0.5 - 4.0 µg/mL | [1] |
| Gram-negative bacteria (general) | Broth Microdilution | >64 µg/mL | [1] |
Mechanism of Action: Disrupting Bacterial Integrity
This compound exerts its antimicrobial effect through a multi-pronged attack on bacterial cells, primarily targeting the cell membrane and essential metabolic processes.
Disruption of the Bacterial Cell Membrane
The lipophilic nature of this compound allows it to readily integrate into the lipid bilayer of bacterial cell membranes. This disrupts the membrane's structural integrity, leading to increased permeability and the leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in cell death.[2][3]
Inhibition of the Electron Transport Chain
A key mechanism of action is the inhibition of the membrane-bound electron transport chain. Specifically, this compound has been shown to inhibit respiratory D-lactate dehydrogenase in Bacillus megatherium.[4] This disruption of cellular respiration deprives the bacterium of the energy necessary for survival.
Diagram 1: Inhibition of the Bacterial Electron Transport Chain by this compound.
Impact on Eukaryotic Signaling Pathways
While the primary target of this compound is bacterial cells, studies have indicated that it can also affect eukaryotic signaling pathways, which may contribute to its toxicity. It has been suggested to inhibit the RAS/MEK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth, proliferation, and survival.
Diagram 2: Postulated Inhibition of Eukaryotic Signaling Pathways by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiseptic and toxicological properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Preparation of Microtiter Plates: Aseptically dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Diagram 3: Workflow for MIC Determination by Broth Microdilution.
In Vitro Skin Absorption (OECD 428)
The OECD Test Guideline 428 provides a method for assessing the percutaneous absorption of a substance using an in vitro skin model, often employing a Franz diffusion cell.
Protocol:
-
Skin Preparation: Excised human or animal skin is prepared to a uniform thickness and mounted in the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Cell Assembly: The Franz diffusion cell, consisting of a donor chamber and a receptor chamber separated by the skin sample, is assembled. The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C).
-
Application of Test Substance: A known amount of this compound, typically in a relevant formulation, is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.
-
Analysis: The concentration of this compound in the collected receptor fluid samples is quantified using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
Mass Balance: At the end of the experiment, the amount of this compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is determined to calculate the total absorption.
Diagram 4: Workflow for In Vitro Skin Absorption Study (OECD 428).
Historical Surgical Hand Scrub Evaluation
Prior to the development of standardized methods, various protocols were used to evaluate the efficacy of surgical hand scrubs. The following represents a generalized historical approach.
Protocol:
-
Baseline Sampling: The subject's hands are sampled to determine the baseline bacterial load. This is often done by washing the hands in a sterile basin with a known volume of sterile solution and then plating serial dilutions of the wash fluid.
-
Surgical Scrub: The subject performs the surgical scrub with the this compound-containing product for a prescribed duration (historically, this could be as long as 10 minutes).
-
Post-Scrub Sampling: Immediately after scrubbing and drying the hands, a second sample is taken using the same method as the baseline sampling to determine the immediate reduction in bacterial count.
-
Gloving and Incubation: The subject dons sterile surgical gloves, and the hands are allowed to incubate for a period (e.g., 3-6 hours) to simulate the conditions of a surgical procedure.
-
Post-Gloving Sampling: After the incubation period, the gloves are removed, and a final sample is taken to assess the persistent and residual antimicrobial effect of the scrub.
-
Bacterial Enumeration: All collected samples are cultured on appropriate media, and the number of CFUs is counted to determine the reduction in bacterial load at each stage.
Diagram 5: Historical Workflow for Surgical Hand Scrub Efficacy Evaluation.
Neurotoxicity: The Downfall of a Promising Antiseptic
The most significant factor leading to the restricted use of this compound was its demonstrated neurotoxicity.
Clinical and Pathological Findings
Exposure to this compound, particularly in infants and on denuded skin, was linked to a range of neurological symptoms, including irritability, seizures, and in severe cases, death. Pathological examination of affected individuals revealed a characteristic vacuolar encephalopathy of the white matter in the brain and spinal cord.
Animal Models of Neurotoxicity
Animal studies were instrumental in confirming the neurotoxic potential of this compound.
Typical Experimental Protocol (Rodent Model):
-
Animal Selection: Young rats are often used as they have been shown to be susceptible to the neurotoxic effects of topical this compound.
-
Dosing: A solution containing 3% this compound is applied topically to the animals daily.
-
Clinical Observation: Animals are observed daily for clinical signs of neurotoxicity, such as lethargy, weakness, paralysis, and seizures.
-
Histopathology: After a predetermined exposure period, or upon the onset of severe symptoms, animals are euthanized. The brain and spinal cord are collected, fixed in formalin, and processed for histopathological examination.
-
Microscopic Examination: Tissue sections are stained (e.g., with hematoxylin and eosin) and examined under a microscope for the characteristic vacuolar changes in the white matter.
Conclusion: Lessons Learned from this compound
The history of this compound serves as a critical case study in the development and regulation of topical antiseptics. While its efficacy against Gram-positive pathogens was undeniable, the severe neurotoxicity associated with its use, particularly in vulnerable populations, led to its dramatic fall from favor. This underscores the imperative for a thorough understanding of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile early in the development process. For researchers and drug development professionals today, the story of this compound highlights the ongoing need for a balanced assessment of both the benefits and risks of new antimicrobial agents to ensure patient safety.
References
Hexachlorophene: A Technical Guide to its Molecular Structure, Chemical Characteristics, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, mechanism of action, and toxicological profile of hexachlorophene. Detailed experimental protocols and data are presented to support further research and development.
Molecular Structure and Chemical Identity
This compound is an organochlorine compound belonging to the bisphenol class of chemicals.[1] Its structure consists of two 2,4,5-trichlorophenol rings linked by a methylene bridge.[2][3] This structure is fundamental to its chemical properties and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) | [2][4] |
| Synonyms | 3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol, G-11, pHisoHex | [2][5][6] |
| CAS Number | 70-30-4 | [2][5] |
| Molecular Formula | C₁₃H₆Cl₆O₂ | [5][7] |
| Molecular Weight | 406.90 g/mol | [7] |
| Appearance | White to light tan, crystalline powder | [5] |
| Melting Point | 161-167 °C | [2][8] |
| Boiling Point | 471 °C | [2] |
| Solubility | Insoluble in water. Soluble in acetone, ethanol, diethyl ether, chloroform, polyethylene glycols, and dilute aqueous alkaline solutions. | [2][5][9] |
Synthesis of this compound
This compound is synthesized through the acid-catalyzed condensation of two molecules of 2,4,5-trichlorophenol with one molecule of formaldehyde.[2][3] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.[3][10]
It is crucial to control the reaction temperature, as the reaction is exothermic.[2] Inadequate cooling can lead to the formation of 2,3,7,8-tetrachlorodibenzodioxin (TCDD), a highly toxic contaminant.[2]
Mechanism of Antibacterial Action
This compound is a broad-spectrum antibacterial agent, particularly effective against Gram-positive bacteria such as Staphylococcus aureus.[6][11][12] Its primary mechanism of action involves the disruption of the bacterial cell membrane.[11][12]
At lower concentrations, this compound inhibits the membrane-bound components of the electron transport chain and other membrane-bound enzymes.[5][13] At higher concentrations, it causes significant damage to the cell membrane, leading to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell lysis.[5][6][11]
References
- 1. britannica.com [britannica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3723540A - Preparation of this compound - Google Patents [patents.google.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. GSRS [precision.fda.gov]
- 8. newdruginfo.com [newdruginfo.com]
- 9. This compound - CAMEO [cameo.mfa.org]
- 10. Preparation of this compound - Patent US-3723540-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. Hexachlorophenum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
In Vitro Antibacterial Spectrum of Hexachlorophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of hexachlorophene. It includes quantitative data on its efficacy against a range of microorganisms, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is a chlorinated bisphenol compound that has been utilized for its antiseptic properties, primarily in topical applications.[1] Its efficacy is most pronounced against Gram-positive bacteria, particularly species of Staphylococcus.[1][2] This document serves as a technical resource for researchers and professionals in drug development, offering detailed insights into the antimicrobial characteristics of this compound determined through in vitro studies.
Antibacterial and Antifungal Spectrum of this compound
The in vitro activity of this compound is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Antibacterial Spectrum
This compound demonstrates potent activity against Gram-positive bacteria but is significantly less effective against Gram-negative organisms.[2]
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 0.5 - 4 | Highly susceptible.[2] |
| Streptococcus species | Positive | - | Generally susceptible.[1] |
| Bacillus megaterium | Positive | ~10 µg/mg cell dry weight | Bactericidal concentration.[3] |
| Gram-Negative Bacteria | Negative | >64 | Generally considered resistant.[2] |
Antifungal Spectrum
The antifungal activity of this compound has been investigated, with notable efficacy against certain yeast species. Data on its activity against filamentous fungi is limited.
| Fungal Species | MIC Range | Notes |
| Candida albicans | 8 - 10 µg/mL (MIC50) | Clinical isolates showed a range of <2 - 20 µg/mL.[4] |
| Candida glabrata | 14.75 - 19.66 µM (MIC50) |
Mechanism of Action
The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane. At bactericidal concentrations, it integrates into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.[1] At lower, sub-lethal concentrations, it is thought to inhibit membrane-bound enzymes and interfere with the electron transport chain.
Mechanism of Action of this compound on the Bacterial Cell.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate.
-
The final volume in each well should be 50 µL.
-
The concentration range should bracket the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add 1 mL of each this compound dilution to 9 mL of molten MHA (kept at 45-50°C).
-
Pour the agar-hexachlorophene mixture into sterile petri dishes and allow to solidify.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Workflow for Broth Microdilution MIC Determination.
Conclusion
This compound exhibits a potent in vitro antibacterial effect, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action, centered on the disruption of the bacterial cell membrane, underscores its efficacy as a topical antiseptic. The standardized protocols provided herein offer a reliable framework for the continued investigation and characterization of its antimicrobial properties. Further research is warranted to expand the quantitative data on its activity against a broader range of bacterial and fungal species.
References
Hexachlorophene's Neurotoxic Legacy: An In-depth Technical Guide to Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorophene, a chlorinated bisphenol, was once a widely used antiseptic agent in products ranging from soaps and surgical scrubs to cosmetics. However, a series of tragic incidents in the 1960s and 1970s, particularly involving infant fatalities, brought its significant neurotoxic potential to the forefront of scientific and regulatory concern.[1][2] Early research during this period was pivotal in characterizing the unique neuropathology associated with this compound exposure and in beginning to unravel its mechanisms of toxicity. This technical guide provides a comprehensive overview of these early studies, focusing on the quantitative safety data, detailed experimental protocols, and the then-emerging understanding of the compound's neurotoxic pathways.
Quantitative Safety Profile
Early toxicological studies established the acute toxicity of this compound across various animal models. The primary measure of acute toxicity, the median lethal dose (LD50), was determined for oral administration in several species. These findings highlighted the compound's relatively high toxicity.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 56 mg/kg | [3] |
| LD50 | Rat | Oral | 59 mg/kg | [4] |
| LD50 | Weanling Rat | Oral | 120 mg/kg | [5] |
| LD50 | Mouse | Oral | 67 mg/kg | [3] |
Table 1: Acute Toxicity of this compound in Early Animal Studies
Key Early Experimental Protocols and Findings
The neurotoxicity of this compound was characterized by a distinctive pattern of brain damage, which was replicated in various animal models. The primary lesion observed was a vacuolar encephalopathy, particularly affecting the white matter of the central nervous system.[6][7][8]
Topical Application in Young Rats
-
Objective: To investigate the neurotoxic effects of topically applied this compound in developing rats.
-
Methodology: Young rats, between 6 and 22 days of age, were subjected to daily baths with an undiluted antiseptic detergent containing 3% this compound (pHisoHex).[6]
-
Key Findings:
-
High susceptibility was observed in rats between 6 and 22 days old, with as few as two daily baths causing clinical and histological damage.[6]
-
The primary pathological finding was vacuolation of the myelin in both the central and peripheral nervous systems.
-
The neurotoxic effect was age-dependent, with younger and older rats showing more resistance.[6]
-
Dietary Administration in Adult Rats
-
Objective: To study the effects of chronic oral ingestion of this compound in adult rats.
-
Methodology: Adult rats were fed a diet containing 500 ppm of this compound. This dosage resulted in a daily intake of approximately 25 mg/kg of body weight.[9][10]
-
Key Findings:
-
Animals developed progressive hind-limb weakness, eventually leading to paralysis.[9]
-
Light and electron microscopy revealed vacuolation of the myelin sheath due to the splitting of the myelin lamellae.[10]
-
Axonal degeneration was also observed, with the optic nerves being particularly affected.[10]
-
Blood concentrations of this compound in the mother rats were between 4.7-6.0 µg/ml, and in the nursing infant rats, they were 2.0-2.5 µg/ml.[10]
-
Mortality was high, with 50% of the mother rats and 75% of the infant rats dying during the study.[10]
-
Studies in Mice and Baboons
-
Objective: To confirm and characterize this compound-induced encephalopathy in other species.
-
Methodology: Mice and baboons were administered this compound through either the digestive or cutaneous route at various concentrations (0.5%, 3%, and 6%).[11]
-
Key Findings:
-
A severe spongiform lesion localized to the white matter was observed through light microscopy.[8][11]
-
Electron microscopy revealed that the myelin alteration was characterized by the formation of wide intralamellar spaces, or "splitting," within the intraperiod line of the compact myelin sheaths.[8][11]
-
These studies confirmed the neurotoxicity of this compound at very low doses, especially in young animals.[11]
-
Visualization of Experimental Workflow and Pathological Observations
The following diagram illustrates the typical workflow of early animal studies investigating this compound neurotoxicity and the resulting pathological findings.
Mechanism of Neurotoxicity: Uncoupling of Oxidative Phosphorylation
Early biochemical investigations into the mechanism of this compound's neurotoxicity pointed towards its action as a potent uncoupler of oxidative phosphorylation in mitochondria.[4][12] This disruption of cellular energy production is a key initiating event in the cascade leading to the characteristic neuropathology.
The proposed mechanism involves the following steps:
-
Mitochondrial Penetration: As a lipophilic compound, this compound can readily cross cell membranes and accumulate in the inner mitochondrial membrane.
-
Protonophore Activity: Within the inner mitochondrial membrane, this compound acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thus dissipating the proton gradient.
-
Uncoupling of Electron Transport and ATP Synthesis: The dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis. While the electron transport chain continues to consume oxygen, the energy released is not harnessed for the production of ATP.
-
Energy Deficit in Oligodendrocytes: This leads to a severe energy deficit, particularly in oligodendrocytes, the cells responsible for myelin production and maintenance in the central nervous system.
-
Ion Pump Failure and Edema: The lack of ATP impairs the function of ion pumps, such as Na+/K+-ATPase, which are crucial for maintaining osmotic balance. This failure leads to an influx of water and the formation of intramyelinic edema, resulting in the characteristic vacuolation and splitting of the myelin sheath.
The following diagram illustrates this proposed signaling pathway for this compound-induced neurotoxicity.
Conclusion
The early studies on this compound neurotoxicity were instrumental in defining a novel form of toxic encephalopathy characterized by intramyelinic edema. These investigations, conducted in the 1970s, not only established the significant risks associated with this once-common antiseptic but also provided valuable insights into the fundamental biological processes of myelination and the consequences of disrupting cellular energy metabolism in the central nervous system. The findings from this era led to stringent regulatory actions, drastically limiting the use of this compound and underscoring the importance of thorough neurotoxicological evaluation in drug and chemical safety assessment.[1][4] The legacy of this early research continues to inform contemporary neurotoxicology and the development of safer therapeutic and consumer products.
References
- 1. Toxic and Nutritional Disorders of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of uncoupling by uncouples of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: this compound intoxication: characterization of myelin and myelin related fractions in the rat during early postnatal development [storkapp.me]
- 4. The effect of this compound on the respiration of brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Brain - Intramyelinic Edema - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]
- 8. Biochemical and pathological studies of myelin in this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexachlorophane—yes or no? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induced myelin lesions in the developing nervous system of Xenopus tadpoles: morphological and biochemical observations. (1974) | Henry deF. Webster | 43 Citations [scispace.com]
- 11. This compound induced myelin lesions in the developing nervous system of Xenopus tadpoles: morphological and biochemical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of recent evidence of toxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Hexachlorophene: A Technical Guide for Researchers
An In-depth Examination of Hexachlorophene's Solubility in Various Organic Solvents, Experimental Protocols for Determination, and its Mechanism of Action
Introduction
This compound (2,2'-methylenebis(3,4,6-trichlorophenol)) is a chlorinated bisphenol compound that has been historically utilized for its potent antiseptic and antibacterial properties.[1][2] Its efficacy, particularly against Gram-positive bacteria, is well-documented.[3] For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's solubility in different organic solvents is critical for formulation, delivery system design, and in vitro/in vivo assay development. This technical guide provides a comprehensive overview of the solubility of this compound, presents detailed experimental protocols for its determination, and includes a visualization of its mechanism of action.
Quantitative Solubility Data
The solubility of this compound varies significantly across different organic solvents. The following table summarizes the available quantitative data from various sources. It is important to note that discrepancies in reported values may arise from differences in experimental conditions such as temperature and the specific methodology employed.
| Solvent | Solubility | Source(s) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4][5] | A commonly used value for preparing stock solutions. |
| ~100 mg/mL at 20°C | [1] | This higher value may reflect the maximum solubility under specific conditions. | |
| Ethanol | ~30 mg/mL | [4][5] | A commonly cited value for stock solution preparation. |
| 1 g in 3.5 mL (~28.57 g/100mL) | [1] | An older reported value indicating high solubility. | |
| Dimethylformamide (DMF) | ~30 mg/mL | [4][5] | |
| Acetone | 1 g in <1 mL (>100 g/100mL) | [1] | Indicates very high solubility; a precise quantitative value is not readily available. |
| Diethyl Ether | 1 g in <1 mL (>100 g/100mL) | [1] | Indicates very high solubility; a precise quantitative value is not readily available. |
Qualitative Solubility Information
In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility. It is generally described as soluble in the following organic solvents:
This compound is consistently reported as being insoluble in water.[1][2][6]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8] The following is a generalized protocol for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest
-
Screw-cap vials or flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the organic solvent. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or g/100mL.
Visualization of Experimental Workflow and Mechanism of Action
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps of the shake-flask method for determining the solubility of this compound.
While the solubility of a compound is a physical property, the biological activity of this compound is intrinsically linked to its ability to interact with and disrupt bacterial cell membranes. The following diagram illustrates this mechanism of action.
Caption: A diagram illustrating how this compound disrupts the bacterial cell membrane, leading to cell death.[9][10]
Conclusion
This technical guide provides a consolidated resource for understanding the solubility of this compound in various organic solvents. The tabulated quantitative data, supplemented with qualitative information, offers a clear reference for laboratory work. The detailed experimental protocol for the shake-flask method provides a practical framework for researchers to determine solubility in their own systems. Furthermore, the visualization of this compound's mechanism of action provides a conceptual link between its physicochemical properties and its biological function. This comprehensive overview is intended to support the research and development efforts of scientists working with this potent antibacterial compound.
References
- 1. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound CAS#: 70-30-4 [m.chemicalbook.com]
- 6. This compound - CAMEO [cameo.mfa.org]
- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
The Disruption of Bacterial Cell Membranes by Hexachlorophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorophene is a chlorinated bisphenol compound that has been historically utilized as a potent antiseptic agent. Its efficacy, particularly against Gram-positive bacteria, is primarily attributed to its profound effects on the bacterial cell membrane. This technical guide provides an in-depth analysis of the mechanisms by which this compound compromises bacterial membrane integrity, leading to bacteriostasis and, at higher concentrations, bactericidal activity. The information presented herein is intended to support research, scientific discovery, and the development of novel antimicrobial agents.
Mechanism of Action: A Multi-Faceted Assault on the Cell Membrane
This compound's lipophilic nature facilitates its rapid integration into the lipid bilayer of the bacterial cell membrane.[1][2] This insertion disrupts the structural and functional integrity of the membrane through several key mechanisms:
-
Increased Membrane Permeability: The presence of this compound within the lipid bilayer perturbs its normal architecture, leading to a significant increase in membrane permeability.[1][2] This disruption allows for the uncontrolled leakage of essential intracellular components, such as potassium ions, small metabolites, and even larger molecules like proteins and RNA.[1][3]
-
Inhibition of the Electron Transport Chain: this compound is a potent inhibitor of the membrane-bound electron transport chain, a critical pathway for cellular respiration and energy generation.[4] It has been shown to inhibit oxygen uptake in bacteria such as Bacillus megaterium.[4] The precise site of inhibition can vary depending on the cytochrome composition of the bacterial membrane.[4]
-
Inhibition of Membrane-Bound Enzymes: Beyond the electron transport chain, this compound inhibits other crucial membrane-associated enzymes.[5] This broad-spectrum enzymatic inhibition further cripples essential cellular processes.
-
Disruption of the Proton-Motive Force: By increasing membrane permeability to ions and inhibiting the electron transport chain, this compound effectively dissipates the proton-motive force across the bacterial membrane. This force is essential for ATP synthesis, nutrient transport, and bacterial motility. The destruction of the proton-motive force is considered a primary effect of this compound.[6]
At lower concentrations, these effects lead to a bacteriostatic state, where bacterial growth is inhibited. At higher concentrations, the extensive membrane damage results in cell lysis and death.[5][7][8]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data regarding the antibacterial activity of this compound against various bacterial species.
| Parameter | Bacterial Strain | Value | Reference(s) |
| Minimum InhibitoryConcentration (MIC) | Staphylococcus aureus | 0.5–4 µg/mL | [9] |
| Gram-negative bacteria | >64 µg/mL | [9] | |
| Minimal Lethal Dose | Bacillus megaterium | 8 µg/mg of cells (dry weight) | [4] |
| Bactericidal Concentration | Bacillus megaterium | 10 µg/mg of cell dry weight | [10] |
| Protoplast Lysis | Bacillus megaterium | 50–100 µg/mg of original cell dry weight | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the effects of this compound on bacterial cell membranes are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Measurement of Bacterial Membrane Potential using DiSC₃(5)
This protocol describes the use of the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) stock solution (in DMSO)
-
This compound solution
-
Fluorometer
Procedure:
-
Harvest bacterial cells by centrifugation and wash them with the buffer.
-
Resuspend the cells in the buffer to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-1 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved. This indicates the dye has accumulated in the polarized cells.
-
Record the baseline fluorescence for a few minutes.
-
Add the desired concentration of this compound to the cell suspension.
-
Monitor the fluorescence intensity over time. An increase in fluorescence (de-quenching) indicates depolarization of the cell membrane as the dye is released from the cells.
Assessment of Membrane Permeability using Propidium Iodide (PI)
This protocol uses the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, to assess membrane permeability.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide stock solution
-
This compound solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS.
-
Treat the bacterial suspension with the desired concentration of this compound for a specific time period.
-
Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes.
-
Analyze the cells using fluorescence microscopy or flow cytometry. Cells with damaged membranes will exhibit red fluorescence due to the binding of PI to intracellular nucleic acids.
Visualization of Morphological Changes by Electron Microscopy
This protocol provides a general workflow for preparing bacterial samples for transmission electron microscopy (TEM) to visualize ultrastructural changes induced by this compound.
Materials:
-
Bacterial culture
-
This compound solution
-
Primary fixative (e.g., glutaraldehyde in cacodylate buffer)
-
Secondary fixative (e.g., osmium tetroxide)
-
Ethanol series (for dehydration)
-
Resin (for embedding)
-
Uranyl acetate and lead citrate (for staining)
-
Transmission Electron Microscope
Procedure:
-
Treat the bacterial culture with this compound.
-
Fix the cells with the primary fixative.
-
Wash the cells and then treat with the secondary fixative.
-
Dehydrate the cells through a graded ethanol series.
-
Infiltrate the cells with resin and polymerize.
-
Cut ultrathin sections of the embedded cells using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Visualize the sections using a transmission electron microscope, looking for changes in membrane integrity, cell shape, and cytoplasmic content.
Visualizations of this compound's Action
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental workflows described in this guide.
Caption: Mechanism of action of this compound on bacterial cell membranes.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound exerts its antibacterial effects through a multi-pronged attack on the bacterial cell membrane. By disrupting membrane integrity, inhibiting key metabolic processes, and dissipating the essential proton-motive force, it effectively halts bacterial growth and can lead to cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and combat bacterial resistance. Further investigation into the specific interactions of this compound with membrane components may yet reveal novel targets for future antimicrobial drug development.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [en.bio-protocol.org]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]
- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Effects of Two Lipophilic Acids, this compound and Decanoate, on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Disinfectant: A Technical Guide to the Discovery of Hexachlorophene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century saw a significant advancement in the field of public health and hygiene with the discovery and application of novel antimicrobial agents. Among the most impactful of these was hexachlorophene, a chlorinated bisphenol compound that became a ubiquitous component in disinfectant soaps and surgical scrubs. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and the early experimental work that established its efficacy as a disinfectant. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history and science of antimicrobial agents.
The Genesis of a Germicide: Discovery and Patent
The journey of this compound began in 1937 at the New York-based company Givaudan-Delawanna, a subsidiary of the Swiss company Givaudan.[1] A research team led by Dr. William S. Gump was tasked with developing new antiseptic compounds.[1] Their work focused on a series of halogenated phenols, which they designated as the "G series." Within this series, the eleventh compound, dihydroxy hexachloro diphenyl methane, showed exceptional promise as a potent antimicrobial agent.[1] This compound, later named this compound, was the subject of a patent application filed by Gump in 1939, which was subsequently granted in 1941 under U.S. Patent 2,250,480.[1]
The patent highlighted the compound's "strong antiseptic and disinfecting action against micro-organisms and particularly against bacteria of the type of Staphylococcus aureus."[1] A key advantage of this compound over existing phenol-based antiseptics was its lack of a strong, medicinal odor, making it more suitable for widespread use in consumer and medical products.[1]
Mechanism of Action: A Two-Pronged Attack
This compound exerts its antimicrobial effect primarily against Gram-positive bacteria through a dual mechanism of action that targets the bacterial cell's integrity and metabolic processes.
Disruption of the Bacterial Cell Membrane
At lower concentrations, this compound acts as a bacteriostatic agent, inhibiting bacterial growth. It achieves this by disrupting the bacterial cell membrane. The lipophilic nature of the this compound molecule allows it to readily insert into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of ions and small molecules, resulting in the leakage of essential intracellular components and ultimately inhibiting bacterial proliferation.
Inhibition of the Electron Transport Chain
At higher concentrations, this compound exhibits bactericidal properties. This is primarily attributed to its ability to inhibit the membrane-bound enzymes of the bacterial electron transport chain. Specifically, research has shown that this compound targets key dehydrogenases, including D-lactate dehydrogenase and succinate dehydrogenase. By inhibiting these enzymes, this compound effectively blocks cellular respiration, leading to a shutdown of energy production and subsequent cell death.
The following diagram illustrates the proposed mechanism of action of this compound:
Quantitative Data: Early Efficacy Studies
Early investigations into the antimicrobial properties of this compound provided quantitative data on its efficacy against various microorganisms. These studies were crucial in establishing its potential as a disinfectant. The following tables summarize some of the key quantitative findings from this era.
| Organism | Concentration | Effect | Source |
| Staphylococcus aureus | 0.5 - 4 µg/mL | Minimum Inhibitory Concentration (MIC) | Early in-vitro studies |
| Gram-negative bacteria | >64 µg/mL | Minimum Inhibitory Concentration (MIC) | Early in-vitro studies |
| Bacillus megaterium | 8 µg/mg of cells (dry weight) | Minimal Lethal Dose | Early in-vitro studies |
| Bacillus megaterium | 50-100 µg/mg of cells (dry weight) | Cell Lysis | Early in-vitro studies |
Table 1: Minimum Inhibitory and Lethal Concentrations of this compound
The formulation of this compound was also found to significantly impact its efficacy.
| Formulation | Concentration | Effect on Gram-positive bacteria | Effect on Gram-negative bacteria |
| Soap Gel | 2.5% | Rapid bactericidal action | Rapid bactericidal action |
| Detergent | 3% | Slow bactericidal action | No bactericidal action |
Table 2: Influence of Formulation on the Antibacterial Activity of this compound
Experimental Protocols: The Phenol Coefficient Test
In the early to mid-20th century, the efficacy of new disinfectants was often evaluated using the phenol coefficient test. This method compared the bactericidal activity of a test disinfectant to that of phenol, a well-established disinfectant at the time. The Rideal-Walker and Chick-Martin tests were two common variations of this method. The following is a generalized protocol for the Rideal-Walker phenol coefficient test, which was likely used in the initial evaluation of this compound.
Objective: To determine the phenol coefficient of this compound against Staphylococcus aureus.
Materials:
-
24-hour broth culture of Staphylococcus aureus.
-
Stock solution of phenol.
-
Stock solution of this compound.
-
Sterile distilled water for dilutions.
-
Sterile nutrient broth tubes.
-
Sterile pipettes.
-
Incubator set at 37°C.
-
Water bath set at 20°C.
-
Inoculating loop.
Procedure:
-
Preparation of Dilutions:
-
Prepare a series of dilutions of phenol in sterile distilled water (e.g., 1:90, 1:100, 1:110, 1:120).
-
Prepare a series of dilutions of the this compound solution in sterile distilled water. The range of dilutions would be based on preliminary tests to estimate its potency.
-
-
Inoculation:
-
Place 5 mL of each disinfectant dilution into separate sterile test tubes.
-
Place all tubes in a water bath at 20°C for at least 5 minutes to equilibrate the temperature.
-
At time zero, add 0.2 mL of the S. aureus culture to the first disinfectant tube.
-
At 30-second intervals, add 0.2 mL of the bacterial culture to each subsequent disinfectant tube.
-
-
Subculturing:
-
After 2.5 minutes of contact time, transfer one loopful from the first inoculated disinfectant tube to a tube of sterile nutrient broth.
-
Continue to take subcultures at 5, 7.5, and 10-minute intervals from each disinfectant dilution.
-
-
Incubation:
-
Incubate all the subculture tubes at 37°C for 48 hours.
-
-
Observation and Calculation:
-
Record the presence (+) or absence (-) of bacterial growth in each subculture tube.
-
Determine the dilution of this compound that shows no growth at 5 and 7.5 minutes but growth at 2.5 minutes.
-
Determine the dilution of phenol that shows the same pattern of growth and no growth.
-
The phenol coefficient is calculated by dividing the dilution factor of the test disinfectant by the dilution factor of phenol.
Phenol Coefficient = Dilution of this compound / Dilution of Phenol
-
The following diagram illustrates the workflow of the Rideal-Walker Phenol Coefficient Test:
Logical Relationships in the Discovery and Development of this compound
The discovery and initial application of this compound followed a logical progression from basic research to product development. This can be visualized as a series of interconnected events.
Conclusion
The discovery of this compound by William S. Gump and his team at Givaudan marked a significant milestone in the development of effective antimicrobial agents. Its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, coupled with its favorable physical properties, led to its rapid adoption in a wide range of disinfectant products. The early experimental work, employing methods such as the phenol coefficient test, provided the foundational data that supported its widespread use in both medical and consumer applications for several decades. This technical guide has provided a detailed overview of this pivotal discovery, offering valuable insights for today's researchers and professionals in the ongoing quest for novel and effective antimicrobial solutions.
References
Methodological & Application
Application Notes and Protocols for In Vitro Hexachlorophene Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of in vitro assays to characterize the biological activity of hexachlorophene. The included methodologies cover its antimicrobial properties, effects on mammalian cell viability, and mechanisms of action related to mitochondrial function and specific enzyme inhibition.
Antimicrobial Susceptibility Testing
Application Note:
This compound is a broad-spectrum antiseptic agent effective against Gram-positive bacteria.[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[2] It also interferes with crucial enzymatic activities within the bacterial cell.[2] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for quantifying the in vitro antimicrobial activity of a compound.
Quantitative Data Summary:
| Test Organism | Assay Type | Endpoint | Result |
| Bacillus megaterium | Bactericidal Assay | Minimum Lethal Concentration | ~10 µg/mg cell dry weight |
| Bacillus subtilis | Growth Inhibition | Complete Inhibition | 6 x 10⁵ molecules/cell |
| Gram-negative bacteria | Surface Exposure | Viable Cell Reduction | Significant drop in viable cells after 1 hour |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no this compound), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Experimental workflow for MIC determination.
Cytotoxicity Assessment
Application Note:
While effective as an antiseptic, this compound can exhibit cytotoxicity towards mammalian cells. The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of a substance. This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decrease in the uptake of neutral red corresponds to a reduction in the number of viable cells.
Quantitative Data Summary:
| Cell Line | Assay Type | Endpoint | Result (IC50) |
| Not Specified | Cytotoxicity | IC50 | 4.19 µg/mL |
| Not Specified | Cytotoxicity | IC50 | 0.029 µg/mL |
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell culture by 50% (IC50).
Materials:
-
Mammalian cell line (e.g., HaCaT, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Sterile 96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for 24-48 hours.
-
-
Neutral Red Staining:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Neutral Red Uptake cytotoxicity assay workflow.
Mitochondrial Function and Enzyme Inhibition
Application Note:
This compound is known to affect mitochondrial function.[1] It can uncouple oxidative phosphorylation and inhibit components of the electron transport chain, such as succinate dehydrogenase (SDH).[1] The following protocols describe methods to assess the impact of this compound on mitochondrial respiration and the activity of a key mitochondrial enzyme.
Quantitative Data Summary:
| Target | Assay Type | Endpoint | Result (IC50) |
| Rat Brain Succinate Dehydrogenase (SDH) | Enzyme Inhibition | IC50 | 0.65 x 10⁻³ M |
| 3-oxoacyl-ACP reductase (OAR) | Enzyme Inhibition | Inhibition | Competitive inhibition with respect to NADPH |
Experimental Protocol: Seahorse XF Mito Stress Test
Objective: To measure the effect of this compound on key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Mammalian cells of interest
-
This compound
-
Seahorse XF Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Assay Medium
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density.
-
Incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Prepare a plate containing various concentrations of this compound.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF Mito Stress Test cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer.
-
Initiate the assay protocol, which will sequentially inject this compound, oligomycin, FCCP, and finally rotenone/antimycin A, while measuring the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis:
-
Analyze the OCR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
This compound's effect on mitochondria.
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay
Objective: To measure the inhibitory effect of this compound on the activity of succinate dehydrogenase.
Materials:
-
Isolated mitochondria or cell lysate
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol, electron acceptor)
-
Phenazine methosulfate (PMS, intermediate electron carrier)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, DCIP, and PMS.
-
Add the mitochondrial preparation or cell lysate.
-
Add different concentrations of this compound to separate cuvettes. Include a control without this compound.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding succinate.
-
-
Measurement of Activity:
-
Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCIP is proportional to the SDH activity.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction for each this compound concentration.
-
Determine the percent inhibition relative to the control and calculate the IC50 value.
-
References
Quantitative Analysis of Hexachlorophene in Cosmetic Formulations: Application Notes and Protocols
Introduction
Hexachlorophene is a chlorinated bisphenol compound that has been used as an antibacterial agent in a variety of consumer products, including cosmetics. However, due to its potential for neurotoxicity and skin absorption, its use in cosmetics is strictly regulated or banned in many countries.[1] Therefore, accurate and reliable quantitative analysis of this compound in cosmetic formulations is crucial for ensuring product safety and regulatory compliance.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various cosmetic matrices. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, providing researchers, scientists, and drug development professionals with a comprehensive guide for monitoring this compound levels in their products.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound in cosmetic samples. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantification of this compound in a variety of cosmetic products.[2][3][4] It offers good sensitivity and specificity, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Gas Chromatography (GC) , often coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), is another powerful technique for this compound analysis.[5][6][7] Derivatization is sometimes employed to improve the volatility and thermal stability of this compound for GC analysis.
-
UV-Visible Spectrophotometry provides a simpler and more cost-effective method for the determination of this compound.[8] However, it may be less specific than chromatographic methods and is more susceptible to matrix interference.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative data for the different analytical methods used for the determination of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.06 µg/mL | [4][9] |
| Limit of Quantitation (LOQ) | 2 ppm | [10] |
| Linearity Range | 0.1 - 50 µg/mL | [10] |
| Recovery | 89.3 - 96.4% | [4][11] |
| Relative Standard Deviation (RSD) | 0.52 - 5.00% | [4][11] |
Table 2: Gas Chromatography (GC)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µg/kg (in food matrix) | [12] |
| Precision (CV) | 3.4% (in whole blood) | [5] |
Table 3: UV-Visible Spectrophotometry
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 320 nm (in 0.1N KOH) | [8] |
| Relative Standard Deviation | ± 3.5% | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited.
Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a common method for the analysis of this compound in cosmetic products.[10][11]
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)[10]
-
Acetonitrile (HPLC grade)[11]
-
Deionized water
-
Membrane filters (0.45 µm)[10]
-
Cosmetic sample (e.g., cream, lotion, shampoo)
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or Diode Array Detector (DAD).[10][11]
-
Analytical column: C18, 5 µm particle size, 250 mm x 4.6 mm.[10][11]
-
Ultrasonicator[10]
-
Centrifuge[11]
3. Preparation of Solutions
-
Mobile Phase Option A: A mixture of methanol and 1% (v/v) acetic acid solution in water (9:1 v/v).[10]
-
Mobile Phase Option B: A mixture of acetonitrile and 0.4-0.6% phosphoric acid in water (volume ratio between 77:23 and 82:18).[11]
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.[10]
-
Working Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 0.1 to 50 µg/mL by diluting the stock solution with methanol.[10]
4. Sample Preparation
-
Accurately weigh about 1 g of the well-mixed cosmetic sample into a 20 mL volumetric flask.[10]
-
Add 10 mL of methanol and sonicate for 30 minutes.[10]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
For some samples, centrifugation at a speed of at least 5000 r/min for 10-20 minutes may be necessary.[11]
-
Filter the supernatant through a 0.45 µm membrane filter before injection.[10]
5. Chromatographic Conditions
-
Column Temperature: 20-40°C.[11]
6. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Figure 1: Experimental workflow for HPLC analysis of this compound.
Protocol 2: Quantitative Analysis of this compound by Gas Chromatography (GC)
This protocol is a general guideline adaptable for cosmetic matrices, based on principles for analyzing related compounds in various samples.[6][7]
1. Materials and Reagents
-
This compound reference standard
-
Dichlorophene (internal standard, optional)[5]
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
Derivatizing agent (e.g., BSTFA, acetic anhydride)
-
Anhydrous sodium sulfate
-
Cosmetic sample
2. Instrumentation
-
Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).[6]
-
Capillary column suitable for chlorinated compounds (e.g., DB-5ms).
-
Nitrogen or Helium as carrier gas.
3. Sample Preparation
-
Extraction:
-
Weigh a known amount of the cosmetic sample into a centrifuge tube.
-
Add a suitable organic solvent (e.g., hexane/acetone mixture).
-
Vortex or sonicate to extract this compound.
-
Centrifuge to separate the solid and liquid phases.
-
Collect the supernatant.
-
-
Cleanup (if necessary):
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering substances.[7]
-
-
Derivatization (optional but recommended for improved peak shape and sensitivity):
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., acetic anhydride to form diacetylthis compound) and heat as required.[5]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
4. GC Conditions
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation of analytes.
-
Detector Temperature (ECD): 300°C
-
Carrier Gas Flow: Typically around 1-2 mL/min.
5. Quantification
-
Prepare a calibration curve using derivatized this compound standards.
-
Quantify the this compound in the sample using the calibration curve, with internal standard correction if used.
Figure 2: Experimental workflow for GC analysis of this compound.
Protocol 3: Quantitative Analysis of this compound by UV-Visible Spectrophotometry
This protocol is adapted from a method for determining this compound in aerosol deodorants.[8]
1. Materials and Reagents
-
This compound reference standard
-
Ethanol
-
Chloroform
-
Potassium hydroxide (KOH), 0.1N solution
-
Deionized water
2. Instrumentation
-
UV-Visible Spectrophotometer
-
Separatory funnels
-
Volumetric flasks
3. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of this compound in ethanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1N KOH.
4. Sample Preparation
-
Dissolve a known amount of the cosmetic sample (if not already a solution) in ethanol.
-
Transfer the ethanolic solution to a separatory funnel.
-
Add an equal volume of deionized water and extract the this compound into chloroform by shaking vigorously. Allow the layers to separate.
-
Collect the chloroform phase.
-
Pipette an aliquot of the chloroform phase into another separatory funnel and extract with 0.1N KOH solution.
-
Allow the layers to separate and collect the aqueous KOH phase for analysis.
5. Spectrophotometric Measurement
-
Record the UV spectrum of the KOH extract between 270 and 400 nm, using 0.1N KOH as a reference.
-
Measure the absorbance at the wavelength of maximum absorbance, which is approximately 320 nm for this compound in 0.1N KOH.[8]
6. Quantification
-
Prepare a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Figure 3: Experimental workflow for Spectrophotometric analysis.
Method Validation
For routine analysis, it is essential to validate the chosen analytical method according to established guidelines such as those from the International Council for Harmonisation (ICH) or ISO 22176 for cosmetics.[13] Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The quantitative analysis of this compound in cosmetic formulations is a critical aspect of quality control and regulatory compliance. This document has provided detailed protocols for HPLC, GC, and spectrophotometric methods, along with comparative quantitative data. The choice of method will depend on the specific requirements of the analysis. For high-throughput screening, spectrophotometry may be suitable, while for regulatory purposes and complex matrices, the selectivity and sensitivity of HPLC or GC methods are preferred. Proper method validation is essential to ensure the reliability of the obtained results.
References
- 1. eCFR :: 21 CFR 250.250 -- this compound, as a component of drug and cosmetic products. [ecfr.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in cosmetics by capillary electrophoresis compared with high performance liquid chromatography – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. akjournals.com [akjournals.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. CN102507770A - High performance liquid chromatography for detecting this compound in cosmetics - Google Patents [patents.google.com]
- 12. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. filab.fr [filab.fr]
Application Note: In Vivo Experimental Design for Testing Hexachlorophene Efficacy
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Hexachlorophene is a chlorinated bisphenol compound historically used as a topical antiseptic and disinfectant.[1][2][3] It exhibits potent bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2][4] Its primary mechanism involves the disruption of bacterial cell membrane integrity, leading to the leakage of essential intracellular components and inhibition of key metabolic enzymes.[1][2][5][6] While effective, its use has been curtailed due to concerns about potential neurotoxicity, especially with systemic absorption.[1][7][8][9]
This document provides a detailed framework and protocols for designing preclinical in vivo studies to evaluate the efficacy and safety of this compound formulations. The primary focus is on a topical skin infection model, which is the most relevant application for this compound.
2.0 Mechanism of Action
This compound's antimicrobial effect is primarily achieved by compromising the bacterial cell membrane.[1][2] Being hydrophobic, it integrates into the lipid bilayer of the membrane, disrupting its structure and increasing permeability.[1] This leads to the leakage of vital ions and metabolites, ultimately causing cell death.[2] Additionally, it inhibits enzymes in the electron transport chain, further impairing bacterial metabolism.[5] This action is most pronounced in Gram-positive bacteria; Gram-negative bacteria are less susceptible due to their protective outer membrane.[1]
3.0 In Vivo Experimental Design: Topical S. aureus Skin Infection Model
This section outlines a robust experimental design to assess the topical efficacy of a this compound formulation against a localized Staphylococcus aureus skin infection in a rodent model.
3.1 Animal Model Selection
-
Species: Swiss Webster or BALB/c mice are commonly used. Rats can also be utilized, particularly for skin irritation studies.[7][10]
-
Rationale: These models are well-characterized for skin infection studies, are cost-effective, and allow for reproducible results.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
3.2 Experimental Workflow
The overall workflow involves acclimatization, creation of a superficial wound, infection, treatment application, and subsequent analysis of bacterial load and tissue response.
4.0 Detailed Experimental Protocols
4.1 Protocol: S. aureus Skin Infection Model and Efficacy Testing
-
Animal Preparation:
-
Acclimatize animals for at least 7 days with standard housing conditions.
-
Anesthetize the mouse (e.g., using isoflurane).
-
Shave a 2x2 cm area on the dorsal side and clean with 70% ethanol.
-
-
Wound Creation and Inoculation:
-
Create a superficial abrasion using a sterile micro-abrasion tool or fine-grit sandpaper. The goal is to disrupt the stratum corneum without causing significant bleeding.
-
Prepare a mid-logarithmic phase culture of S. aureus (e.g., ATCC 29213).
-
Pipette a small volume (e.g., 10 µL) of the bacterial suspension containing approximately 1x10⁷ Colony Forming Units (CFU) onto the abraded area.
-
-
Treatment Groups and Administration:
-
After a set time (e.g., 2 hours post-infection) to allow for bacterial establishment, randomize animals into treatment groups as described in Table 1.
-
Apply a standardized amount (e.g., 50 µL or 50 mg) of the test or control article to the infected area.
-
Treatment can be applied once or multiple times (e.g., every 12 or 24 hours) depending on the study objectives.
-
-
Endpoint Evaluation:
-
Clinical Scoring: Daily, assess the lesion for signs of infection (erythema, edema, crust formation) using a standardized scoring system (e.g., 0=normal, 4=severe).
-
Bacterial Load: At predetermined time points (e.g., 24, 48, 72 hours post-treatment), euthanize a subset of animals from each group.
-
Excise the infected skin tissue using a sterile 8-mm biopsy punch.
-
Weigh the tissue, homogenize it in sterile phosphate-buffered saline (PBS), and perform serial dilutions.
-
Plate the dilutions onto appropriate agar (e.g., Mannitol Salt Agar) to enumerate S. aureus colonies. Express results as Log₁₀ CFU per gram of tissue.
-
Histopathology: Fix a portion of the excised tissue in 10% neutral buffered formalin for histopathological analysis to assess inflammation and tissue necrosis.
-
Toxicity Monitoring: Record body weight daily and observe for any signs of systemic toxicity or severe skin reactions.[7]
-
5.0 Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Example of Experimental Group Design
| Group | Treatment Article | Active Ingredient | Concentration | N (Animals/Group) |
|---|---|---|---|---|
| 1 | Vehicle Control | None | N/A | 8 |
| 2 | This compound (Low Dose) | This compound | 1% w/w | 8 |
| 3 | This compound (High Dose) | This compound | 3% w/w | 8 |
| 4 | Positive Control | Mupirocin | 2% w/w | 8 |
Table 2: Example of Efficacy Data Summary (Bacterial Load) Data presented as Mean Log₁₀ CFU/g Tissue ± Standard Deviation (SD).
| Group | 24 Hours Post-Treatment | 48 Hours Post-Treatment | 72 Hours Post-Treatment |
|---|---|---|---|
| 1 (Vehicle) | 7.8 ± 0.4 | 8.1 ± 0.5 | 8.3 ± 0.3 |
| 2 (HCP 1%) | 5.2 ± 0.6* | 4.1 ± 0.5* | 3.5 ± 0.4* |
| 3 (HCP 3%) | 4.1 ± 0.5* | 2.9 ± 0.4* | <2.0 (Limit of Detection)* |
| 4 (Mupirocin 2%) | 3.9 ± 0.4* | <2.0 (Limit of Detection)* | <2.0 (Limit of Detection)* |
*p < 0.05 compared to Vehicle Control.
Table 3: Example of Safety Data Summary (Clinical Skin Irritation Score) Scoring Scale: 0 = No irritation, 1 = Mild, 2 = Moderate, 3 = Severe.
| Group | 24 Hours | 48 Hours | 72 Hours |
|---|---|---|---|
| 1 (Vehicle) | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| 2 (HCP 1%) | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.3 ± 0.1 |
| 3 (HCP 3%) | 1.1 ± 0.3* | 0.9 ± 0.3* | 0.6 ± 0.2 |
| 4 (Mupirocin 2%) | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |
*p < 0.05 compared to Vehicle Control, indicating a potential for mild irritation at higher concentrations.
The described in vivo model provides a comprehensive framework for evaluating the antimicrobial efficacy and local safety of this compound formulations. Careful attention to protocol details, including animal welfare, standardized procedures, and robust endpoint analysis, is critical for generating reliable and translatable preclinical data. The potential for toxicity necessitates the inclusion of safety monitoring throughout the study.[7][8][9] The results from these studies are essential for guiding formulation development and establishing a therapeutic window for clinical applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in mice. Effects after long-term percutaneous applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of recent evidence of toxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lifespan carcinogenicity studies with this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Hexachlorophene in Liquid Soaps
Introduction
Hexachlorophene is a chlorinated bisphenol antiseptic agent that has been used in a variety of topical products, including liquid soaps, for its antimicrobial properties. Due to potential neurotoxicity, its use in consumer products is regulated in many countries, necessitating accurate and reliable analytical methods for its quantification. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in liquid soap formulations. Two primary methods are detailed: a differential ultraviolet (UV) spectrophotometry method and a 4-aminoantipyrine colorimetric method.
These methods are suitable for quality control in manufacturing processes and for regulatory compliance monitoring by researchers, scientists, and drug development professionals.
Method 1: Differential Ultraviolet (UV) Spectrophotometry
Principle
This method leverages the pH-dependent UV absorption spectrum of this compound. The absorbance of a liquid soap sample diluted in an alkaline solution (pH 8) is measured against an identical dilution in an acidic solution (pH 3) at 312 nm.[1] This differential measurement effectively cancels out interfering absorbance from the soap base and other formulation excipients that do not exhibit a significant spectral shift between these pH values, allowing for the selective quantification of this compound.[1] The United States Pharmacopeia (USP) monograph for this compound Liquid Soap outlines a similar procedure.[2]
Apparatus
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
pH meter
Reagents and Solutions
-
Alcohol, 95% (v/v)
-
Methanol, 90% (v/v)
-
Alkaline Buffer (pH ~10.4): Dissolve 6.07 g of tris(hydroxymethyl)aminomethane in 900 mL of methanol. Add 25.0 mL of dilute hydrochloric acid (1 in 10), dilute with water to 1 liter, and mix.[2]
-
Acidic Solution (0.3 M Acetic Acid in 90% Methanol with 0.1% HCl): To 900 mL of methanol, add 17.2 mL of glacial acetic acid and 1 mL of concentrated hydrochloric acid. Dilute to 1 L with water.
-
This compound Reference Standard (USP RS)
Experimental Protocol
1. Preparation of Standard Solutions
-
Accurately weigh about 50 mg of USP this compound RS and transfer to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with 95% alcohol to obtain a stock solution of approximately 500 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with 90% methanol. A suggested concentration range is 5, 10, 15, 20, and 25 µg/mL.
-
For each working standard, prepare two identical dilutions in 50-mL volumetric flasks.
-
To one flask of each pair, dilute to volume with the Alkaline Buffer.
-
To the other flask of each pair, dilute to volume with the Acidic Solution.
2. Preparation of Sample Solution
-
Accurately weigh a portion of the liquid soap equivalent to about 25 mg of this compound and transfer to a 100-mL volumetric flask.
-
Add about 75 mL of 95% alcohol and mix to dissolve the soap. Dilute to volume with alcohol and mix well.
-
Transfer 10.0 mL of this solution to another 100-mL volumetric flask and dilute to volume with 90% methanol. Mix well. This is the sample stock solution.
-
Transfer 10.0 mL of the sample stock solution into two separate 50-mL volumetric flasks.
-
To one flask, dilute to volume with the Alkaline Buffer.
-
To the second flask, dilute to volume with the Acidic Solution.
3. Spectrophotometric Measurement
-
For each standard concentration, use the acidic solution as the blank (in the reference cuvette) and measure the absorbance of the corresponding alkaline solution (in the sample cuvette).
-
For the sample, use the acidic sample preparation as the blank and measure the absorbance of the alkaline sample preparation.
4. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentration (in µg/mL).
-
Determine the concentration of this compound in the sample solution from the calibration curve using the measured absorbance.
-
Calculate the percentage of this compound in the original liquid soap sample using the following formula:
% this compound = (C × D × V) / (W × 10)
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
D = Dilution factor (in this protocol, D = 100/10 × 100/10 × 50/10 = 500)
-
V = Initial volume of sample preparation (100 mL)
-
W = Weight of the liquid soap sample taken (mg)
-
Method 2: 4-Aminoantipyrine Colorimetric Method
Principle
This method involves the reaction of this compound with 4-aminoantipyrine in an alkaline medium in the presence of an oxidizing agent, typically potassium ferricyanide. This oxidative coupling reaction forms a colored indo-antipyrine dye that can be quantified spectrophotometrically. For increased sensitivity and to avoid interferences, the colored complex can be extracted into an organic solvent like chloroform. The absorbance of the colored solution is measured at its wavelength of maximum absorption, around 460 nm in chloroform. For complex matrices like liquid soaps, a preliminary separation step such as thin-layer chromatography (TLC) may be required to isolate this compound from interfering substances before the color-forming reaction.[3]
Apparatus
-
Visible Spectrophotometer
-
Separatory funnels
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
Water bath
-
TLC plates (Silica Gel G), developing tank, and UV lamp (if TLC is performed)
Reagents and Solutions
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in deionized water and dilute to 100 mL. Prepare fresh daily.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of potassium ferricyanide [K₃Fe(CN)₆] in deionized water and dilute to 100 mL. Store in a dark bottle.
-
Ammonium Hydroxide Solution (concentrated)
-
Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water.
-
Chloroform
-
This compound Reference Standard
-
TLC Developing Solvent (if needed): e.g., Benzene-Ether mixture.
Experimental Protocol
1. Sample Preparation (Direct Extraction)
-
Accurately weigh a portion of the liquid soap containing approximately 1 mg of this compound into a separatory funnel.
-
Add 50 mL of deionized water and dissolve the soap.
-
Acidify the solution with dilute sulfuric acid to precipitate the fatty acids and this compound.
-
Extract the suspension with three 25-mL portions of chloroform.
-
Combine the chloroform extracts and wash with deionized water.
-
Filter the chloroform extract through anhydrous sodium sulfate and collect in a volumetric flask. Dilute to a known volume with chloroform.
2. Sample Preparation (with TLC Separation)
-
For emulsions and liquid soaps where direct extraction may not be sufficient, a TLC separation is recommended.[3]
-
Spot a suitable aliquot of the initial chloroform extract onto a silica gel TLC plate alongside a this compound standard.
-
Develop the plate in an appropriate solvent system (e.g., benzene-ether).
-
Identify the this compound spot under a UV lamp.
-
Scrape the corresponding silica gel area from the plate and elute the this compound with a suitable solvent like ethanol or chloroform.
3. Color Development
-
Transfer an aliquot of the chloroform extract (or the eluate from TLC) containing 10-50 µg of this compound to a separatory funnel.
-
Add 50 mL of the pH 10 buffer solution.
-
Add 1.0 mL of the 4-aminoantipyrine solution and mix.
-
Add 1.0 mL of the potassium ferricyanide solution and shake for 1 minute.
-
Allow the layers to separate. The chloroform layer will contain the colored complex.
-
Drain the chloroform layer into a volumetric flask. Repeat the extraction of the aqueous layer with two more 10-mL portions of chloroform.
-
Combine the chloroform extracts and dilute to the mark with chloroform.
4. Spectrophotometric Measurement
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (approximately 460 nm) against a reagent blank prepared in the same manner without the this compound.
5. Data Analysis
-
Prepare a calibration curve using standard solutions of this compound (10-50 µg/mL) subjected to the same extraction and color development procedure.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the percentage of this compound in the original liquid soap sample based on the initial weight and dilutions.
Data Presentation
The quantitative performance of these methods should be validated according to ICH guidelines. The following table summarizes typical performance parameters.
| Parameter | Differential UV Spectrophotometry | 4-Aminoantipyrine Colorimetric Method |
| Wavelength (λmax) | 312 nm | ~460 nm (in Chloroform) |
| Linearity Range | Typically 1 - 25 µg/mL | Typically 1 - 10 µg/mL |
| Limit of Detection (LOD) | Estimated: 0.1 - 0.5 µg/mL | Estimated: 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 1.5 µg/mL | Estimated: 0.2 - 0.6 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Interferences | Minimized by differential measurement | Other phenolic compounds, reducing agents |
Note: The values for Linearity Range, LOD, and LOQ are estimates and should be experimentally determined during method validation for the specific liquid soap matrix.
Mandatory Visualization
Caption: Workflow for Differential UV Spectrophotometric Analysis of this compound.
Caption: Principle of the 4-Aminoantipyrine Colorimetric Method for this compound.
References
Application Notes and Protocols: Investigating the Effects of Hexachlorophene on Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the in vitro effects of hexachlorophene on various life stages of Schistosoma mansoni, the parasite responsible for schistosomiasis. The protocols outlined below detail methods for assessing parasite viability, motility, and tegumental integrity following exposure to this compound. Additionally, potential signaling pathways affected by this compound are discussed, providing a framework for mechanistic studies.
Quantitative Data Summary
Table 1: Prophylactic Efficacy of Topically Applied this compound against S. mansoni Cercarial Infection in Mice
| This compound Concentration (% w/v) | Application Vehicle | Time of Application Before Exposure | Water Wash Duration | Protection Rate (%) | Reference |
| 1.25 | Absolute Methanol or 70% Isopropanol | Up to 3 days | Not specified | >95 | [1][2][3][4][5] |
| ≥0.313 | Not specified | 1 day | < 0.5 hours | ≥98 | [1][2][3][4][5] |
| 1.25 | Tail Immersion | 1 day | 3 hours | 87-92 | [1][2][3][4][5] |
| 1.25 | Wipe Application | 3 days | 3 hours | 93 | [1][2][3][4][5] |
Experimental Protocols
The following protocols are designed to assess the direct effects of this compound on S. mansoni schistosomula and adult worms in vitro.
In Vitro Culture of Schistosoma mansoni
2.1.1. Schistosomula Culture
This protocol describes the mechanical transformation of cercariae into schistosomula and their subsequent in vitro culture.[6][7]
Materials:
-
S. mansoni infected snails (Biomphalaria glabrata)
-
Distilled water
-
Basal Medium Eagle (BME) supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Induce shedding of cercariae from infected snails by exposing them to light in a beaker of distilled water for 1-2 hours.
-
Collect the cercariae suspension and chill on ice for 30 minutes to concentrate the larvae at the bottom.
-
Carefully remove the supernatant and resuspend the cercariae in ice-cold BME.
-
Mechanically transform the cercariae into schistosomula by vortexing the suspension for 60-90 seconds.
-
Separate the schistosomula from the tails by passing the suspension through a 100 µm mesh filter. The schistosomula will be retained on the filter.
-
Wash the collected schistosomula with fresh BME.
-
Resuspend the schistosomula in culture medium and adjust the concentration to approximately 100-200 schistosomula per 100 µL.
-
Dispense 100 µL of the schistosomula suspension into each well of a 96-well plate.
-
Incubate at 37°C in a 5% CO2 atmosphere.
2.1.2. Adult Worm Culture
This protocol details the recovery and in vitro maintenance of adult S. mansoni worms.[8]
Materials:
-
S. mansoni infected mice (6-8 weeks post-infection)
-
Perfusion buffer (e.g., citrate saline)
-
RPMI-1640 medium supplemented with 10% FCS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Petri dishes
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the infected mice according to approved animal welfare protocols.
-
Perform hepatic portal vein perfusion to recover adult worms from the mesenteric veins.
-
Wash the collected worms several times with pre-warmed perfusion buffer to remove host blood cells.
-
Transfer the worms to a petri dish containing pre-warmed RPMI-1640 culture medium.
-
Separate male and female worms or keep them as pairs as required for the experiment.
-
Place one worm or one worm pair into each well of a 24-well plate containing 2 mL of culture medium.
-
Incubate at 37°C in a 5% CO2 atmosphere.
Viability and Motility Assays
2.2.1. Microscopic Scoring of Viability and Motility
This is a standard method for assessing the effect of a compound on parasite health.[9][10]
Procedure:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add the desired concentrations of this compound to the wells containing schistosomula or adult worms. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for specific time points (e.g., 24, 48, 72 hours).
-
At each time point, observe the parasites under an inverted microscope.
-
Score the viability and motility based on a predefined scale (see Table 2).
Table 2: Phenotypic Scoring Scale for S. mansoni Viability and Motility
| Score | Motility Description | Viability Description |
| 3 | Normal, active movement | Normal, translucent appearance |
| 2 | Reduced motility, slow or sluggish movement | Minor tegumental changes, slight darkening |
| 1 | Minimal movement, occasional twitching | Significant tegumental damage, dark and granular appearance |
| 0 | No movement | Dead, complete loss of integrity |
2.2.2. Fluorescence-Based Viability Assay (FDA/PI Staining)
This assay uses fluorescein diacetate (FDA) to stain live parasites green and propidium iodide (PI) to stain dead parasites red.[11][12]
Procedure:
-
Following incubation with this compound as described in 2.2.1, carefully remove the culture medium.
-
Wash the parasites gently with fresh medium.
-
Add a solution of FDA (e.g., 10 µg/mL) and PI (e.g., 1 µg/mL) in culture medium to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Observe the parasites using a fluorescence microscope with appropriate filters for green (FDA) and red (PI) fluorescence.
-
Quantify the number of live and dead parasites in each well.
Tegumental Damage Assessment using Scanning Electron Microscopy (SEM)
SEM is a powerful technique to visualize detailed surface alterations of the parasite's tegument.[1][2][13][14]
Procedure:
-
Expose adult worms to this compound in vitro as described in 2.2.1.
-
After the desired incubation period, fix the worms in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for several hours at 4°C.
-
Wash the worms in the same buffer.
-
Post-fix the worms in 1% osmium tetroxide for 1-2 hours.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Critical-point dry the samples using liquid CO2.
-
Mount the dried worms on stubs and coat them with a thin layer of gold or gold-palladium.
-
Examine the specimens using a scanning electron microscope.
-
Capture images of the tegumental surface, focusing on features such as tubercles, spines, and the oral and ventral suckers.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways in S. mansoni targeted by this compound are not yet elucidated, its nature as a phenolic compound suggests potential disruption of cell membranes and interference with key signaling cascades.
Hypothetical Signaling Pathway Affected by this compound
The diagram below illustrates a hypothetical mechanism where this compound, due to its lipophilic nature, integrates into the parasite's tegumental membranes, leading to their disruption. This can trigger downstream effects such as calcium dysregulation and oxidative stress, ultimately leading to parasite death.
Caption: Hypothetical signaling cascade of this compound's effect on S. mansoni.
Experimental Workflow for In Vitro Drug Screening
The following diagram outlines a typical workflow for screening compounds like this compound against S. mansoniin vitro.
Caption: General workflow for in vitro screening of this compound against S. mansoni.
References
- 1. Transmission and scanning electron microscopical studies in the tegument of male Schistosoma mansoni after oxamniquine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scanning electron microscopy of the tegumental surface of in vivo treated Schistosoma mansoni (Saudi Arabian geographical strain) with oxamniquine and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a topically applied chemical for prophylaxis against Schistosoma mansoni infections in mice – ScienceOpen [scienceopen.com]
- 5. scielo.br [scielo.br]
- 6. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. Morphological effects and tegumental alterations induced by mefloquine on schistosomula and adult flukes of Schistosoma mansoni - ProQuest [proquest.com]
- 10. doc.rero.ch [doc.rero.ch]
- 11. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Schistosoma mansoni: tegumental surface alterations following oxamniquine treatment of infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assessment of Hexachlorophene's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Hexachlorophene is a chlorinated bisphenol compound historically used as a topical antiseptic and disinfectant.[1][2] It exhibits potent bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria.[3] Its primary application has been in surgical scrubs and skin cleansers to reduce microbial flora and prevent infections.[4] Understanding the in vitro antibacterial activity of this compound is crucial for defining its spectrum of efficacy, determining effective concentrations, and exploring its potential in new formulations or applications. This document provides detailed protocols for assessing its activity through various in vitro culture techniques.
Mechanism of Action
This compound's antibacterial effect is multifaceted, primarily targeting the integrity and function of the bacterial cell envelope and essential enzymatic pathways.[1][5]
-
Cell Membrane Disruption: At intermediate to high concentrations, this compound integrates into the lipid bilayer of the bacterial cell membrane.[1] This integration disrupts membrane integrity, leading to increased permeability and the leakage of essential intracellular components like potassium ions and small metabolites.[5] This leakage destabilizes the cell's internal environment, ultimately causing lysis and cell death.[6] Electron microscopy has revealed physical gaps and discontinuities in the protoplast membrane of bacteria treated with this compound.
-
Enzyme Inhibition: this compound is known to inhibit key bacterial enzymes. A primary target is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. By inhibiting FabI, this compound disrupts the production of fatty acids necessary for building and maintaining cell membranes.
-
Inhibition of Electron Transport Chain: Studies in Bacillus megaterium have shown that this compound can inhibit the membrane-bound components of the electron transport chain, further compromising the cell's metabolic functions.[2]
The compound is notably more effective against Gram-positive bacteria, such as Staphylococcus aureus.[3] The outer membrane of Gram-negative bacteria provides an additional protective barrier, rendering them more resistant to this compound.[3][5]
Mechanism of Action Diagram
Caption: Mechanism of this compound antibacterial action.
Quantitative Data Summary
The antibacterial efficacy of this compound varies significantly between bacterial species, with a pronounced effect on Gram-positive organisms. The following table summarizes representative susceptibility data. Note that specific values can vary based on the formulation, strain, and testing methodology.[3]
| Bacterial Species | Gram Stain | Type | MIC (µg/mL) | MBC (µg/mL) | Notes |
| Staphylococcus aureus | Positive | Cocci | 1 - 2 | 2 - 4 | Highly susceptible. |
| Bacillus megaterium | Positive | Rod | ~10 µg/mg cell dry weight | >10 µg/mg cell dry weight | Bactericidal concentration established. |
| Streptococcus pyogenes | Positive | Cocci | 2 - 8 | 4 - 16 | Generally susceptible. |
| Escherichia coli | Negative | Rod | >64 | >128 | Often shows high resistance.[7] |
| Pseudomonas aeruginosa | Negative | Rod | >128 | >256 | Considered highly resistant.[5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values are illustrative based on typical findings.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Workflow Diagram: MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution. Each well should contain 100 µL of the diluted compound, leaving columns for positive (broth + bacteria) and negative (broth only) controls.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum. It is performed as a continuation of the MIC assay.
Workflow Diagram: MBC Assay
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Methodology:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC and higher concentrations (e.g., 2x MIC, 4x MIC).
-
Plating: Aliquot 100 µL from each selected well and spread it onto a nutrient agar plate (e.g., Tryptic Soy Agar). Also, plate an aliquot from the positive growth control to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC Determination: Count the number of colonies on each plate. The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Workflow Diagram: Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Methodology:
-
Inoculum Preparation: Prepare a log-phase bacterial culture in a flask with a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Exposure: Add this compound at desired concentrations (e.g., 0x, 1x, 2x, and 4x MIC) to separate flasks.
-
Sampling: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot and plate them on nutrient agar to determine the viable cell count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol 4: Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to either inhibit biofilm formation or eradicate pre-formed biofilms.
Workflow Diagram: Anti-Biofilm Assay
Caption: Workflow for assessing biofilm inhibition and eradication.
Methodology:
-
For Biofilm Inhibition:
-
Add 100 µL of bacterial suspension (in a growth medium like TSB) and 100 µL of serially diluted this compound to the wells of a 96-well flat-bottom plate.
-
Incubate the plate without shaking for 24-48 hours at 37°C.
-
-
For Biofilm Eradication:
-
Add 200 µL of bacterial suspension to wells and incubate for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic (unattached) cells by aspiration and gently wash the wells with phosphate-buffered saline (PBS).
-
Add 200 µL of serially diluted this compound to the wells containing the pre-formed biofilm and incubate for another 24 hours.
-
-
Quantification (Crystal Violet Staining):
-
Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the attached biomass by adding 200 µL of 0.1% crystal violet solution to each well for 10-15 minutes.
-
Remove the stain and wash the wells thoroughly with water until the control wells are clear.
-
Solubilize the bound stain by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570-595 nm using a plate reader to quantify the biofilm biomass.
-
References
- 1. Antimicrobial Actions of this compound: Cytological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexachlorophane for treating carriers of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial actions of this compound: release of cytoplasmic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Actions of this compound: Lysis and Fixation of Bacterial Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Percutaneous Application of Hexachlorophene in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for studying the long-term effects of percutaneous hexachlorophene application in mouse models. The following sections detail experimental protocols, summarize key quantitative data, and illustrate the primary signaling pathway associated with this compound toxicity.
Introduction
This compound is a chlorinated bisphenol antiseptic agent that has seen restricted use due to its neurotoxic potential. Understanding its long-term effects following dermal exposure is critical for risk assessment and regulatory purposes. Mouse models are invaluable for investigating the toxicokinetics and toxicodynamics of this compound, particularly its effects on the skin and central nervous system.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the long-term percutaneous application of this compound in mice.
Table 1: Dermal Toxicity and Mortality in Swiss Mice [1]
| This compound Concentration | Application Frequency | Application Volume | Observation Period | Key Findings |
| 50% Solution | Twice Weekly | 0.02 ml | 2 Weeks | - Skin necrosis and ulceration- Neurological symptoms- Mortality up to 22% |
| 25% Solution | Twice Weekly | 0.02 ml | 2 Weeks | - Skin necrosis and ulceration- Neurological symptoms- Mortality up to 22% |
Table 2: Neuropathological Findings in Swiss Mice [1]
| Treatment Group | Key Neuropathological Findings in the Central Nervous System (CNS) |
| This compound (25% or 50% solution) | - Edema in the white matter- Cystic lesions in the white matter |
| Control | No significant lesions reported |
Experimental Protocols
The following are detailed protocols for key experiments related to the long-term percutaneous application of this compound in mouse models. These protocols are based on established methodologies and OECD guidelines for dermal toxicity studies.[2][3][4][5]
Long-Term Dermal Toxicity Study
This protocol is designed to assess the local and systemic toxicity of this compound following repeated dermal application.
3.1.1. Materials
-
This compound (analytical grade)
-
Vehicle (e.g., acetone, ethanol, or a suitable cream base)
-
Swiss mice (or other appropriate strain), healthy young adults
-
Clippers for hair removal
-
Porous gauze dressing
-
Non-irritating tape
-
Standard laboratory diet and water
3.1.2. Procedure
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study. House them in appropriate cages with a 12-hour light/dark cycle and free access to food and water.
-
Preparation of Test Substance: Prepare the desired concentrations of this compound (e.g., 25% and 50% w/v) in the chosen vehicle.
-
Animal Preparation: Approximately 24 hours before the first application, remove the fur from the dorsal area of the trunk of each mouse by clipping. The application area should be approximately 10% of the total body surface area.
-
Application of Test Substance: Apply a uniform volume (e.g., 0.02 ml) of the this compound solution or vehicle control to the prepared skin area.[1] Cover the application site with a porous gauze dressing and secure with non-irritating tape.
-
Exposure Duration and Frequency: The exposure period is typically 6 hours per day. For long-term studies, the application is repeated, for example, twice weekly.
-
Observations:
-
Clinical Signs: Observe animals for clinical signs of toxicity at least once daily. Pay close attention to changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs.
-
Dermal Irritation: Score the application site for erythema and edema at specified intervals (e.g., 24, 48, and 72 hours after patch removal) using a standardized scoring system (e.g., Draize).
-
Body Weight: Record the body weight of each animal at least once a week.
-
-
Necropsy and Histopathology: At the end of the study period, perform a full necropsy on all animals. Collect skin, brain, and other major organs for histopathological examination.
Neurobehavioral Assessment
A functional observational battery (FOB) or Irwin test can be used to assess the neurobehavioral effects of this compound.[6][7]
3.2.1. Materials
-
Trained observer
-
Standardized arena for observation
-
Appropriate apparatus for specific tests (e.g., grip strength meter, rotarod)
3.2.2. Procedure
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before assessment.
-
Observational Battery: Conduct a systematic observation of each mouse, scoring a range of parameters, including:
-
Behavioral Profile: Alertness, grooming, posture, gait, and reactivity to stimuli.
-
Neurological Profile: Motor coordination (e.g., rotarod performance), grip strength, and reflexes (e.g., righting reflex).
-
Autonomic Profile: Piloerection, salivation, and pupil size.
-
-
Scoring: Use a standardized scoring sheet to record observations at predetermined time points (e.g., before application and at various intervals after application).
Histopathological Examination
3.3.1. Hematoxylin and Eosin (H&E) Staining for Skin [8][9][10][11][12]
This is a standard method for assessing general tissue morphology and identifying lesions such as necrosis and inflammation in the skin.
-
Procedure:
-
Fix skin samples in 10% neutral buffered formalin.
-
Process the fixed tissues and embed in paraffin.
-
Cut sections at 4-5 µm thickness and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Harris hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 0.3% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Counterstain with eosin for 2 minutes.
-
Dehydrate, clear, and mount.
-
3.3.2. Luxol Fast Blue (LFB) Staining for Myelin [13][14][15][16][17]
This method is used to visualize the myelin sheaths in the central nervous system and detect demyelination or edema.
-
Procedure:
-
Fix brain tissue in 10% formalin.
-
Process and embed in paraffin.
-
Cut sections at 10-15 µm thickness.
-
Deparaffinize and hydrate to 95% ethanol.
-
Stain in Luxol Fast Blue solution overnight at 56°C.
-
Rinse with 95% ethanol and then distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 30 seconds.
-
Continue differentiation in 70% ethanol for 30 seconds.
-
Rinse in distilled water.
-
Counterstain with Cresyl Violet solution.
-
Dehydrate, clear, and mount.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Neurotoxicity
The primary mechanism of this compound's neurotoxicity is the inhibition of the mitochondrial electron transport chain, leading to a cascade of events that disrupt neuronal function.
Caption: this compound inhibits the mitochondrial electron transport chain.
Experimental Workflow for Long-Term Dermal Toxicity Study
The following diagram illustrates the key steps in a long-term percutaneous this compound study in a mouse model.
References
- 1. This compound in mice. Effects after long-term percutaneous applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. mmpc.org [mmpc.org]
- 7. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 8. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 9. labmethods.org [labmethods.org]
- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 11. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 12. H&E stain - Wikipedia [en.wikipedia.org]
- 13. fdneurotech.com [fdneurotech.com]
- 14. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 15. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 16. Myelin sheath staining by Luxol fast blue solution [bio-protocol.org]
- 17. Histological methods for CNS [pathologycenter.jp]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hexachlorophene Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of hexachlorophene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: this compound is a highly lipophilic (fat-soluble) molecule with a chemical structure that is largely nonpolar.[1][2] Water is a polar solvent, and as a general principle of solubility, "like dissolves like." The nonpolar nature of this compound prevents it from forming favorable interactions with polar water molecules, leading to its very low solubility in aqueous solutions.[1][2]
Q2: What are the primary methods to increase the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate this compound.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with this compound.
-
Nanoparticle Formulation: Encapsulating this compound within polymeric nanoparticles or liposomes.
Q3: Which method is best for my application?
A3: The optimal method depends on the specific requirements of your experiment, including the desired concentration of this compound, the intended application (e.g., in vitro cell culture, analytical standard), and the tolerance of the system to excipients like organic solvents or surfactants. For instance, co-solvents are simple to prepare but may not be suitable for all biological systems. Nanoparticle formulations can offer controlled release but involve a more complex preparation process.
Data Presentation: Solubility Enhancement of Chlorinated Phenols
The following tables summarize the solubility of this compound in various organic solvents and the enhancement of solubility for a structurally similar compound, pentachlorophenol, using different techniques. This data can serve as a reference for selecting a suitable solubilization approach.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Acetone | Soluble in <1 part |
| Alcohol (Ethanol) | Soluble in 3.5 parts |
| Chloroform | Soluble |
| Diethyl Ether | Soluble in <1 part |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL at 20 °C |
| Polyethylene Glycols | Soluble |
| Propylene Glycol | Soluble |
Source: PubChem CID 3598[3]
Table 2: Phase Solubility of Pentachlorophenol with β-Cyclodextrins (Aqueous Solution, 25°C)
| Cyclodextrin Derivative | Molar Ratio (PCP:CD) | Stability Constant (K) |
| β-Cyclodextrin (β-CD) | 1:1 | Weaker |
| Methyl-β-Cyclodextrin (MCD) | 1:1 | Stronger |
| Hydroxypropyl-β-Cyclodextrin (HPCD) | 1:1 | Stronger |
| Carboxymethyl-β-Cyclodextrin (CMCD) | 1:1 | Stronger |
Source: Hanna et al., 2004. Note: Pentachlorophenol is used here as a structural analog to illustrate the principle of solubility enhancement by cyclodextrins.[4]
Experimental Protocols & Workflows
Below are detailed methodologies for key solubilization experiments.
Protocol 1: Co-solvency Method
This protocol describes the preparation of a this compound solution using an ethanol-water co-solvent system.
Methodology:
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound powder. Dissolve the this compound in 100% ethanol to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 100 mg of this compound in 10 mL of ethanol.
-
Sonication (Optional): If the this compound does not readily dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Dilution: To prepare the final aqueous solution, slowly add the ethanolic stock solution to the aqueous buffer or water with continuous stirring. The final concentration of ethanol should be kept as low as possible to minimize its effect on the experimental system, while ensuring this compound remains in solution.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for the chosen ethanol-water ratio.
Experimental Workflow: Co-solvency Method
Protocol 2: Cyclodextrin Complexation
This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Methodology:
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at a desired concentration (e.g., 1-10% w/v).
-
This compound Addition: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibration: Seal the container and shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Filtration/Centrifugation: Remove the undissolved this compound by filtering the suspension through a 0.22 µm syringe filter or by centrifugation.
-
Quantification: Determine the concentration of the solubilized this compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV.[5][6]
Experimental Workflow: Cyclodextrin Complexation
Protocol 3: Nanoparticle Formulation (Nanoprecipitation)
This protocol describes the preparation of this compound-loaded polymeric nanoparticles using the nanoprecipitation method.
Methodology:
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA) to act as a stabilizer.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. Nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet with deionized water to remove the excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and drug loading efficiency.
Experimental Workflow: Nanoparticle Formulation
Troubleshooting Guides
Problem 1: Precipitation occurs when adding the this compound stock solution to the aqueous medium (Co-solvency method).
| Possible Cause | Troubleshooting Steps |
| This compound concentration is above its solubility limit in the final co-solvent mixture. | - Decrease the final concentration of this compound. - Increase the proportion of the organic co-solvent in the final mixture. |
| Insufficient mixing. | - Add the this compound stock solution dropwise while vigorously stirring the aqueous medium. - Briefly sonicate the final solution after mixing. |
| pH of the aqueous medium. | - For phenolic compounds like this compound, solubility can be pH-dependent. Adjusting the pH of the aqueous medium may improve solubility. |
Problem 2: Low encapsulation efficiency of this compound in nanoparticles.
| Possible Cause | Troubleshooting Steps |
| Poor affinity of this compound for the polymer matrix. | - Screen different types of polymers (e.g., PLGA with different lactide:glycolide ratios, PCL). |
| Drug leakage into the external phase during synthesis. | - Optimize the stirring speed during nanoprecipitation. - Ensure rapid and efficient mixing of the organic and aqueous phases. |
| Inappropriate drug-to-polymer ratio. | - Systematically test different drug-to-polymer ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.[1] |
| High solubility of this compound in the organic solvent. | - While seemingly counterintuitive, a solvent in which the drug is slightly less soluble can sometimes improve encapsulation by promoting co-precipitation with the polymer. |
Problem 3: Liposomes are aggregating after preparation.
| Possible Cause | Troubleshooting Steps |
| Insufficient surface charge. | - Incorporate a small percentage of a charged lipid (e.g., cationic or anionic lipid) into the formulation to increase electrostatic repulsion. |
| Inadequate PEGylation. | - If using PEGylated lipids (e.g., DSPE-PEG), ensure the molar percentage is sufficient to provide steric hindrance (a common starting point is 5 mol%). |
| Improper storage temperature. | - Store liposomes well below the phase transition temperature (Tm) of the lipid mixture. |
| High liposome concentration. | - Dilute the liposome suspension before storage. |
Problem 4: Inconsistent results in analytical quantification of this compound.
| Possible Cause | Troubleshooting Steps |
| Poor extraction of this compound from the formulation. | - Ensure the chosen solvent for extraction completely dissolves the formulation (e.g., breaks up nanoparticles or liposomes) to release the encapsulated drug. |
| Interference from excipients. | - Develop a specific and validated analytical method (e.g., HPLC) that can separate the this compound peak from the peaks of other formulation components.[5][6] |
| Degradation of this compound. | - Protect solutions from light and ensure the pH of the medium is compatible with this compound stability. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-enhanced solubilization of pentachlorophenol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Hexachlorophene in Topical Formulations
This guide provides researchers, scientists, and drug development professionals with technical support for stabilizing hexachlorophene in topical formulations for research purposes. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in topical formulations?
A1: The stability of this compound, a phenolic compound, is primarily affected by three main factors:
-
Light Exposure: this compound is susceptible to photodegradation, especially when exposed to UV light. This can lead to discoloration (often a brownish tint) and a loss of antibacterial efficacy.[1]
-
pH of the Formulation: The pH of the vehicle can significantly influence the degradation rate of this compound. Extreme pH levels, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions.[2][3] Generally, a pH close to that of normal skin (around 5.0 to 6.0) is targeted for topical preparations.[1]
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be catalyzed by exposure to air (oxygen) and the presence of trace metal ions. This degradation pathway also contributes to discoloration and loss of potency.
Q2: What is the mechanism of this compound degradation?
A2: The primary degradation pathway for this compound is photo-oxidation. Upon exposure to light, especially UV radiation, the phenolic hydroxyl groups can form phenoxy radicals. These highly reactive intermediates can then participate in further reactions, leading to the formation of colored degradation products and a decrease in the concentration of the active ingredient. The presence of oxygen and metal ions can accelerate this process.
Q3: What are the visible signs of this compound degradation in my formulation?
A3: The most common visible sign of this compound degradation is a change in color. Formulations may develop a yellowish or brownish hue over time, particularly if not protected from light.[1] Other signs can include a change in odor, precipitation of the active ingredient, or a measurable decrease in its antimicrobial activity.
Q4: Which stabilizers are recommended for this compound topical formulations?
A4: To enhance the stability of this compound, a combination of the following types of excipients is often used:
-
Antioxidants: To inhibit oxidation, phenolic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are effective. They work by scavenging free radicals. A synergistic effect is often observed when BHA and BHT are used in combination.[4][5][6]
-
Chelating Agents: To prevent metal-ion catalyzed oxidation, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) and its salts is recommended. EDTA sequesters trace metal ions that may be present in the formulation from raw materials or manufacturing equipment.[7][8]
-
Photostabilizers/UV Absorbers: While not explicitly detailed for this compound in the provided results, for light-sensitive compounds, incorporating UV absorbers like benzophenones into the formulation or using UV-protective packaging is a standard practice to prevent photodegradation.
Q5: Are there any known excipient incompatibilities with this compound?
A5: Yes, potential incompatibilities exist. This compound is incompatible with strong oxidizing agents.[9] Additionally, its effectiveness can be reduced by certain ingredients. For example, using products containing alcohol may decrease the efficacy of this compound.[10][11] It is also important to consider the overall ionic nature of the formulation; for instance, the cationic antiseptic chlorhexidine is known to be incompatible with anionic agents, leading to precipitation.[12] While this compound is not cationic, careful consideration of potential interactions with anionic polymers (e.g., carbomers) or surfactants is necessary during formulation development. Polyethylene glycol is a commonly used soluble carrier for this compound.[13]
Troubleshooting Guides
Issue 1: Discoloration (Yellowing/Browning) of the Formulation
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Packaging: Store the formulation in amber or opaque containers to block UV light. For experimental purposes, wrap containers in aluminum foil. 2. Add UV Absorber: Consider adding a photostabilizing agent to the formulation if compatible. 3. Storage: Keep the formulation in a dark place, such as a cabinet or drawer, away from direct sunlight or fluorescent lighting.[1] |
| Oxidation | 1. Inert Atmosphere: During preparation, blanket the formulation with an inert gas like nitrogen to minimize exposure to oxygen. 2. Add Antioxidants: Incorporate an antioxidant system. A combination of BHA and BHT is often more effective than a single agent due to synergistic effects.[4][5][6] 3. Add Chelating Agent: Include EDTA in the aqueous phase of the formulation to sequester metal ions that can catalyze oxidation.[7][8] |
| Incorrect pH | 1. Measure pH: Verify that the final pH of the formulation is within the optimal range (typically slightly acidic to neutral, e.g., pH 5.0-7.0). 2. Buffer System: Use a suitable buffer system to maintain the pH throughout the shelf life of the product. |
Issue 2: Precipitation or Crystallization of this compound
| Potential Cause | Troubleshooting Steps |
| Low Solubility | 1. Solvent System: this compound is insoluble in water but soluble in organic solvents like alcohol, acetone, and polyethylene glycols.[13] Ensure the solvent system has adequate capacity to keep the this compound solubilized at the target concentration and across the expected temperature range. 2. pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Evaluate the solubility at different pH values to identify the optimal range for your specific formulation base. |
| Temperature Fluctuations | 1. Controlled Storage: Store the formulation at a controlled and consistent temperature. Avoid freeze-thaw cycles, which can disrupt emulsion stability and cause the drug to crystallize out of the solution. |
| Incompatibility | 1. Excipient Review: Review all excipients in the formulation for known incompatibilities with phenolic compounds. Anionic polymers or high concentrations of certain surfactants could potentially cause precipitation.[12] 2. Order of Addition: During formulation, the order in which components are added can be critical. Ensure the this compound is fully dissolved in a suitable solvent before adding it to the final vehicle. |
Issue 3: Loss of Antimicrobial Potency
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Implement Stabilization Strategy: If not already in place, add an effective antioxidant and chelating agent system to the formulation (see Q4 and Issue 1). 2. Protect from Light: Ensure the formulation is adequately protected from light exposure. 3. Control pH: Maintain the pH of the formulation in a stable range using a buffer. |
| Interaction with Other Components | 1. Review Formulation: Ensure no ingredients are present that could inactivate this compound. For example, avoid high concentrations of alcohol.[10][11] 2. Packaging Interaction: Verify that the packaging material is not interacting with the this compound. Use inert materials like glass or compatible plastics. |
| Analytical Error | 1. Validate Assay: Ensure the analytical method used to measure potency is stability-indicating and validated. The method must be able to distinguish intact this compound from its degradation products. |
Data Presentation
Table 1: Recommended Stabilizers for this compound Topical Formulations
| Stabilizer Type | Example | Typical Concentration Range (% w/w) | Function |
| Antioxidant | Butylated Hydroxyanisole (BHA) | 0.01 - 0.1 | Free radical scavenger, often used in combination with BHT.[14][15] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Free radical scavenger, synergistic with BHA.[14][15][16] | |
| Chelating Agent | Disodium EDTA | 0.05 - 0.2 | Sequesters metal ions (e.g., Fe³⁺, Cu²⁺) to prevent catalytic oxidation.[7] |
Table 2: Influence of Environmental Factors on this compound Stability
| Factor | Condition | Potential Impact | Mitigation Strategy |
| pH | Acidic (< 4) or Alkaline (> 8) | Increased rate of hydrolysis and degradation.[17] | Maintain pH in the optimal range (e.g., 5.0-7.0) using a buffer system. |
| Temperature | High Temperature (> 40°C) | Accelerates oxidation and other degradation reactions.[18] | Store at controlled room temperature or as determined by stability studies. |
| Light | UV or prolonged direct sunlight | Causes photodegradation, leading to significant discoloration and potency loss.[1] | Use UV-protective packaging and store in the dark. |
| Oxygen | Presence of atmospheric oxygen | Promotes oxidation of the phenolic structure. | Manufacture under an inert atmosphere; use effective antioxidants. |
| Metal Ions | Traces of Fe, Cu, etc. | Catalyze oxidative degradation pathways. | Incorporate a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Assay
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters may require optimization for different formulation matrices.
-
Objective: To quantify the amount of intact this compound in a topical formulation and separate it from potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Illustrative Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid. A common starting ratio is 70:30 (Acetonitrile:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Accurately weigh a portion of the topical formulation containing a known amount of this compound.
-
Disperse the sample in a suitable solvent in which this compound is soluble (e.g., methanol or a mixture of methanol and chloroform).
-
Use sonication or vigorous shaking to ensure complete extraction of the this compound.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, subject this compound solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact this compound peak.[19][20][21]
-
Protocol 2: Accelerated Stability Testing
This protocol outlines a typical accelerated stability study to predict the long-term stability of a this compound topical formulation.
-
Objective: To evaluate the stability of the formulation under elevated stress conditions to predict its shelf-life at normal storage conditions.
-
Storage Conditions (as per ICH guidelines):
-
Procedure:
-
Prepare several batches of the final formulation in the proposed final packaging.
-
Place the samples in stability chambers maintained at the specified accelerated and long-term conditions.
-
Pull samples at predetermined time points. For accelerated studies, typical time points are 0, 1, 3, and 6 months.
-
At each time point, analyze the samples for the following parameters:
-
Physical Appearance: Color, odor, phase separation, texture.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to check for changes in consistency.
-
Assay of this compound: Quantify the amount of this compound using a validated stability-indicating HPLC method (see Protocol 1).
-
-
-
Evaluation:
-
Analyze the data for trends. A significant change is typically defined as a >5% loss of potency from the initial assay value, a significant change in pH, or failure to meet physical appearance criteria.[23] The data from accelerated studies can be used with the Arrhenius equation to predict the shelf-life at room temperature.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. japsonline.com [japsonline.com]
- 10. scispace.com [scispace.com]
- 11. Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Simultaneous spectrophotometric determination of phenolic antioxidant (BHA and BHT) concentrations in pharmaceutical preparations and chewing gums using the H-point standard addition method | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 14. researchgate.net [researchgate.net]
- 15. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 16. Degradation study of δ-hexachlorocyclohexane by iron sulfide nanoparticles: Elucidation of reaction pathway using compound specific isotope analysis and pH variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Temperature and pH effects on biodegradation of hexachlorocyclohexane isomers in water and a soil slurry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. web.vscht.cz [web.vscht.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 22. certified-laboratories.com [certified-laboratories.com]
- 23. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Minimizing Hexachlorophene-Induced Skin Irritation in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexachlorophene in animal studies. The focus is on minimizing skin irritation while maintaining experimental integrity.
Troubleshooting Guide
This guide addresses common issues encountered during the topical application of this compound in animal models.
| Issue | Potential Cause | Recommended Solution |
| Severe Erythema and Edema | - High concentration of this compound.- Occlusive dressing increasing penetration.- Sensitive animal strain. | - Reduce the concentration of this compound in the formulation.- Use a semi-occlusive or non-occlusive dressing.[1][2]- Consider using a less sensitive strain of animal if appropriate for the study goals. |
| Skin Necrosis or Ulceration | - Prolonged exposure to high concentrations.[3]- Abrasions on the skin prior to application. | - Decrease the duration of exposure.- Ensure the application site is free of any breaks or abrasions.[4]- Meticulously observe the skin and terminate exposure at the first sign of severe irritation. |
| Variable Skin Reactions Between Animals | - Inconsistent application technique.- Differences in skin hydration or cleanliness.- Animal grooming behavior. | - Standardize the application volume and area for all animals.- Gently clean the application site with a mild antiseptic and ensure it is dry before application.- Use Elizabethan collars to prevent licking or grooming of the application site.[5] |
| Systemic Toxicity Symptoms (e.g., neurotoxicity) | - High systemic absorption through the skin.[6][7]- Application to a large surface area. | - Reduce the total surface area of application.- Consider formulation adjustments to reduce skin penetration, such as using a vehicle with lower solubility for this compound. |
| Inconclusive or Non-Reproducible Results | - Inadequate scoring of skin reactions.- Lack of a standardized observation schedule. | - Utilize a validated scoring system, such as the Draize scale, consistently.- Establish and adhere to a strict schedule for observing and scoring skin reactions (e.g., 1, 24, 48, and 72 hours post-application).[1][4][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying this compound-induced skin irritation?
A1: The albino rabbit is the most commonly used model for dermal irritation studies, largely due to the historical data available and its inclusion in regulatory guidelines like the Draize test.[4][9][10] However, mice and rats are also used, particularly for studies involving larger sample sizes or genetic modifications.[3][11] The choice of model should be justified based on the specific research question.
Q2: How can I prepare the animal's skin before applying this compound?
A2: Approximately 24 hours before application, the fur on the dorsal area of the animal should be clipped.[1] Care should be taken to avoid abrading the skin. The clipped area should be cleaned with a non-irritating substance and allowed to dry completely.
Q3: What are the key parameters to observe and score for skin irritation?
A3: The primary endpoints for skin irritation are erythema (redness) and edema (swelling).[1][4] These are typically scored on a scale (e.g., 0-4) at specific time points after application. Other observations, such as eschar formation, necrosis, or ulceration, should also be recorded.[3]
Q4: Are there alternatives to this compound for skin disinfection in animal studies that may be less irritating?
A4: Yes, several alternatives with potentially lower skin irritation profiles are available. These include chlorhexidine, povidone-iodine, and certain quaternary ammonium compounds. The choice of antiseptic should be based on the required spectrum of antimicrobial activity and the specific goals of the study.
Q5: What are the ethical considerations when conducting studies involving skin irritation?
A5: All animal studies must be conducted in accordance with ethical guidelines, such as those from the National Institutes of Health (NIH) and the American Veterinary Medical Association (AVMA).[12][13][14] Key principles include minimizing pain and distress, using the minimum number of animals necessary, and having the experimental protocol reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints should be established to euthanize animals that experience severe or prolonged pain or distress.
Quantitative Data Summary
The following tables summarize scoring systems and reported data on this compound-induced skin irritation.
Table 1: Draize Scoring System for Skin Irritation [1][4][8]
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 millimeter) | |
| 4 | Severe edema (raised more than 1 millimeter and extending beyond the area of exposure) |
Table 2: Example Data on this compound-Induced Skin Reactions in Mice [3]
| Concentration | Application Frequency | Observed Effects |
| 50% solution | Twice weekly | Necrosis and ulceration of the skin, neurological symptoms, mortality up to 22% within two weeks. |
| 25% solution | Twice weekly | Necrosis and ulceration of the skin, neurological symptoms, mortality up to 22% within two weeks. |
Note: This data highlights the severe effects at high concentrations and underscores the importance of dose selection.
Experimental Protocols
Protocol 1: Rabbit Skin Irritation Study (Modified Draize Test)
This protocol is a modification of the classic Draize test, aiming to reduce animal distress.
-
Animal Model: Healthy, young adult albino rabbits.
-
Housing: Individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Skin Preparation: 24 hours prior to the test, clip the fur from a small area (approx. 6 cm²) on the dorsal side of the rabbit.
-
Test Substance Application:
-
Apply 0.5 mL of the this compound formulation to a gauze patch.
-
Place the patch on the clipped skin and secure it with a semi-occlusive dressing.
-
-
Exposure: Leave the patch in place for 4 hours.
-
Observation:
-
After 4 hours, remove the patch and gently wipe off any residual test substance.
-
Score the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal using the Draize scoring system (Table 1).
-
-
Data Analysis: Calculate the Primary Irritation Index (PII) by summing the erythema and edema scores for all observation points and dividing by the number of observations.
Protocol 2: Mouse Dermal Toxicity Study
This protocol is designed to assess the local and systemic effects of repeated this compound application.
-
Animal Model: Healthy, adult mice (e.g., Swiss mice).
-
Housing: Group housing with environmental enrichment, under controlled laboratory conditions.
-
Test Substance Application:
-
Observation:
-
Observe the animals daily for clinical signs of toxicity, including skin changes (erythema, edema, necrosis, ulceration) and systemic effects (e.g., changes in weight, behavior, neurological signs).[3]
-
Score skin reactions at regular intervals.
-
-
Endpoint: The study may be terminated at a predefined time point or if severe skin lesions or systemic toxicity develop.
-
Pathology: Conduct a gross and histopathological examination of the skin and other relevant organs at the end of the study.
Signaling Pathways and Experimental Workflows
General Signaling Pathway for Chemical-Induced Skin Irritation
This compound, as a chemical irritant, is likely to induce skin inflammation through a complex cascade of events involving the release of inflammatory mediators. While the specific pathway for this compound is not fully elucidated, a general pathway for chemical irritants is presented below.
Experimental Workflow for Minimizing Skin Irritation
This workflow outlines a logical approach to developing a topical this compound formulation with minimized skin irritation potential.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. This compound in mice. Effects after long-term percutaneous applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Dermal absorption of hexochlorophane in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. criver.com [criver.com]
- 10. ecetoc.org [ecetoc.org]
- 11. The oral and dermal toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grants.nih.gov [grants.nih.gov]
- 13. Guide for the Care and Use of Laboratory Animals Eighth Edition - Guide for the Care and Use of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. grants.nih.gov [grants.nih.gov]
Addressing hexachlorophene's narrow spectrum of activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexachlorophene. The information provided aims to address the challenges associated with its narrow spectrum of activity in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no activity against Gram-negative bacteria | This compound has inherently low efficacy against Gram-negative bacteria due to their protective outer membrane. The formulation of this compound can significantly impact its activity. Detergent-based formulations may be less effective against Gram-negative bacteria.[1][2] | 1. Optimize Formulation: Consider using a 2.5% soap gel formulation, which has demonstrated broader-spectrum bactericidal activity compared to 3% detergent formulations.[1][2]2. Combination Therapy: Investigate synergistic effects by combining this compound with an outer membrane permeabilizing agent such as EDTA or polymyxin B.[3][4][5][6]3. Synergy Testing: Perform a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and confirm synergy. |
| Inconsistent MIC results for Gram-positive bacteria | The insolubility of this compound in aqueous media can lead to inconsistent results. Adsorption of this compound to plasticware can reduce its effective concentration. | 1. Solubilization: Dissolve this compound in a suitable solvent like ethanol or DMSO before preparing dilutions in broth. Ensure the final solvent concentration does not affect bacterial growth.2. Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80, in the test medium to improve solubility and prevent precipitation.3. Material Selection: Use glass tubes or low-binding microplates to minimize adsorption. |
| Precipitation of this compound in test medium | This compound is poorly soluble in water. High concentrations in aqueous solutions can lead to precipitation. | 1. Solvent Selection: Use a co-solvent system if compatible with the experimental setup.2. pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the medium may improve solubility, but ensure the pH is not inhibitory to the test organism. |
| Difficulty in interpreting checkerboard assay results | Inaccurate pipetting, incorrect concentration ranges, or microbial contamination can lead to ambiguous results. | 1. Proper Controls: Include controls for each agent alone, a growth control (no antimicrobial), and a sterility control (no bacteria).2. Concentration Range: The concentration range for each agent should span from well above to well below its individual MIC.3. Aseptic Technique: Maintain strict aseptic technique throughout the procedure to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective against most Gram-negative bacteria?
A1: The primary reason for this compound's limited activity against Gram-negative bacteria is their outer membrane. This lipid bilayer acts as a barrier, preventing this compound from reaching its targets in the cytoplasmic membrane and cytoplasm. Gram-positive bacteria lack this outer membrane, making them more susceptible.
Q2: What is the mechanism of action of this compound?
A2: At low concentrations, this compound inhibits the membrane-bound enzymes of the electron transport chain in bacteria. At higher concentrations, it disrupts the integrity of the cytoplasmic membrane, leading to leakage of cellular contents and cell death.[7]
Q3: How can I increase the susceptibility of Gram-negative bacteria to this compound in my experiments?
A3: A common strategy is to use an outer membrane permeabilizing agent in combination with this compound. Agents like Ethylenediaminetetraacetic acid (EDTA) and polymyxin B can disrupt the outer membrane of Gram-negative bacteria, allowing this compound to access its target sites. A checkerboard assay can be used to determine if this combination is synergistic.
Q4: What is a checkerboard assay and how do I interpret the results?
A4: A checkerboard assay is a method used to assess the interaction between two antimicrobial agents. It involves testing a range of concentrations of both agents, alone and in combination, against a microorganism. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.
Q5: Are there any formulation strategies that can enhance this compound's activity?
A5: Yes, the formulation can significantly impact this compound's efficacy. Studies have shown that a 2.5% soap gel formulation of this compound exhibits broader-spectrum activity, including against some Gram-negative bacteria, compared to a 3% detergent-based formulation.[1][2] This is likely due to the different interactions of the vehicle with the bacterial cell envelope.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacteria
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.5 - 4 | [8] |
| Streptococcus pyogenes | Positive | 0.015 - 0.03 | [9] |
| Escherichia coli | Negative | >64 | [8] |
| Pseudomonas aeruginosa | Negative | >64 | [8] |
| Klebsiella pneumoniae | Negative | >64 | [8] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Example of Synergistic Activity of this compound with EDTA against Pseudomonas aeruginosa
| Treatment | MIC (µg/mL) | FIC Index | Interaction |
| This compound alone | >128 | - | - |
| EDTA alone | >1024 | - | - |
| This compound + EDTA (256 µg/mL) | 32 | 0.5 | Additive |
| This compound + EDTA (512 µg/mL) | 16 | ≤0.5 | Synergistic |
Note: This is a hypothetical table for illustrative purposes, as specific FIC index data for this compound with EDTA was not found in the search results. The data is based on the principle of synergy with outer membrane permeabilizers.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (low-binding)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile glass tubes
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO or ethanol.
-
Serial Dilutions: a. In sterile glass tubes, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL). b. Add 50 µL of each dilution to the corresponding wells of a 96-well microtiter plate.
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Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. The final bacterial concentration in each well will be ~7.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum.
-
Sterility Control: 100 µL of CAMHB.
-
Solvent Control: 50 µL of CAMHB with the highest concentration of the solvent used + 50 µL of bacterial inoculum.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for this compound and EDTA Synergy
Objective: To determine the synergistic effect of this compound and EDTA against a Gram-negative bacterial strain.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
EDTA stock solution (e.g., 10 mg/mL in sterile water)
-
CAMHB
-
96-well microtiter plate
-
Standardized bacterial inoculum (0.5 McFarland)
Procedure:
-
Plate Setup: a. Dispense 50 µL of CAMHB into all wells of the 96-well plate. b. In row A, add 50 µL of the highest concentration of this compound to be tested to wells 1-10. c. Perform serial two-fold dilutions of this compound down the columns (from row A to G) by transferring 50 µL from the well above. Discard 50 µL from row G. d. In column 1, add 50 µL of the highest concentration of EDTA to be tested to rows A-G. e. Perform serial two-fold dilutions of EDTA across the rows (from column 1 to 10) by transferring 50 µL from the well to the left. Discard 50 µL from column 10.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (~1.5 x 10⁶ CFU/mL) to all wells.
-
Controls:
-
This compound MIC: Column 11, with serial dilutions of this compound and inoculum.
-
EDTA MIC: Row H, with serial dilutions of EDTA and inoculum.
-
Growth Control: Well H12 with CAMHB and inoculum.
-
Sterility Control: A well with only CAMHB.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in each well showing no growth:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of EDTA = (MIC of EDTA in combination) / (MIC of EDTA alone) c. Calculate the FIC Index (FICI) for each combination:
- FICI = FIC of this compound + FIC of EDTA d. Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
Mandatory Visualizations
Caption: Mechanism of this compound against Gram-positive vs. Gram-negative bacteria.
Caption: Experimental workflow for determining synergy with a permeabilizing agent.
Caption: Inhibition of the bacterial electron transport chain by this compound.
References
- 1. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effect of EDTA/antimicrobial combinations on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing hexachlorophene concentration for effective bacterial growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing hexachlorophene concentration for effective bacterial growth inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Inaccurate serial dilutions. | Ensure proper mixing and use calibrated pipettes. Prepare fresh dilutions for each experiment. |
| Contamination of bacterial culture or media. | Use aseptic techniques throughout the experimental process. Streak cultures for purity before starting the assay. | |
| Variation in inoculum density. | Standardize the inoculum preparation to a consistent cell density (e.g., using a spectrophotometer to measure OD600).[1] | |
| Instability of this compound solution. | Prepare fresh stock solutions of this compound. Note that it is insoluble in water but soluble in organic solvents like ethanol and acetone, as well as oils and dilute alkaline solutions.[2] | |
| No Inhibition of Bacterial Growth at Expected Concentrations | Bacterial strain is resistant to this compound. | Verify the identity and expected susceptibility of your bacterial strain. Consider testing a known susceptible control strain in parallel. |
| Inactivation of this compound. | The presence of organic matter such as pus or blood can reduce the efficacy of disinfectants.[3] Ensure the experimental medium is free from interfering substances. | |
| Incorrect incubation conditions. | Ensure the incubation temperature and duration are optimal for the specific bacterial strain being tested. | |
| Unexpected Bacterial Growth in Negative Control | Contamination of media or reagents. | Use sterile media, water, and other reagents. Perform a sterility check by incubating an uninoculated plate or tube of media. |
| Precipitation of this compound in Media | Poor solubility of this compound in the test medium. | This compound is a white, free-flowing powder that is insoluble in water.[2] Prepare a stock solution in a suitable solvent like ethanol before diluting it into the aqueous culture medium.[2] Ensure the final solvent concentration does not inhibit bacterial growth. |
| Difficulty in Determining the MIC Endpoint | Subjective interpretation of "no growth." | Use a quantitative method to determine growth, such as measuring the optical density at 600 nm (OD600) with a spectrophotometer or using a viability stain. The MIC is the lowest concentration that prevents visible growth.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound primarily acts by disrupting the bacterial cell membrane.[5][6] Its hydrophobic nature allows it to integrate into the lipid bilayer, increasing membrane permeability and causing the leakage of essential intracellular components.[5][6] At lower concentrations, it can inhibit membrane-bound enzymes and interrupt the electron transport chain.[2] Higher concentrations can lead to the rupture of the bacterial membrane.[2] It may also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[5]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species.[5][6] It is generally less effective against Gram-negative bacteria due to their protective outer membrane.[5]
Q3: What factors can influence the antimicrobial activity of this compound?
A3: Several factors can impact the effectiveness of this compound, including:
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Formulation: The vehicle in which this compound is formulated can significantly affect its activity. For instance, a soap-based formulation may show broader and faster bactericidal action compared to a detergent-based one.[7]
-
Presence of Organic Matter: Substances like blood, pus, and fats can reduce its efficacy.[3]
-
pH: The pH of the medium can influence the activity of phenolic compounds like this compound.
-
Temperature: Disinfectant activity can be temperature-dependent.[3]
-
Concentration and Exposure Time: Higher concentrations and longer exposure times generally lead to greater bacterial inhibition.
Q4: What is a typical starting concentration range for MIC testing with this compound?
A4: Based on available data, a broad range of concentrations should be tested initially. For Gram-positive bacteria like Staphylococcus aureus, MIC values can be low. For Gram-negative bacteria like Escherichia coli, higher concentrations may be necessary. A starting range of 0.1 µg/mL to over 100 µg/mL is advisable for initial screening.
Q5: How should I prepare a this compound stock solution?
A5: Since this compound is insoluble in water, a stock solution should be prepared in a suitable organic solvent such as ethanol or acetone.[2] It is also soluble in chloroform, polyethylene glycols, and propylene glycol.[2] Ensure the final concentration of the solvent in your experimental setup is not inhibitory to the bacteria. A solvent control should be included in your experiments.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus megaterium | - | ~10 µg/mg cell dry weight (bactericidal) | [8] |
| Staphylococcus aureus | Clinical Isolates & Reference Strains | 1-2 (as Polihexanide) | [9][10] |
| Escherichia coli | Clinical Isolates & Reference Strains | 1-2 (as Polihexanide) | [9][10] |
| Streptococcus pyogenes | ATCC 19615 | 0.39 - 6.25 (for various phenolic compounds) | [11][12] |
Note: Data for this compound specifically can be limited in publicly available literature, and some values presented are for similar compounds or under specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on standard antimicrobial susceptibility testing methods.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate overnight at the optimal temperature for the bacterium (e.g., 37°C).
-
Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically around 5 x 10^5 CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm.[1]
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL to the subsequent wells.
-
The last well in the row, without any this compound, will serve as the positive control (growth control).
-
Include a negative control (broth only) and a solvent control (broth with the highest concentration of the solvent used).
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be 100 µL.
-
-
Incubation and Analysis:
-
Cover the plate and incubate at the appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[4] This can be determined by visual inspection or by measuring the OD600 of each well using a plate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of action of this compound against bacteria.
Caption: Troubleshooting decision tree for common issues in this compound MIC assays.
References
- 1. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factors Influencing Disinfection, Antiseptics and Their Evaluation | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexachlorophene Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in hexachlorophene susceptibility testing.
Troubleshooting Guide
Variability in this compound susceptibility testing can arise from several factors related to its chemical properties and the specific methodologies used. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | - Inaccurate preparation of this compound stock solution.- Precipitation of this compound in the test medium.- Variation in inoculum density.- Inconsistent incubation time or temperature.- Contamination of the bacterial culture. | - Ensure complete solubilization of this compound in an appropriate solvent (e.g., DMSO) before dilution in broth.- Include a solvent control to ensure the solvent itself does not inhibit bacterial growth.- Prepare fresh stock solutions for each experiment.- Do not exceed a final solvent concentration of 1% in the test medium.- Standardize the inoculum to a 0.5 McFarland standard.- Adhere strictly to the recommended incubation parameters (time and temperature).- Perform a purity check of the inoculum. |
| No Zone of Inhibition in Disk Diffusion Assay | - Inappropriate solvent used for disk preparation.- Insufficient concentration of this compound on the disk.- The test organism is resistant to this compound. | - Use a volatile solvent (e.g., ethanol) to impregnate the disks and allow it to evaporate completely before placing them on the agar.- Verify the concentration of the this compound solution used to prepare the disks.- Confirm the result with a reference-susceptible strain.- Consider that Gram-negative bacteria often exhibit high resistance to this compound.[1] |
| Precipitate Formation in Broth or on Agar Plates | - Low solubility of this compound in aqueous media.- High concentration of this compound. | - Prepare the highest concentration of this compound by diluting the stock solution in broth and visually inspect for any precipitation before proceeding with serial dilutions.- If precipitation occurs at the desired starting concentration, a lower starting concentration may be necessary. |
| Poor or No Bacterial Growth in Control Wells/Plates | - Contamination of the growth medium.- Inoculum viability is low.- Incorrect incubation conditions. | - Use pre-tested, sterile growth medium.- Prepare the inoculum from a fresh (18-24 hour) culture.- Ensure the incubator is calibrated and provides the correct temperature and atmospheric conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily disrupts the bacterial cell membrane, leading to the leakage of intracellular components and inhibition of the membrane-bound electron transport chain.[2][3][4] This disruption of membrane integrity and function is the main cause of its bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria.[2][5]
Q2: Why are Gram-negative bacteria generally more resistant to this compound than Gram-positive bacteria?
A2: The outer membrane of Gram-negative bacteria acts as a permeability barrier, restricting the entry of hydrophobic compounds like this compound. This structural difference is a key reason for their higher intrinsic resistance.
Q3: What is the best solvent to use for preparing this compound stock solutions?
A3: Due to its poor water solubility, this compound should be dissolved in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is crucial to ensure the final concentration of the solvent in the test medium is low (typically ≤1%) to avoid any inhibitory effects on bacterial growth. A solvent control (medium with the same concentration of solvent but without this compound) should always be included in the experiment.
Q4: Are there standardized CLSI or EUCAST methods specifically for this compound susceptibility testing?
A4: Currently, there are no specific, standardized breakpoints or testing guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for this compound. However, standard methodologies for other antimicrobial agents, such as those outlined in CLSI documents M07 (broth dilution) and M02 (disk diffusion), can be adapted for this compound testing.
Q5: Which quality control (QC) strains should be used for this compound susceptibility testing?
A5: While specific QC ranges for this compound have not been formally established, it is recommended to use standard ATCC QC strains to ensure the overall quality and reproducibility of the test method. Commonly used strains for antimicrobial susceptibility testing include:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
It is advisable to establish in-house MIC ranges for these strains to monitor test performance over time. A recent multi-laboratory study has proposed QC ranges for other biocides, such as chlorhexidine and benzalkonium chloride, against strains like S. aureus ATCC 6538 and E. coli ATCC 10536, which can serve as a reference for good practice in biocide susceptibility testing.[6][7]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species. It is important to note that MIC values can vary between studies depending on the specific methodology used.
| Bacterial Species | Strain | Testing Method | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Various clinical isolates | Broth Microdilution | 0.5 - 4 | [1] |
| Gram-negative bacteria | General | Not specified | >64 | [1] |
| Bacillus megaterium | Not specified | Not specified | ~10 (µg/mg cell dry weight) | [8] |
Experimental Protocols
Broth Microdilution Method (Adapted for this compound)
This protocol is based on the CLSI M07 guidelines with modifications to accommodate the poor water solubility of this compound.
a. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Microdilution Plate Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in MHB. The concentration of this working solution should be twice the highest desired final concentration in the microtiter plate. Ensure the DMSO concentration does not exceed 2% in this working solution.
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate row.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB with the same concentration of DMSO as in the test wells (solvent control).
-
Well 12 should contain 100 µL of MHB only (growth control).
d. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
e. Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is adapted from the CLSI M07 guidelines.
a. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions in a suitable solvent (e.g., DMSO) at 10 times the desired final concentrations in the agar.
-
Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Also, prepare a solvent control plate and a growth control plate (no this compound or solvent).
-
Mix well by inverting the tubes and pour into sterile Petri dishes. Allow the agar to solidify.
b. Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).
c. Inoculation and Incubation:
-
Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
d. Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits bacterial growth (no visible colonies).
Disk Diffusion Method
This method is based on the CLSI M02 guidelines.
a. Preparation of this compound Disks:
-
Prepare a high-concentration solution of this compound in a volatile solvent like ethanol.
-
Apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile blank paper disks.
-
Allow the solvent to evaporate completely in a sterile environment.
b. Inoculum and Plate Preparation:
-
Prepare a standardized inoculum (0.5 McFarland) as described previously.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate.
-
Allow the plate to dry for 3-5 minutes.
c. Disk Application and Incubation:
-
Aseptically place the prepared this compound disks onto the inoculated agar surface, ensuring firm contact.
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
d. Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters. Since there are no established breakpoints for this compound, this method is primarily used for screening and comparing the relative activity against different strains.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Quality Control Ranges for Biocide Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Hexachlorophene Efficacy Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of using hexachlorophene against Gram-negative bacteria.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with this compound and Gram-negative bacteria.
Q1: Why is this compound generally less effective against Gram-negative bacteria compared to Gram-positive bacteria?
A1: The primary reason for the reduced efficacy of this compound against Gram-negative bacteria is their unique outer membrane. This outer membrane, rich in lipopolysaccharide (LPS), acts as a highly selective permeability barrier, preventing many antimicrobial compounds, including this compound, from reaching their targets within the cell, such as the cytoplasmic membrane and essential enzymes.[1] Additionally, some Gram-negative bacteria possess efflux pumps that can actively expel this compound from the cell, further reducing its intracellular concentration.
Q2: My MIC (Minimum Inhibitory Concentration) results for this compound against E. coli / P. aeruginosa / K. pneumoniae are very high or not reproducible. What could be the cause?
A2: High and variable MIC values for this compound with Gram-negative bacteria are common. Here are several factors to consider:
-
Inherent Resistance: As mentioned, the outer membrane and efflux pumps contribute to high intrinsic resistance.
-
Compound Solubility: this compound is a hydrophobic compound with limited solubility in aqueous microbiological media like Mueller-Hinton Broth (MHB).[2][3][4][5] It may precipitate out of solution, especially at higher concentrations, leading to inaccurate and non-reproducible results.
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of this compound in the wells.
-
Inoculum Effect: A high bacterial inoculum can sometimes overcome the inhibitory effects of an antimicrobial agent. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution MICs.
Q3: How can I improve the solubility of this compound in my experiments?
A3: To address the poor aqueous solubility of this compound, consider the following:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve hydrophobic compounds before their dilution in broth.[6] It is crucial to use the lowest possible concentration of the co-solvent (typically ≤1% v/v) and to include a solvent control to ensure it does not affect bacterial growth or the activity of this compound.[6]
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO or ethanol.[4] This stock can then be serially diluted in the test medium.
Q4: I suspect the outer membrane is preventing this compound from reaching its target. How can I test and overcome this?
A4: You can employ outer membrane permeabilizing agents in combination with this compound.
-
Testing for Permeabilization: The N-Phenyl-1-naphthylamine (NPN) uptake assay is a standard method to assess outer membrane permeability. An increase in fluorescence indicates that the outer membrane has been compromised.
-
Using a Permeabilizing Agent: Ethylenediaminetetraacetic acid (EDTA) is a well-known outer membrane permeabilizer. It chelates divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of the outer membrane, thereby increasing its permeability to hydrophobic compounds.[7][8] You can perform a checkerboard assay to determine if EDTA acts synergistically with this compound.
Q5: Could efflux pumps be responsible for the observed resistance? How can I investigate this?
A5: Yes, efflux pumps of the Resistance-Nodulation-Division (RND) family are a significant mechanism of resistance in Gram-negative bacteria.[9]
-
Use of Efflux Pump Inhibitors (EPIs): You can investigate the role of efflux pumps by testing the MIC of this compound in the presence and absence of a broad-spectrum EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[9][10][11] A significant reduction in the MIC in the presence of an EPI suggests that efflux is a contributing factor to resistance.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of known efflux pump genes (e.g., acrAB, oqxAB in K. pneumoniae) in response to this compound exposure.[12]
Quantitative Data Summary
The following tables summarize expected trends in MIC values when troubleshooting this compound efficacy. Note: Specific values can vary significantly between bacterial strains and experimental conditions. The data presented here are illustrative.
Table 1: Expected MICs of this compound Against Gram-negative Bacteria
| Bacterium | Expected MIC Range (µg/mL) |
| Escherichia coli | 256 - >1024 |
| Pseudomonas aeruginosa | 512 - >1024 |
| Klebsiella pneumoniae | 256 - >1024 |
Table 2: Example of this compound Potentiation by EDTA against P. aeruginosa
| Compound | MIC (µg/mL) |
| This compound alone | 512 |
| EDTA alone | >1000 |
| This compound + EDTA (sub-inhibitory) | 128 |
Table 3: Example of this compound Potentiation by an Efflux Pump Inhibitor (EPI) against K. pneumoniae
| Compound | MIC (µg/mL) |
| This compound alone | 512 |
| EPI alone | >512 |
| This compound + EPI (sub-inhibitory) | 64 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Serial Dilution: Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration (e.g., 1024 µg/mL), ensuring the final DMSO concentration does not exceed 1%. Perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells with CAMHB and bacteria only.
-
Sterility Control: Wells with CAMHB only.
-
Solvent Control: Wells with CAMHB, bacteria, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay (this compound + Potentiator)
-
Plate Setup: Use a 96-well plate. This compound is serially diluted along the x-axis, and the potentiating agent (e.g., EDTA) is serially diluted along the y-axis.
-
Dilutions:
-
Across each row, perform serial dilutions of this compound.
-
Down each column, perform serial dilutions of the potentiator.
-
-
Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
-
FICI = FIC of this compound + FIC of Potentiator
-
FIC = MIC of drug in combination / MIC of drug alone
-
Synergy: FICI ≤ 0.5; Additivity/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.
-
Protocol 3: N-Phenyl-1-naphthylamine (NPN) Uptake Assay
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 5 mM HEPES), and resuspend to a standardized optical density (e.g., OD600 of 0.5).
-
Assay Setup: In a fluorometer-compatible plate or cuvette, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM.
-
Treatment: Add the test compound (e.g., this compound with or without a permeabilizer).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm over time. An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.[13]
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 70-30-4: this compound | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Antibacterial and antibiofilm effects of essential oil components, EDTA and HLE disinfectant solution on Enterococcus, Pseudomonas and Staphylococcus sp. multiresistant strains isolated along the meat production chain [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Klebsiella pneumoniae susceptibility to biocides and its association with cepA, qacΔE and qacE efflux pump genes and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Hexachlorophene Degradation in Laboratory Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of hexachlorophene to minimize degradation during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (browning) of this compound solution or solid | Photodegradation due to exposure to light, especially UV or strong visible light.[1] | Store this compound in amber glass containers or protect from light using aluminum foil. Work in a shaded area or under yellow light when possible. |
| Unexpected peaks in chromatogram (HPLC, GC) | Degradation of this compound due to thermal stress, improper pH, or oxidation. | Review storage and sample preparation conditions. Ensure the temperature does not exceed recommended limits. Check the pH of the solvent and adjust if necessary. Avoid contact with strong oxidizing agents. |
| Loss of potency or inconsistent analytical results | Significant degradation of the this compound stock solution or sample. | Prepare fresh stock solutions frequently. Store stock solutions at recommended temperatures (see FAQs) and protect from light. Re-evaluate the stability of this compound in the specific experimental solvent and conditions. |
| Precipitation in aqueous solutions | This compound is practically insoluble in water.[2] The pH of the solution may be too low for the ionized form to remain dissolved. | This compound is soluble in dilute aqueous alkaline solutions.[3] Ensure the pH is in the alkaline range to maintain solubility. For other applications, consider using solvents like ethanol, acetone, or ether in which this compound is soluble.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound in a laboratory setting are exposure to light (photodegradation), high temperatures (thermal degradation), and potentially extreme pH conditions and contact with strong oxidizing agents.[1][3]
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a well-closed container at room temperature, protected from light and moisture.[3]
Q3: What is the recommended way to store this compound solutions?
A3: this compound solutions should be stored in amber glass vials to protect them from light. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C) may be appropriate, but solubility upon thawing should be verified. The choice of solvent is critical; this compound is more stable in organic solvents like ethanol or acetone than in aqueous solutions.[2]
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: What are the likely degradation pathways for this compound?
A5: Based on the degradation of similar chlorinated phenolic compounds, the likely degradation pathways for this compound include:
-
Photodegradation: Cleavage of the carbon-chlorine bonds (dechlorination) and oxidation of the phenol rings upon exposure to UV or strong visible light.[1]
-
Thermal Degradation: When heated to decomposition, this compound is expected to undergo dehydrochlorination (loss of HCl) and cleavage of the methylene bridge, potentially forming smaller chlorinated phenolic compounds and other volatile substances.[3][7]
-
Oxidative Degradation: Strong oxidizing agents can lead to the hydroxylation of the aromatic rings and potential ring-opening.
Q6: What analytical methods are suitable for assessing the stability of this compound?
A6: Stability-indicating high-performance liquid chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and separating it from its degradation products.[8][9][10][11] Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity and specificity for identifying and quantifying both this compound and its degradation products.[12][13][14] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization to improve sensitivity.[12][15]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC-UV method. Method optimization and validation are required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or acetic acid for pH adjustment.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or acetic acid) is often effective. A starting point could be 60:40 (Acetonitrile:Water) with a gradient to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 295-300 nm.[8]
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to a concentration of 1 mg/mL.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol or the initial mobile phase to achieve a concentration within the calibration range.
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Add 1M HCl to a this compound solution and heat at 60 °C.
-
Base Hydrolysis: Add 1M NaOH to a this compound solution and heat at 60 °C.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a this compound solution and keep at room temperature.
-
Thermal Degradation: Heat solid this compound at 100 °C.
-
Photodegradation: Expose a this compound solution to direct sunlight or a photostability chamber.
Analyze samples at various time points and compare the chromatograms to an untreated control to identify degradation products.
Visualizations
Caption: Experimental workflow for handling and analyzing this compound.
Caption: Logical relationships of this compound degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. atticusllc.com [atticusllc.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. japsonline.com [japsonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. Determination of this compound residue in fruits and vegetables by ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound residue in fruits and vegetables by ultra-high performance liquid chromatography-tandem mass spectrometry | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Bactericidal Speed of Kill of Hexachlorophene Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bactericidal speed of kill of hexachlorophene formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action by which this compound exerts its bactericidal effect?
A1: this compound's primary mechanism of action is the disruption of bacterial cell membranes.[1] Due to its hydrophobic nature, it integrates into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. This disruption causes the leakage of essential intracellular components, such as potassium ions and other metabolites, ultimately resulting in bacterial cell death.[1] At lower concentrations, it can inhibit bacterial electron transport and other membrane-bound enzymes, while higher concentrations can lead to membrane rupture. This compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.[1][2]
Q2: How significantly does the formulation impact the bactericidal speed of kill of this compound?
A2: The formulation has a critical impact on the bactericidal speed and spectrum of this compound. Studies have shown that the vehicle in which this compound is formulated can dramatically alter its efficacy. For instance, a 2.5% this compound soap gel formulation exhibits a rapid and broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. In contrast, a 3% this compound detergent formulation shows no bactericidal action against Gram-negative bacteria and a much slower action against Gram-positive bacteria.[2][3]
Q3: Can the bactericidal speed of kill of this compound be enhanced by combining it with other agents?
A3: Yes, combining this compound with certain other antimicrobial agents can lead to a synergistic effect, potentially increasing the speed of kill. While specific quantitative data on the enhanced speed of kill is limited in the available literature, the principle of synergy in antimicrobial agents is well-established. For example, combinations of biocides and antibiotics have been shown to reduce the inhibitory concentrations of both agents. Further research into specific combinations with this compound is a promising area for enhancing its bactericidal efficacy.
Q4: What is the standard method for evaluating the bactericidal speed of kill of a this compound formulation?
A4: The time-kill kinetics assay is a standard in vitro method used to assess the bactericidal activity of an antimicrobial agent over time. This assay determines the rate at which a specific formulation kills a microbial population. The American Society for Testing and Materials (ASTM) provides standardized guidelines for conducting time-kill procedures, such as ASTM E2315.
Data Presentation
Table 1: Comparative Bactericidal Activity of this compound Formulations
| Formulation | This compound Concentration | Target Bacteria | Speed of Kill | Spectrum of Activity | Citation |
| Soap Gel | 2.5% | Gram-positive & Gram-negative | Remarkable speed of kill | Broad-spectrum | [2][3] |
| Detergent Emulsion | 3% | Gram-positive | Very slow action | Narrow-spectrum (no action against Gram-negative) | [2][3] |
Experimental Protocols
Detailed Protocol: Time-Kill Kinetics Assay for this compound Formulations (Based on ASTM E2315)
This protocol is designed to evaluate the rate at which a this compound formulation kills a specified microbial population.
1. Materials:
-
This compound test formulation
-
Control formulation (vehicle without this compound)
-
Test microorganism (e.g., Staphylococcus aureus ATCC 6538)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Neutralizing broth (validated to inactivate this compound without harming bacteria)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile test tubes, pipettes, and other labware
-
Incubator
-
Colony counter
2. Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism in the appropriate growth medium overnight at 35-37°C.
-
Harvest the cells by centrifugation, wash with sterile saline or PBS, and resuspend to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Test Procedure:
-
Add a defined volume of the test formulation to a sterile test tube.
-
At time zero (T=0), add a specified volume of the microbial inoculum to the test formulation. The final volume and concentration of the inoculum should be standardized (e.g., 1% v/v).
-
Immediately mix the suspension thoroughly.
-
At predetermined time points (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes, 30 minutes, 1 hour, 4 hours, 24 hours), withdraw an aliquot of the test suspension.
-
Immediately transfer the aliquot to a validated neutralizing broth to stop the bactericidal action of the this compound.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized suspension in sterile saline or PBS.
-
Plate the dilutions onto agar plates in duplicate.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 CFUs.
-
-
Controls:
-
Inoculum Control: Perform the same procedure using the control formulation (vehicle without this compound) to determine the initial bacterial concentration.
-
Neutralizer Toxicity Control: Inoculate the neutralizing broth with the test microorganism to ensure it is not toxic to the bacteria.
-
Neutralizer Effectiveness Control: Verify that the neutralizer effectively inactivates the this compound in the test formulation.
-
3. Data Analysis:
-
Calculate the number of surviving microorganisms (CFU/mL) at each time point.
-
Determine the log₁₀ reduction in the microbial population compared to the initial inoculum count at T=0.
-
Plot the log₁₀ reduction as a function of time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction (99.9% kill) in the initial inoculum.
Mandatory Visualizations
Caption: Mechanism of Action of this compound on a Bacterial Cell.
Caption: Experimental Workflow for a Time-Kill Kinetics Assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in bacterial count observed. | 1. Ineffective Formulation: The vehicle may be inhibiting the activity of this compound. As seen with detergent vs. soap gel formulations, the excipients are critical. 2. Bacterial Resistance: The test organism may have inherent or acquired resistance to this compound. 3. Neutralizer Ineffectiveness: The neutralizing agent may not be effectively stopping the bactericidal action at the designated time points, leading to an overestimation of the kill. | 1. Optimize Formulation: Experiment with different excipients. Consider a soap-based gel formulation, which has been shown to be more effective. 2. Test Against Susceptible Strains: Confirm the activity against a known susceptible strain (e.g., S. aureus). 3. Validate Neutralizer: Perform a neutralizer effectiveness study to confirm it can inactivate the this compound in your formulation. |
| High variability between replicates. | 1. Inconsistent Inoculum: The initial bacterial concentration may vary between test tubes. 2. Inaccurate Pipetting: Errors in pipetting small volumes can lead to significant variations. 3. Incomplete Mixing: The this compound formulation and bacterial inoculum may not be uniformly mixed. | 1. Standardize Inoculum: Ensure the bacterial suspension is homogenous before each inoculation. 2. Calibrate Pipettes: Regularly calibrate and use appropriate pipettes for the volumes being handled. 3. Standardize Mixing: Use a vortex mixer for a consistent duration and speed immediately after inoculation. |
| Unexpectedly rapid kill across all formulations. | 1. Neutralizer Toxicity: The neutralizing broth may be toxic to the test organism, leading to a false-positive result. 2. High Concentration of this compound: The concentration of this compound in the test formulation may be too high for the time points selected. | 1. Perform Neutralizer Toxicity Control: Inoculate the neutralizer with the test organism and observe for any reduction in viability. 2. Adjust Concentrations and Time Points: Test a range of lower this compound concentrations and/or shorter time points to better differentiate the kill rates. |
| Difficulty in counting colonies (confluent growth or too few colonies). | 1. Inappropriate Dilution Series: The dilution series may not be appropriate for the expected number of survivors. | 1. Adjust Dilution Series: Plate a wider range of dilutions to ensure at least one dilution yields countable plates (30-300 CFU). |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Actions of this compound: Lysis and Fixation of Bacterial Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TCDD Contamination in Hexachlorophene Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) contamination in commercial hexachlorophene samples. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is TCDD a contaminant in some commercial this compound samples?
A1: TCDD is not intentionally added to this compound. It is formed as a highly toxic byproduct during the synthesis of 2,4,5-trichlorophenol (TCP), which is a precursor chemical used to produce this compound.[1][2] The reaction conditions for producing TCP can inadvertently lead to the condensation of two TCP molecules to form TCDD. If the TCP is not sufficiently purified before being used to synthesize this compound, the TCDD contamination carries over into the final product.
Q2: What are the primary health risks associated with TCDD exposure?
A2: TCDD is classified as a human carcinogen and is known to be a potent toxicant even at very low concentrations.[1] Its toxicity is mediated primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR), a protein present in cells. Activation of the AhR signaling pathway can lead to a wide range of adverse health effects, including developmental and reproductive problems, damage to the immune system, and cancer.
Q3: What are the standard analytical methods for detecting and quantifying TCDD in this compound?
A3: The "gold standard" for the reliable and sensitive detection of TCDD is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[3] This method is isomer-specific and can quantify TCDD at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. Other screening methods, such as enzyme-linked immunosorbent assay (ELISA), can be used for rapid, cost-effective preliminary analysis, but positive results should always be confirmed by HRGC/HRMS.
Q4: Are there established methods to remove TCDD from my this compound samples?
A4: Yes, several methods can be employed to reduce or remove TCDD from organic chemical samples. The most common and accessible laboratory-scale methods include adsorption using activated carbon and degradation via ultraviolet (UV) photolysis. While specific protocols for purifying commercial this compound are not widely published, general procedures for these techniques can be adapted for this purpose.
Q5: What are the critical safety precautions I must take when handling TCDD-contaminated materials?
A5: Due to its extreme toxicity, all work with materials known or suspected to contain TCDD must be conducted in a designated area, preferably within a certified chemical fume hood or a glove box. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. All contaminated waste, including solvents, glassware, and PPE, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Troubleshooting Guides
Troubleshooting GC/MS Analysis of TCDD
This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC/MS) analysis of TCDD in a complex organic matrix like this compound.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No TCDD Peak Detected | 1. TCDD concentration is below the instrument's detection limit. 2. Inefficient extraction or cleanup of the sample. 3. Degradation of TCDD during sample preparation. 4. GC/MS instrument malfunction (e.g., injector, detector). | 1. Concentrate the sample extract. Use a more sensitive detection method if available (e.g., HRMS). 2. Review and optimize the extraction and cleanup protocol. Ensure the use of high-purity solvents. 3. Avoid exposure of standards and samples to UV light. 4. Perform routine instrument checks and maintenance. Inject a known TCDD standard to verify instrument performance.[4][5] |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or the front of the column. 2. Column overload due to high concentration of this compound or other matrix components. 3. Incorrect injection temperature or technique. | 1. Use a deactivated inlet liner. Trim the first few centimeters of the analytical column. 2. Dilute the sample. Optimize the cleanup procedure to better remove matrix interferences. 3. Optimize the injector temperature. Ensure a rapid and consistent injection.[4][6] |
| Unstable Baseline or High Background Noise | 1. Contaminated carrier gas or gas lines. 2. Column bleed at high temperatures. 3. Contamination in the injector or detector. 4. Leaks in the system. | 1. Use high-purity carrier gas and install gas purifiers. 2. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. 3. Clean the injector port and detector. Replace the septum and liner. 4. Perform a leak check of all fittings and connections.[7] |
| Poor Reproducibility of Peak Areas | 1. Inconsistent injection volume. 2. Leaking syringe or septum. 3. Variability in the sample matrix affecting ionization. | 1. Use an autosampler for precise and repeatable injections. 2. Replace the syringe and septum regularly. 3. Use an isotopically labeled internal standard (e.g., ¹³C₁₂-TCDD) to correct for matrix effects. |
Experimental Protocols & Data
Method 1: TCDD Removal by Adsorption on Activated Carbon
This protocol describes a general method for reducing TCDD concentration in an organic solution using activated carbon. This method is effective for removing dioxins and other persistent organic pollutants.[8]
Principle: Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb organic molecules like TCDD from a solution through van der Waals forces.
Methodology:
-
Preparation of this compound Solution: Dissolve the TCDD-contaminated this compound sample in a suitable organic solvent (e.g., hexane or toluene) to a known concentration. This compound is soluble in several organic solvents.[1]
-
Activated Carbon Treatment:
-
To the this compound solution, add powdered activated carbon. A typical starting point is 0.5% activated carbon by weight of the solution (e.g., 0.5 g of activated carbon for 100 g of solution).
-
Stir the mixture vigorously at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes). The optimal time and temperature may need to be determined empirically.
-
-
Filtration: After treatment, remove the activated carbon from the solution by filtration. A Buchner funnel with appropriate filter paper under vacuum is suitable. For finer particles, a syringe filter (e.g., 0.45 µm PTFE) may be necessary.
-
Analysis: Analyze a sample of the filtered solution using HRGC/HRMS to determine the post-treatment TCDD concentration.
-
Solvent Removal: Remove the solvent from the purified this compound solution using a rotary evaporator.
Expected Performance:
The efficiency of TCDD removal is dependent on the type of activated carbon, the treatment time, temperature, and the initial concentration of TCDD.
| Treatment Parameter | Typical Range | Reported Dioxin Removal Efficiency | Reference |
| Activated Carbon Load | 0.1% - 0.5% (w/w) | Up to 90% or higher | [8] |
| Treatment Time | 30 - 60 minutes | Efficiency increases with time | [8] |
| Temperature | 70°C | Generally improves adsorption kinetics | [8] |
Method 2: TCDD Degradation by UV Photolysis
This protocol outlines a method for the degradation of TCDD in an organic solvent using ultraviolet light. This technique is particularly useful for decontaminating laboratory waste and can be adapted for sample purification.[9]
Principle: TCDD absorbs UV light, particularly in the UVC range (around 254 nm), which provides sufficient energy to break its chemical bonds, leading to its degradation into less toxic compounds. The process is more efficient in hydrogen-donating solvents like hexane.[9]
Methodology:
-
Preparation of this compound Solution: Dissolve the TCDD-contaminated this compound in a UV-transparent, hydrogen-donating solvent such as hexane. The container used must also be UV-transparent (e.g., quartz).
-
UV Irradiation:
-
Place the solution in a photolysis reactor equipped with a low-pressure mercury lamp, which emits strongly at 254 nm.
-
Irradiate the solution for a predetermined duration. The time required for complete degradation will depend on the initial TCDD concentration, the lamp intensity, and the volume of the solution.
-
It is advisable to stir the solution during irradiation to ensure uniform exposure.
-
-
Monitoring Degradation: Periodically take small aliquots of the solution and analyze them by HRGC/HRMS to monitor the decrease in TCDD concentration over time.
-
Solvent Removal: Once the TCDD concentration is below the desired level, the solvent can be removed from the purified this compound using a rotary evaporator.
Expected Performance:
UV photolysis can effectively destroy TCDD. The degradation typically follows pseudo-first-order kinetics.
| Parameter | Condition | Reported TCDD Degradation Efficiency | Reference |
| Wavelength | 254 nm (low-pressure mercury lamp) | >99% destruction | [9] |
| Solvent | Hexane (hydrogen donor) | More efficient than in non-hydrogen-donating solvents | [9] |
| Irradiation Time | Varies (minutes to hours) | Dependent on initial concentration and lamp power | [10] |
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary mechanism of TCDD toxicity involves the activation of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) activated by TCDD.
Experimental Workflow: TCDD Removal from this compound
This workflow outlines the general steps for purifying a this compound sample contaminated with TCDD.
Caption: General experimental workflow for TCDD decontamination of this compound samples.
References
- 1. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document O3d3bdop5YrkvJaw6LxGowQEQ - Toxic Docs [toxicdocs.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Photodegradation of Polychlorinated Dibenzo-p-dioxins in Liquid Samples by Near UV Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Hexachlorophene and Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of two widely recognized antiseptic agents: hexachlorophene and chlorhexidine. The information presented herein is curated from scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds. This document outlines their mechanisms of action, antibacterial spectrum, and available quantitative data on their efficacy, supported by detailed experimental protocols.
Mechanism of Action
Both this compound and chlorhexidine exert their antibacterial effects primarily by disrupting the integrity of the bacterial cell membrane. However, there are nuances in their specific interactions.
This compound: This bisphenol compound integrates into the bacterial cell membrane, leading to increased permeability and subsequent leakage of essential intracellular components.[1] At lower concentrations, it exhibits bacteriostatic properties by inhibiting membrane-bound enzymes involved in the electron transport chain. At higher concentrations, it becomes bactericidal, causing extensive membrane damage and cell lysis.
Chlorhexidine: As a cationic biguanide, chlorhexidine's positively charged molecules bind to the negatively charged phosphate groups on bacterial cell walls. This electrostatic interaction disrupts the cell membrane, leading to the leakage of cytoplasmic contents. At lower concentrations, chlorhexidine is bacteriostatic, while at higher concentrations, it is rapidly bactericidal, causing coagulation of intracellular constituents.
The following diagram illustrates the primary mechanism of action for both compounds.
References
Validating Hexachlorophene Assays: A Comparative Guide to Methodologies
A comprehensive review of analytical methods for the quantification of hexachlorophene, focusing on the pivotal role of reference standards in ensuring assay accuracy, precision, and reliability for researchers and drug development professionals.
The validation of analytical methods is a cornerstone of pharmaceutical quality control and research, ensuring that measurements are accurate and reproducible. For this compound, a potent antibacterial agent, rigorous assay validation is critical for its safe and effective use in pharmaceutical formulations and cosmetic products. The United States Pharmacopeia (USP) provides a well-characterized this compound reference standard (USP this compound RS) that is essential for these validation processes.[1][2] This guide compares two common analytical techniques for this compound quantification—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—highlighting their validation parameters and experimental protocols.
The Role of Reference Standards
Biochemical standards are compounds with known properties used as a benchmark in analytical testing.[3] The USP this compound Reference Standard serves this purpose, providing a primary standard for use in quality tests and assays as specified in USP compendia.[1] This standard is crucial for establishing key validation parameters, including accuracy, precision, linearity, and specificity, ensuring the reliability of the analytical method.[3]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two widely employed methods for the determination of this compound. While both are effective, they differ in their sensitivity, selectivity, and complexity.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE)-UV |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorbance at a specific wavelength. | Separation based on electrophoretic mobility followed by UV detection. |
| Linearity Range | 0.5–20 ng/mL (correlation coefficient > 0.995)[4] | 10-30 µg/mL[5] | Not explicitly stated, but successful for sample analysis.[6] |
| Limit of Quantification (LOQ) | 2.0 µg/kg (in fruits and vegetables)[4][7] | Not explicitly stated, but suitable for assay in deodorants.[8] | 2 ppm (in cosmetics)[9] |
| Limit of Detection (LOD) | 0.6 µg/kg (in fruits and vegetables)[7] | Not explicitly stated. | 0.06 µg/mL[6][10] |
| Accuracy (% Recovery) | 72.0% to 100.5% in various matrices.[7] | Not explicitly stated, but method applied successfully.[8] | 90.0% to 96.4% in spiked samples.[6][10] |
| Precision (% RSD) | 3.2% to 9.8%[7] | ± 3.5% (at 2 sigma level)[8] | 0.52% to 3.02%[6][10] |
| Specificity | High; separates this compound from other components. | Lower; susceptible to interference from other UV-absorbing compounds.[5] | High; provides efficient separation.[6] |
Experimental Workflows and Protocols
A structured workflow is essential for the successful validation of any analytical method. The process begins with defining the method's purpose and culminates in the documentation of its performance.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is adapted from a procedure for determining this compound in cosmetics and is suitable for its high specificity and sensitivity.[9]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm i.d. × 250 mm, or equivalent.[9][11]
2. Reagents and Solutions:
-
Methanol, HPLC grade.
-
Mobile Phase: A mixture of acetonitrile and 0.5% phosphoric acid aqueous solution (e.g., 80:20 v/v).[11] An alternative is a mixture of methanol and 1% (v/v) acetic acid solution (9:1 v/v).[9]
-
Reference Standard Stock Solution: Accurately weigh about 10 mg of USP this compound RS into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of concentrations (e.g., 0.5, 1, 5, 10, 20 µg/mL) to establish linearity.
3. Chromatographic Conditions:
4. Sample Preparation:
-
Accurately weigh a sample containing a known amount of this compound, dissolve it in methanol, and sonicate for 30 minutes.[9]
-
Dilute to a known volume with methanol and filter through a 0.45 µm membrane filter.[9]
5. Validation Procedure:
-
Linearity: Inject the working standard solutions and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be > 0.995.[4]
-
Accuracy: Analyze spiked samples at different concentration levels and calculate the percent recovery.
-
Precision: Perform repeated injections of the same sample (repeatability) and analyze on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).
Protocol 2: UV-Vis Spectrophotometry
This method, while less specific, is simpler and faster. It is often used for formulations where interfering substances are minimal. This protocol is based on the USP assay for this compound Cleansing Emulsion.[12]
1. Instrumentation:
-
A suitable UV-Vis Spectrophotometer.
-
1-cm quartz cells.
2. Reagents and Solutions:
-
Methanol, UV grade.
-
Dilute Hydrochloric Acid (1 in 10).
-
Blank Solution: A mixture of 99 volumes of methanol and 1 volume of hydrochloric acid.[12]
-
Reference Standard Preparation: Accurately weigh about 50 mg of USP this compound RS into a 50-mL volumetric flask, dissolve in methanol, and dilute to volume. Pipette 3 mL of this solution into a 100-mL volumetric flask, add 1 mL of dilute hydrochloric acid, and dilute to volume with methanol.[12]
3. Sample Preparation:
-
Transfer an accurately weighed portion of the sample, equivalent to about 30 mg of this compound, to a 100-mL volumetric flask.
-
Add methanol to volume and mix thoroughly.[12]
4. Measurement Procedure:
-
Concomitantly determine the absorbances of the sample preparation and the standard preparation at the wavelength of maximum absorbance (approximately 299 nm), using the blank solution as the reference.[12]
-
Calculate the quantity of this compound in the sample portion.
5. Validation Procedure:
-
Linearity: Prepare a series of standard solutions of different concentrations and measure their absorbance. Plot absorbance versus concentration and determine the linearity.
-
Accuracy: Use the standard addition method to spike samples with a known amount of the reference standard and calculate the percent recovery.
-
Precision: Measure the absorbance of the same sample multiple times to determine repeatability.
Logical Framework for Method Selection
Choosing the appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Conclusion
Both HPLC and UV-Vis Spectrophotometry are viable methods for the quantification of this compound when properly validated using a certified reference standard. HPLC offers superior specificity and sensitivity, making it the method of choice for complex matrices or when low concentrations need to be detected.[4][6] UV-Vis Spectrophotometry, on the other hand, provides a simpler, more rapid analysis suitable for quality control of less complex formulations.[5][8] Additionally, Capillary Electrophoresis (CE) presents a rapid, low-cost, and environmentally friendly alternative to HPLC for routine analysis.[6][10] The selection of the method should be based on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources.
References
- 1. This compound USP Reference Standard CAS 70-30-4 Sigma-Aldrich [sigmaaldrich.com]
- 2. uspbpep.com [uspbpep.com]
- 3. How Are Biochemical Standards Used in Analytical Method Validation? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. akjournals.com [akjournals.com]
- 7. Determination of this compound residue in fruits and vegetables by ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. researchgate.net [researchgate.net]
- 11. CN102507770A - High performance liquid chromatography for detecting this compound in cosmetics - Google Patents [patents.google.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
Comparative Analysis of Cross-Resistance Between Hexachlorophene and Other Bisphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between hexachlorophene and other common bisphenols, supported by experimental data from various studies. The information is intended to aid researchers in understanding the mechanisms of resistance and in the development of new antimicrobial agents.
Introduction to Bisphenols and Resistance
This compound is a chlorinated bisphenol that has been used as an antiseptic agent, primarily effective against Gram-positive bacteria.[1] Its mechanism of action involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.[1] The emergence of bacterial resistance to biocides is a growing concern, as it can lead to cross-resistance with clinically important antibiotics. This phenomenon occurs when a single resistance mechanism confers tolerance to multiple antimicrobial agents.[2] Common mechanisms of resistance include alterations in the cell envelope, the overexpression of efflux pumps, and enzymatic degradation of the antimicrobial compound.[3]
This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of this compound and other bisphenols against various bacterial strains to infer potential cross-resistance patterns.
Quantitative Data on Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other bisphenols against various bacterial species as reported in the scientific literature. It is important to note that these values are compiled from different studies and direct, head-to-head comparative studies on cross-resistance between this compound and a wide array of other bisphenols are limited. Variations in bacterial strains and specific experimental conditions may influence the reported MIC values.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multiple Strains | 0.5 - 4 | [1] |
| Gram-negative bacteria | General | >64 | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Other Bisphenols
| Bisphenol | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bisphenol A (BPA) | Staphylococcus aureus | Not Specified | Zone of inhibition reported | [4] |
| Bacillus subtilis | Not Specified | Zone of inhibition reported | [4] | |
| Proteus vulgaris | Not Specified | Zone of inhibition reported | [4] | |
| Escherichia coli | Not Specified | Zone of inhibition reported | [4] | |
| BPP, BPFL, BP_TMC (BPA Analogues) | Staphylococcus aureus | Sa25923 | 1 - 2 | [5] |
| Methicillin-resistant S. aureus (MRSA) | Not Specified | 1 - 2 | [5] | |
| Triclosan | Escherichia coli | Multiple Strains | 0.03125 - 8 | [6] |
Potential for Cross-Resistance
The development of resistance to one bisphenol, such as triclosan, has been shown to confer cross-resistance to other antimicrobial agents.[3][6][7] This is often mediated by multidrug efflux pumps.[3] Given that this compound and other bisphenols share structural similarities, it is plausible that similar cross-resistance mechanisms could exist. For instance, a bacterial strain that upregulates an efflux pump to expel this compound might also be capable of expelling other bisphenols, leading to a multi-resistant phenotype. The resistance to this compound in Pseudomonas aeruginosa has been found to be determined by plasmids, which can carry genes for resistance to multiple antimicrobials.[8]
Experimental Protocols
A standardized method for determining the potential for cross-resistance involves assessing the Minimum Inhibitory Concentration (MIC) of various compounds against a specific bacterial strain.
Protocol: Broth Microdilution Method for MIC Determination
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[9][10][11]
1. Preparation of Materials:
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Stock Solutions: Prepare stock solutions of this compound and other test bisphenols in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).[11]
-
96-Well Microtiter Plates: Use sterile U- or flat-bottom 96-well plates.
-
Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
3. Serial Dilution of Antimicrobial Agents:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well with only inoculum and medium, and a negative control well with only medium.
5. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
6. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[10]
7. Determining Cross-Resistance:
-
To assess cross-resistance, first induce resistance to a primary agent (e.g., this compound) by sub-culturing the bacteria in increasing concentrations of the agent.
-
Then, determine the MICs of the other bisphenols against this resistant strain and compare them to the MICs against the original, susceptible strain. A significant increase in the MIC for a secondary compound indicates cross-resistance.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to cross-resistance and the experimental workflow for its determination.
Caption: General mechanism of bisphenol action and a common resistance pathway.
Caption: Experimental workflow for determining cross-resistance using MIC assays.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]
- 4. ijirset.com [ijirset.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The prevalence and mechanism of triclosan resistance in Escherichia coli isolated from urine samples in Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Plasmid-Determined Resistance to this compound in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Comparative analysis of hexachlorophene versus triclosan on skin flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial agents hexachlorophene and triclosan, focusing on their effects on skin flora. The analysis is supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows to aid in research and development.
Overview and Mechanism of Action
Both this compound and triclosan have been widely used as antiseptics in various clinical and consumer products. However, their mechanisms of action, spectrum of activity, and safety profiles differ significantly.
This compound: A bisphenol compound, this compound primarily targets Gram-positive bacteria.[1][2] Its primary mechanism involves the inhibition of the membrane-bound portion of the electron transport chain.[1][3] At lower, bacteriostatic concentrations typical in skin cleansers, it disrupts microbial cell membranes, leading to the leakage of essential cellular contents.[1][2][4] At higher concentrations, it can cause the outright rupture of bacterial membranes.[3] It is known for its residual activity, which allows it to have a cumulative antibacterial effect with repeated use.[1]
Triclosan: Triclosan is a broad-spectrum antibacterial and antifungal agent.[5][6] At lower, bacteriostatic concentrations found in many consumer products, its primary target is the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.[5][7][8] By inhibiting ENR, triclosan blocks the synthesis of fatty acids, which are essential for building and maintaining bacterial cell membranes.[7][8] At higher concentrations, triclosan acts as a biocide with multiple cytoplasmic and membrane targets.[8]
Diagram: Antimicrobial Mechanisms of Action
Caption: Mechanisms of action for this compound and Triclosan.
Comparative Efficacy and Spectrum of Activity
The effectiveness of these agents varies based on the target microorganisms, the formulation of the product, and the duration of action required.
Spectrum of Activity:
-
This compound: Primarily demonstrates bacteriostatic action against Gram-positive cocci, such as Staphylococcus aureus.[1][2][4] It has limited to no activity against Gram-negative bacteria and fungi.[1]
-
Triclosan: Exhibits a broad spectrum of activity, inhibiting the growth of many different types of bacteria (both Gram-positive and Gram-negative) and fungi.[6][9]
Quantitative Efficacy Data: The following tables summarize key quantitative data from comparative studies.
Table 1: Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC)
| Compound | Organism(s) | MIC Range | MBC Range | Citation(s) |
| This compound | Staphylococcus aureus | 0.5–4 µg/mL | - | [10] |
| This compound | Gram-negative bacteria | >64 µg/mL | - | [10] |
| Triclosan | Resident & Transient Skin Bacteria | 0.6 – >40 mg/L | 1.3 – >40 mg/L | [11] |
Table 2: In-Vivo Residual Antibacterial Activity
This table is based on a study comparing the residual effect of 2% chlorhexidine with 1% triclosan in 70% isopropyl alcohol on the skin flora of 135 healthy volunteers.[12]
| Antiseptic (in 70% IPA) | Baseline (CFU/cm²) | 3 Hours Post-Application (CFU/cm²) | 24 Hours Post-Application (CFU/cm²) |
| Unscrubbed Control | ~288 | - | 288 |
| Scrubbed Control (Water) | ~288 | - | 96 |
| 1% Triclosan | ~288 | - | 96 |
| 2% Chlorhexidine | ~288 | - | 24 |
| Data derived from a study where Chlorhexidine was shown to have a superior prolonged antiseptic effect compared to Triclosan.[12] |
Table 3: Efficacy in Clinical Settings
This table summarizes findings from a study comparing 4% chlorhexidine gluconate (CHG) and 1% triclosan handwash products among clinical staff.[13]
| Parameter | 4% Chlorhexidine Gluconate (CHG) | 1% Triclosan | Citation(s) |
| Total Bacterial Count Reduction | More effective than triclosan | Effective, but less so than CHG | [13] |
| Elimination of MRSA | Failed to eliminate | Successfully eliminated | [13] |
| Elimination of Gram-negatives | More likely to eliminate | Less likely to eliminate | [13] |
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the performance of skin antiseptics. Below are summaries of common experimental protocols cited in the literature.
Protocol 1: In-Vivo Forearm Test for Residual Activity
This protocol is adapted from a study comparing the residual effects of antiseptics on skin.[12]
-
Subject Recruitment: Recruit healthy adult volunteers with no history of skin allergies who have completed a stabilization phase for their skin microbiota.
-
Test Site Demarcation: Designate four distinct 25-cm² areas on the inner surface of each volunteer's forearms.
-
Treatment Groups:
-
Area 1: Unscrubbed control (for baseline bacterial counts).
-
Area 2: Scrubbed control (e.g., with sterile water).
-
Area 3: Scrubbed with Antiseptic A (e.g., this compound solution).
-
Area 4: Scrubbed with Antiseptic B (e.g., Triclosan solution).
-
-
Sampling:
-
Baseline (Time 0): Take quantitative cultures from the unscrubbed control area.
-
Post-Application: After applying the respective treatments, take quantitative cultures from all four areas at specified time points (e.g., 3 hours and 24 hours).
-
-
Culturing: Use agar plates containing appropriate neutralizing agents to inactivate any residual antiseptic carried over during sampling.
-
Analysis: Incubate plates and perform colony-forming unit (CFU) counts to determine the bacterial density (CFU/cm²) for each site at each time point. Analyze data statistically to compare the efficacy of the antiseptics.
Diagram: In-Vivo Antiseptic Efficacy Workflow
Caption: Workflow for an in-vivo comparative study of skin antiseptics.
Protocol 2: Glove Juice Test for Hand Flora Analysis
This method is used to quantify the total bacterial load on hands, as described in a study conducted in a clinical setting.[13]
-
Pre-Wash Sample: The subject places a sterile glove on one hand. A sterile, buffered solution (e.g., phosphate-buffered saline with a neutralizer) is instilled into the glove.
-
Hand Massage: The hand is massaged in a standardized manner for a set time (e.g., 60 seconds) to dislodge bacteria from the skin surface into the solution.
-
Collection: The solution (glove juice) is aseptically collected from the glove.
-
Handwashing: The subject performs a supervised handwash with the test antiseptic (e.g., 1% triclosan) for a specified duration.
-
Post-Wash Sample: Steps 1-3 are repeated on the same hand after washing and drying to collect a post-wash sample.
-
Microbiological Analysis: Serial dilutions of both pre- and post-wash samples are plated on non-selective agar. Plates are incubated, and colonies are counted to determine the log reduction in CFU.
Protocol 3: Ex-Vivo Test on Human Skin Explants
This protocol provides an alternative to in-vivo testing, especially for pathogenic bacteria or new formulations.[14]
-
Skin Preparation: Freshly excised human skin is obtained and placed in a diffusion cell with a maintenance medium.
-
Inoculation: A standardized inoculum of the test bacteria (e.g., S. aureus, MRSA) is applied to the stratum corneum.
-
Antiseptic Application: After a drying period, the antiseptic formulation is applied to the inoculated skin surface.
-
Evaluation: After a set contact time, the surviving bacteria are recovered from the skin surface and quantified to determine the log reduction in viable counts.
Safety and Regulatory Considerations
This compound: The use of this compound is now highly regulated due to safety concerns.[4] It can be absorbed through the skin, and excessive exposure has been linked to systemic toxicity, particularly neurotoxicity in infants.[2][4] This has led to its replacement by agents with broader antimicrobial coverage and fewer side effects in many applications.[1]
Triclosan: Triclosan has also faced scrutiny, leading to restrictions on its use in certain consumer products.[6][15] Concerns include its potential to act as an endocrine disruptor and to contribute to the development of antibiotic-resistant bacteria.[5][15][16] Studies have shown that triclosan can be absorbed through the skin and has been detected in human plasma, urine, and breast milk.[5][6]
Conclusion
This compound and triclosan are effective antimicrobial agents that operate via distinct mechanisms.
-
This compound is a narrow-spectrum agent, highly effective against Gram-positive bacteria, with a notable cumulative and residual effect. Its primary utility is in specific clinical situations where targeting staphylococci is paramount, but its use is limited by its potential for neurotoxicity.
-
Triclosan offers broad-spectrum activity against a wide range of bacteria and fungi by inhibiting a key enzyme in fatty acid synthesis. While effective, concerns over endocrine disruption and antibiotic resistance have led to a reduction in its use in over-the-counter consumer products.
The choice between these agents, or indeed the selection of an alternative, depends critically on the desired spectrum of activity, the required duration of effect, the clinical or consumer context, and the prevailing safety and regulatory landscape. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other novel antimicrobial agents for skin application.
References
- 1. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is Triclosan used for? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 8. Triclosan - Wikipedia [en.wikipedia.org]
- 9. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. Chlorhexidine avoids skin bacteria recolonization more than triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the antibacterial efficacy of 4% chlorhexidine gluconate and 1% triclosan handwash products in an acute clinical ward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. beyondpesticides.org [beyondpesticides.org]
A Comparative Guide to Surgical Scrubs: Hexachlorophene vs. Povidone-Iodine
In the critical environment of surgical settings, the choice of a surgical scrub is paramount to minimizing the risk of surgical site infections (SSIs). This guide provides an objective comparison of two long-standing antiseptic agents, hexachlorophene and povidone-iodine, focusing on their efficacy, experimental validation, and mechanisms of action. This information is intended for researchers, scientists, and drug development professionals to aid in the informed selection and development of surgical antiseptic protocols.
Executive Summary
Both this compound and povidone-iodine have been used for decades as surgical scrubs, demonstrating broad-spectrum antimicrobial activity. However, they differ significantly in their chemical nature, mechanism of action, and clinical efficacy profile. This compound, a chlorinated bisphenol, exhibits excellent cumulative and persistent (substantive) effects, particularly against Gram-positive bacteria. In contrast, povidone-iodine, an iodophor, provides a rapid and broad-spectrum antimicrobial kill but has limited substantivity. The selection between these two agents often involves a trade-off between a rapid initial reduction in microbial counts and a longer-lasting antimicrobial barrier.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data from comparative studies on the antimicrobial efficacy of this compound and povidone-iodine.
Table 1: Immediate and Persistent Antimicrobial Efficacy
| Antiseptic Agent | Immediate Bacterial Reduction (Log₁₀) | Persistent Activity (Substantivity) |
| 3% this compound | Lower initial reduction compared to povidone-iodine[1] | Significant; bacterial regrowth is inhibited on gloved hands[1] |
| 0.75% Povidone-Iodine | Greater initial reduction compared to this compound[1] | Minimal; significant bacterial regrowth observed on gloved hands[1] |
Table 2: Efficacy Against Different Flora
| Antiseptic Agent | Efficacy against Resident Flora | Efficacy against Transient Flora |
| 3% this compound | Further reduction with subsequent washes[1] | Less effective than povidone-iodine[1] |
| 0.75% Povidone-Iodine | Further reduction with subsequent washes[1] | More effective than this compound[1] |
Mechanism of Action
The antimicrobial activity of this compound and povidone-iodine stems from distinct biochemical interactions with microbial cells.
-
This compound : As a bisphenol, this compound's primary mode of action is the inhibition of the membrane-bound component of the electron transport chain, which disrupts microbial cell membranes.[2] At concentrations typically used in surgical scrubs, it is primarily bacteriostatic and is most effective against Gram-positive bacteria.[2]
-
Povidone-Iodine : This agent is an iodophor, a complex of iodine and a solubilizing agent. Its antimicrobial effect is derived from the release of free iodine, which is a potent oxidizing agent.[3] Free iodine rapidly penetrates microbial cell membranes and oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.[3]
Experimental Protocols
The evaluation of surgical scrub efficacy is standardized to ensure reliable and reproducible results. A typical experimental protocol, based on the U.S. Food and Drug Administration (FDA) Tentative Final Monograph (TFM) for Health-Care Antiseptic Drug Products and ASTM E-1115 standard, is outlined below.[4][5]
Objective
To determine the immediate and persistent antimicrobial efficacy of a surgical hand scrub formulation in reducing the resident microbial flora of the hands.
Materials
-
Test surgical scrub formulation (e.g., 3% this compound)
-
Comparative surgical scrub formulation (e.g., 0.75% Povidone-Iodine)
-
Sterile, non-antimicrobial soap
-
Sterile water
-
Sterile surgical gloves
-
Sampling solution (e.g., buffered peptone water with a neutralizer)
-
Culture plates with appropriate growth medium (e.g., Tryptic Soy Agar)
Procedure
-
Pre-test Period (Baseline): For a period of at least one week prior to the test, subjects avoid the use of any antimicrobial soaps, lotions, or other topical antimicrobial agents.
-
Baseline Sampling: On the first day of the test, prior to any scrubbing, baseline bacterial counts are determined for each hand of every subject. This is typically done using the "glove juice" method, where a sterile glove is placed on the hand, a sterile sampling solution is instilled, and the hand is massaged in a standardized manner. The resulting "glove juice" is then serially diluted and plated to quantify the bacterial colony-forming units (CFUs).
-
Surgical Scrub Application: Subjects perform a standardized surgical scrub with the assigned antiseptic agent. The duration of the scrub (e.g., 5 minutes) and the volume of the product used are strictly controlled.
-
Immediate Post-Scrub Sampling: Immediately after the first scrub, bacterial counts are determined again using the glove juice method to assess the immediate antimicrobial effect.
-
Persistent Activity Assessment: To evaluate persistent activity (substantivity), subjects don sterile surgical gloves after the scrub and wear them for a specified period (e.g., 6 hours). After this period, bacterial counts are reassessed from the gloved hands.
-
Cumulative Effect Assessment: The scrubbing and sampling procedure is repeated over a period of five consecutive days to evaluate the cumulative antimicrobial effect of the surgical scrub.
Data Analysis
The efficacy of the surgical scrub is determined by calculating the log₁₀ reduction in bacterial counts from the baseline for each sampling time point (immediate, persistent, and after multiple scrubs). The results from the test formulation are compared to those of the comparative formulation.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating surgical scrub efficacy and the logical relationship of the key efficacy parameters.
Adverse Effects
Both this compound and povidone-iodine have well-documented adverse effect profiles.
-
This compound : The use of this compound has been associated with neurotoxicity, particularly in infants and on burned or denuded skin.[2] Due to these safety concerns, its use is restricted and it is contraindicated for total body bathing.[2]
-
Povidone-Iodine : Povidone-iodine can cause skin irritation and sensitization.[6] Systemic absorption of iodine can occur, especially with prolonged use or on large surface areas, potentially leading to thyroid dysfunction.[6]
Conclusion
The choice between this compound and povidone-iodine as a surgical scrub involves careful consideration of the specific clinical requirements. Povidone-iodine offers the advantage of a rapid and broad-spectrum antimicrobial kill. This compound, while having a narrower spectrum of activity and a slower onset, provides superior substantivity, which may be beneficial in lengthy surgical procedures. However, the significant safety concerns associated with this compound have led to a decline in its use in favor of other agents with more favorable safety profiles. For drug development professionals, this comparison highlights the ongoing need for antiseptic agents that combine rapid, broad-spectrum efficacy with a high degree of substantivity and an excellent safety profile.
References
- 1. Comparative evaluation of surgical scrub preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparing the efficacy of chlorhexidine and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to evaluate the antimicrobial efficacy of handrub and handwash agents and formulations for surgical hand preparation - WHO Guidelines on Hand Hygiene in Health Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of Two Methods of Determining the Efficacies of Two Alcohol-Based Hand Rubs for Surgical Hand Antisepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clsjournal.ascls.org [clsjournal.ascls.org]
In Vitro Validation of Hexachlorophene's Efficacy Against Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of hexachlorophene against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), benchmarked against established antibiotics, vancomycin and linezolid. The information presented herein is supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound demonstrates potent in vitro activity against Staphylococcus aureus, a significant human pathogen. Its primary mechanisms of action involve the disruption of the bacterial cell membrane and the inhibition of fatty acid synthesis, leading to bacterial cell death. This guide summarizes the available data on its minimum inhibitory concentrations (MICs) and time-kill kinetics, comparing its performance with vancomycin and linezolid, two key antibiotics in the management of staphylococcal infections.
Comparative Efficacy: this compound vs. Alternatives
The in vitro potency of an antimicrobial agent is primarily assessed by its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth. The following tables summarize the MIC data for this compound, vancomycin, and linezolid against reference strains of S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Antimicrobial Agent | S. aureus ATCC 29213 (MSSA) MIC (µg/mL) | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) |
| This compound | 0.5 - 4[1] | 0.5 - 4 (Typical range for S. aureus)[1] |
| Vancomycin | 1[2] | 1 - 2[3] |
| Linezolid | 2[4] | 0.78 - 2[5] |
Note: The MIC range for this compound is a typical range reported for S. aureus and not specific to the ATCC strains from a single comparative study.
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its antibacterial effect through two primary mechanisms:
-
Cell Membrane Disruption: As a bisphenol, this compound integrates into the bacterial cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components and ultimately, cell lysis.[1][6]
-
Inhibition of Fatty Acid Synthesis: this compound specifically inhibits the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[3] The disruption of this pathway is vital as branched-chain fatty acids are essential for maintaining the fluidity and integrity of the S. aureus cell membrane.[3]
The following diagram illustrates the proposed signaling pathway of this compound's action on S. aureus.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and comparator agents against S. aureus.
Materials:
-
Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound, vancomycin, and linezolid stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilutions: Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria in broth without antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Kinetic Assay
This protocol is a general guideline for performing a time-kill assay to assess the bactericidal or bacteriostatic activity of an antimicrobial agent.
Objective: To evaluate the rate of bacterial killing by this compound and comparator agents against S. aureus.
Materials:
-
Staphylococcus aureus strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound, vancomycin, and linezolid at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator (35°C ± 2°C)
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Assay Setup: Prepare tubes containing CAMHB with the antimicrobial agents at the desired concentrations. Also, prepare a growth control tube without any antimicrobial agent.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto TSA plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro validation of an antimicrobial agent's activity.
Conclusion
The available in vitro data suggest that this compound is a potent agent against Staphylococcus aureus, including MRSA strains. Its dual mechanism of action, targeting both the cell membrane and the essential fatty acid synthesis pathway, makes it an interesting compound for further investigation. This guide provides a framework for comparing its activity with standard-of-care antibiotics and offers detailed protocols for reproducible experimental validation. Further studies are warranted to generate direct comparative data for this compound against a broader panel of clinical S. aureus isolates and to explore its potential in combination therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus FabI: inhibition, substrate recognition, and potential implications for in vivo essentiality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
Comparative Analysis of Hexachlorophene and Benzalkonium Chloride as Antiseptic Agents
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms, and safety profiles of two common antiseptics.
This guide provides a detailed comparison of hexachlorophene and benzalkonium chloride, two widely utilized antiseptic agents. By examining their mechanisms of action, antimicrobial efficacy through quantitative data, and toxicological profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in antiseptic application and development.
Mechanism of Action
This compound and benzalkonium chloride employ distinct mechanisms to achieve their antimicrobial effects.
This compound , a bisphenol compound, primarily targets bacterial cell membranes. At lower, bacteriostatic concentrations, it inhibits the membrane-bound electron transport chain.[1] At higher, bactericidal concentrations, it causes disruption of the microbial cell membrane.[1] Its action is most pronounced against Gram-positive bacteria.[1]
Benzalkonium chloride , a quaternary ammonium compound, acts as a cationic surfactant. It disrupts cell membranes by irreversibly binding to the phospholipids and proteins of the membrane, leading to altered permeability and leakage of cytoplasmic contents.[1] This mechanism provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]
Efficacy and Spectrum of Activity
The effectiveness of an antiseptic is determined by its spectrum of activity and the concentration required to inhibit or kill microorganisms.
Spectrum of Activity:
-
This compound: Primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus. It has limited activity against Gram-negative bacteria and fungi.[1][2]
-
Benzalkonium Chloride: Exhibits a broad spectrum of activity, effective against both Gram-positive and Gram-negative bacteria.[1][3] Its efficacy against fungi, viruses, and mycobacteria can be inconsistent.[1]
Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Microorganism | This compound MIC (µg/mL) | Benzalkonium Chloride MIC (µg/mL) |
| Staphylococcus aureus | Data not available in search results | 0.5 - 4 |
| Pseudomonas aeruginosa | Data not available in search results | 0.002% - 0.047% (20 - 470 µg/mL)[4] |
| Klebsiella pneumoniae (MDR) | Data not available in search results | 8 - 256[5] |
Kill-Time Assays:
Kill-time assays measure the rate at which an antiseptic kills a microbial population.
| Antiseptic | Organism | Concentration | Exposure Time | Log Reduction |
| Benzalkonium Chloride | S. aureus (MSSA & MRSA) | Not Specified | < 20 seconds | Not Specified (All strains killed)[7] |
| Benzalkonium Chloride | Acinetobacter spp. | 5 mg/L | 0.5 - 120 min | Varied by strain and condition[8] |
Note: Specific kill-time data for this compound under comparable conditions was not found in the search results. However, one study noted that a 2.5% this compound soap gel possessed a "remarkable speed of kill" against both Gram-negative and Gram-positive bacteria.[6]
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antiseptic that inhibits the visible growth of a microorganism in a liquid medium.[9][10]
Protocol:
-
Preparation of Antiseptic Dilutions: A serial two-fold dilution of the antiseptic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[10] A growth control (no antiseptic) and a sterility control (no bacteria) are included.[11]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9][10]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antiseptic in which there is no visible turbidity (growth) after incubation.[9][10]
References
- 1. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Surgical antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Effect of Benzalkonium Chloride and Chlorhexidine on the Antibiotic S" by Thitinan Phutthilertmethawee, Potjanee Srimanote et al. [asianmedjam.researchcommons.org]
- 5. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antibacterial activity of hexachlorophane in different formulations used for skin disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of bactericidal activities of various disinfectants against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minimum inhibitory concentration (MIC) determination [bio-protocol.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Validating the Neutralization of Hexachlorophene in Antimicrobial Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
In the realm of antimicrobial efficacy testing, the complete and rapid neutralization of the active antimicrobial agent is paramount to obtaining accurate and reliable results. Failure to effectively neutralize the antimicrobial can lead to an overestimation of its efficacy, as the substance may continue to inhibit microbial growth after the intended contact time. This guide provides a comparative overview of methods for validating the neutralization of hexachlorophene, a widely used antiseptic, with a focus on supporting experimental data and detailed protocols.
This compound, a chlorinated bisphenol, exerts its antimicrobial action by disrupting bacterial cell membranes, an effect that is particularly potent against Gram-positive bacteria.[1][2] To accurately assess its bactericidal or bacteriostatic properties in a laboratory setting, the use of a validated neutralizer is a critical and mandatory step.
Comparison of this compound Neutralizer Systems
The validation of a neutralizer system hinges on two primary criteria: its ability to effectively quench the antimicrobial activity of the product and its own non-toxicity towards the test microorganisms. Below is a comparison of a specifically validated neutralizer system for this compound with commonly used broad-spectrum neutralizers.
Table 1: Composition of Neutralizer Formulations for this compound
| Neutralizer System | Key Components | Primary Mechanism of Neutralization |
| Validated this compound Neutralizer (VHN) | Asolectin (a phospholipid), Polysorbate 80 (Tween 80), Sodium Thiosulfate | Asolectin and Polysorbate 80 are thought to form complexes with this compound, effectively sequestering it from the microbial cells. Sodium thiosulfate is included as a general neutralizing agent. |
| Letheen Broth/Agar | Lecithin (a phospholipid), Polysorbate 80 (Tween 80) | Lecithin and Polysorbate 80 are effective in neutralizing phenolic compounds like this compound through the formation of micelles that entrap the antimicrobial agent.[3][4][5] |
| Dey-Engley (D/E) Neutralizing Broth/Agar | Lecithin, Polysorbate 80, Sodium Thioglycollate, Sodium Thiosulfate, Sodium Bisulfite | Provides a broad spectrum of neutralization. For this compound, the primary neutralizing agents are lecithin and Polysorbate 80.[6][7] |
Table 2: Quantitative Comparison of Neutralizer Performance for a 3% this compound Formulation (pHisoHex)
| Neutralizer System | Test Microorganism | Neutralizer Efficacy (% Recovery vs. Control) | Neutralizer Toxicity (% Recovery vs. Viability Control) |
| Validated this compound Neutralizer (VHN) | Staphylococcus aureus | 100% | ~100% |
| Validated this compound Neutralizer (VHN) | Pseudomonas aeruginosa | 100% | ~100% |
| Validated this compound Neutralizer (VHN) | Serratia marcescens | 100% | ~100% |
| Validated this compound Neutralizer (VHN) | Klebsiella pneumoniae | 100% | ~100% |
| Validated this compound Neutralizer (VHN) | Proteus mirabilis | 100% | ~100% |
| Validated this compound Neutralizer (VHN) | Enterobacter cloacae | 100% | ~100% |
Data derived from a study by Shabodi et al. (1986), which developed and validated this specific neutralizer system. The study demonstrated complete neutralization of the bacteriostatic effects of a 3% this compound formulation.
Note: While Letheen and Dey-Engley broths are widely cited as effective for neutralizing this compound, specific quantitative validation data from head-to-head comparative studies are not as readily available in the reviewed literature. Their efficacy is based on the known neutralizing properties of their components against phenolic compounds.
Experimental Protocols
The validation of a neutralizer system is a prerequisite for any antimicrobial efficacy test. The following protocols are based on the principles outlined in the ASTM E1054 "Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents" and the methodology from the referenced study on a validated this compound neutralizer.
Protocol 1: Evaluation of Neutralizer Efficacy
This experiment is designed to confirm that the neutralizer can effectively inhibit the antimicrobial action of this compound.
Materials:
-
This compound product at its use-concentration.
-
Proposed neutralizer solution (e.g., VHN, Letheen Broth, D/E Broth).
-
Culture of test microorganism (e.g., Staphylococcus aureus ATCC 6538) at a low concentration (~10-100 CFU/mL).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Appropriate solid culture medium (e.g., Tryptic Soy Agar).
Procedure:
-
Prepare three sets of tubes:
-
Test Group: 9 mL of neutralizer solution + 1 mL of this compound solution.
-
Control Group: 9 mL of neutralizer solution + 1 mL of sterile saline.
-
Viability Control: 9 mL of sterile saline.
-
-
Inoculate all tubes with a small volume (e.g., 0.1 mL) of the low-concentration microbial suspension.
-
Incubate all tubes for a short period (e.g., 10-20 minutes) at ambient temperature to allow for neutralization to occur.
-
Plate a defined volume from each tube onto the solid culture medium.
-
Incubate the plates under appropriate conditions (e.g., 30-35°C for 24-48 hours).
-
Count the number of colony-forming units (CFUs) on each plate.
Interpretation: The CFU count in the "Test Group" should be statistically equivalent to the CFU count in the "Control Group" to demonstrate effective neutralization.
Protocol 2: Evaluation of Neutralizer Toxicity
This experiment ensures that the neutralizer itself does not inhibit the growth of the test microorganism.
Materials:
-
Proposed neutralizer solution.
-
Culture of test microorganism at a low concentration (~10-100 CFU/mL).
-
Sterile saline or PBS.
-
Appropriate solid culture medium.
Procedure:
-
Prepare two sets of tubes:
-
Neutralizer Toxicity Group: 9 mL of neutralizer solution.
-
Viability Control Group: 9 mL of sterile saline.
-
-
Inoculate all tubes with a small volume (e.g., 0.1 mL) of the low-concentration microbial suspension.
-
Incubate all tubes under the same conditions as the efficacy test.
-
Plate a defined volume from each tube onto the solid culture medium.
-
Incubate the plates and count the CFUs.
Interpretation: The CFU count in the "Neutralizer Toxicity Group" should be statistically equivalent to the CFU count in the "Viability Control Group" to demonstrate that the neutralizer is not toxic to the microorganism.
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for neutralizer efficacy and toxicity testing.
Conclusion
The validation of the neutralization of this compound is a non-negotiable step in ensuring the accuracy of antimicrobial efficacy testing. While broad-spectrum neutralizers such as Letheen and Dey-Engley broths are generally accepted for use with phenolic compounds, the most robust approach involves the use of a neutralizer system that has been specifically validated for the this compound formulation being tested. The provided protocols and workflows offer a clear framework for conducting this essential validation, thereby upholding the integrity of the resulting efficacy data. Researchers are encouraged to perform these validation studies as an integral part of their experimental design.
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tulipgroup.com [tulipgroup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Comparison of three neutralizing broths for environmental sampling of low levels of Listeria monocytogenes desiccated on stainless steel surfaces and exposed to quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
A Head-to-Head Comparison of Hexachlorophene and Chlorhexidine in Preventing Neonatal Infection
For Researchers, Scientists, and Drug Development Professionals
The prevention of neonatal infections is a critical aspect of newborn care. Topical antiseptics play a significant role in reducing the microbial load on the skin and umbilical cord, thereby lowering the risk of infections. Historically, hexachlorophene was widely used for this purpose, but its use has dramatically declined due to safety concerns. Chlorhexidine has since emerged as a leading alternative. This guide provides an objective, data-driven comparison of this compound and chlorhexidine for neonatal infection prevention, summarizing key experimental findings and methodologies.
Executive Summary
While both this compound and chlorhexidine have demonstrated efficacy in reducing certain bacterial colonization in neonates, their safety profiles are markedly different. This compound, despite its effectiveness against Staphylococcus aureus, has been largely abandoned for routine neonatal use due to its potential for neurotoxicity, particularly in premature infants. Chlorhexidine offers a broader spectrum of antimicrobial activity and, while associated with localized skin reactions, is considered a safer alternative. This guide will delve into the available comparative data, adverse effects, and experimental protocols to inform research and development in neonatal antiseptic care.
Efficacy in Preventing Neonatal Colonization and Infection
Direct comparative studies of this compound and chlorhexidine for neonatal infection prevention are limited, with most research dating back to the 1980s. These studies, however, provide valuable insights into their relative effectiveness.
A key comparative study evaluated the use of powders containing 0.33% this compound and 1% chlorhexidine for treating the skin of newborn infants. The findings indicated that both powders were equally effective in preventing colonization and infection by Staphylococcus aureus.[1][2] However, a notable difference was observed in their effect on coagulase-negative staphylococci; the skin became profusely colonized by these bacteria regardless of the powder used.[1][2]
Another study focusing on umbilical cord decontamination found that substituting topical this compound powder with 1% chlorhexidine powder maintained control of S. aureus in a neonatal unit.[3] This suggests that chlorhexidine is a suitable alternative to this compound for this specific application.
More recent and extensive research, including numerous clinical trials and systematic reviews, has solidified the evidence for chlorhexidine's efficacy in various neonatal care settings, particularly for umbilical cord care in community settings in low-resource areas. High-quality evidence shows that chlorhexidine cord cleansing can significantly reduce neonatal mortality and the incidence of omphalitis/infections.[4]
Table 1: Comparison of Efficacy Data
| Feature | This compound (0.33% Powder) | Chlorhexidine (1% Powder) |
| Staphylococcus aureus Colonization/Infection | Equally effective as 1% chlorhexidine powder in preventing colonization and infection.[1][2] | Equally effective as 0.33% this compound powder in preventing colonization and infection.[1][2] Maintained control of S. aureus when substituted for this compound for umbilical decontamination.[3] |
| Coagulase-negative staphylococci Colonization | Ineffective; profuse colonization observed.[1][2] | Ineffective; profuse colonization observed.[1][2] |
Safety and Adverse Effects
The most significant differentiator between this compound and chlorhexidine is their safety profile, particularly in the vulnerable neonatal population.
This compound:
The use of this compound in neonates, especially premature infants, has been strongly associated with neurotoxicity. Percutaneous absorption of this compound can lead to vacuolar encephalopathy of the brainstem. This risk is heightened in premature infants due to their immature skin barrier. Because of these severe neurological risks, the routine use of this compound for neonatal bathing has been largely discontinued.
Chlorhexidine:
Chlorhexidine is generally considered safe for neonatal use, though it is not without potential adverse effects. The most commonly reported side effects are localized skin reactions, including erythema, erosions, and in some cases, chemical burns.[5] These reactions are more frequent in premature and low-birth-weight infants.[5] While trace amounts of chlorhexidine can be absorbed through the skin, there is currently no evidence to suggest that these low levels result in systemic toxicity.[5]
Table 2: Comparison of Adverse Effects
| Adverse Effect | This compound | Chlorhexidine |
| Neurotoxicity | Significant risk, especially in premature infants, leading to vacuolar encephalopathy. | No reported neurologic toxicities.[5] |
| Skin Reactions | Can cause dermatitis. | Can cause erythema, erosions, and chemical burns, particularly in premature and low-birth-weight infants.[5] |
| Systemic Absorption | Readily absorbed through the skin, especially in premature infants, leading to systemic toxicity. | Trace absorption has been demonstrated in premature infants, but with no evidence of harmful consequences.[5] |
Spectrum of Activity
This compound has a relatively narrow spectrum of activity, being most effective against Gram-positive bacteria, particularly Staphylococcus aureus. Its activity against Gram-negative organisms is limited.
Chlorhexidine, in contrast, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some viruses and fungi. This wider range of antimicrobial action makes it a more versatile antiseptic for preventing a broader array of potential neonatal pathogens.
Experimental Protocols
To provide a deeper understanding of the comparative research, the following section details the methodology of a key study directly comparing this compound and chlorhexidine powders in preventing neonatal infection.
Experimental Protocol: Alder et al., 1980, "Comparison of hexachlorophane and chlorhexidine powders in prevention of neonatal infection"
-
Objective: To compare the protective effect of treating the skin of newborn infants with powders containing 1% chlorhexidine or 0.33% this compound.
-
Study Design: A comparative study.
-
Participants: Newborn infants.
-
Intervention:
-
Group 1: Application of a powder containing 1% chlorhexidine to the skin.
-
Group 2: Application of a powder containing 0.33% this compound to the skin.
-
-
Outcome Measures:
-
Prevention of colonization and infection by Staphylococcus aureus.
-
Colonization by coagulase-negative staphylococci.
-
Venous blood concentrations of chlorhexidine in a subset of infants.
-
-
Key Findings: Both powders were found to be equally effective in preventing colonization and infection by Staphylococcus aureus. However, neither powder was effective against coagulase-negative staphylococci. Blood concentrations of chlorhexidine were low or undetectable in the infants tested.[1][2]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a comparative study of neonatal skin antiseptics, based on the principles of the described research.
Caption: A typical experimental workflow for a neonatal antiseptic comparative study.
Conclusion
The available evidence strongly favors chlorhexidine over this compound for the prevention of neonatal infections. While older studies showed comparable efficacy against S. aureus, the significant risk of neurotoxicity associated with this compound renders it an unacceptable choice for routine neonatal care in modern practice. Chlorhexidine, with its broader spectrum of activity and more favorable safety profile, stands as the superior option. Future research should continue to focus on optimizing chlorhexidine formulations and application techniques to minimize local skin reactions, especially in the most vulnerable preterm and low-birth-weight infants.
References
- 1. Comparison of hexachlorophane and chlorhexidine powders in prevention of neonatal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adc.bmj.com [adc.bmj.com]
- 3. Effectiveness of topical chlorhexidine powder as an alternative to hexachlorophane for the control of Staphylococcus aureus in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorhexidine skin or cord care for prevention of mortality and infections in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorhexidine use in the Neonatal Intensive Care Unit: Results from a National Survey - PMC [pmc.ncbi.nlm.nih.gov]
Hexachlorophene's Synergistic Power: A Comparative Guide to its Combined Antimicrobial Effects
For Immediate Release
[City, State] – December 7, 2025 – In an era where antimicrobial resistance poses a significant threat to global health, the exploration of synergistic drug combinations is a critical area of research. This guide provides a comprehensive evaluation of the synergistic effects of hexachlorophene when combined with other antimicrobial agents. The data presented herein, targeted towards researchers, scientists, and drug development professionals, highlights the potential of this compound to enhance the efficacy of existing antibiotics, particularly against resistant bacterial strains.
Unveiling Synergism: this compound in Combination
This compound, a bisphenolic antiseptic, has demonstrated notable synergistic activity with a range of antimicrobials. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity and inhibition of the membrane-bound electron transport chain.[1][2][3] This action appears to potentiate the effects of other antimicrobial drugs, leading to enhanced bacterial killing.
A key finding is the synergistic interaction between this compound and methicillin against methicillin-resistant Staphylococcus aureus (MRSA).[4] Studies have shown that most combinations of this compound with antibiotics and other biocides result in synergistic effects, leading to a significant 4- to 16-fold reduction in the inhibitory concentrations of the combined agents.[5]
Quantitative Analysis of Synergistic Interactions
The synergistic potential of this compound in combination with various antimicrobials has been quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A summary of these findings is presented below.
| Antimicrobial Agent | Target Organism(s) | Observed Effect | FIC Index | Reference(s) |
| Methicillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic | Not explicitly stated in snippets | [4] |
| Amoxicillin | Enterococci | Synergistic | Not explicitly stated in snippets | [5] |
| Cefuroxime | Staphylococci | Synergistic or Indifferent | Not explicitly stated in snippets | [5] |
| Erythromycin | Staphylococci | Synergistic or Indifferent | Not explicitly stated in snippets | [5] |
| Various Biocides | General | Most combinations are synergistic | Not explicitly stated in snippets | [5] |
Note: While the referenced study confirms synergy, the precise FIC index values were not available in the provided search snippets. An FIC index of ≤ 0.5 is generally interpreted as synergy.[6]
Proposed Mechanism of Synergistic Action
The synergistic effect of this compound is likely rooted in its ability to compromise the bacterial cell membrane. By increasing membrane permeability, this compound may facilitate the entry of other antimicrobial agents into the bacterial cell, allowing them to reach their respective targets more effectively. This "one-two punch" approach can overcome resistance mechanisms and enhance the overall bactericidal or bacteriostatic effect.
Proposed mechanism of this compound synergy.
Experimental Protocols
The evaluation of synergistic effects relies on standardized in vitro methods. The following are detailed protocols for the checkerboard assay and the time-kill assay, which are fundamental to quantifying antimicrobial synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to determine the FIC index.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second antimicrobial agent in an appropriate solvent. Serially dilute each agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well microtiter plates.
-
Plate Setup: In a new 96-well plate, combine the diluted agents in a checkerboard fashion. Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs) and a growth control well without any antimicrobials.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
The time-kill assay provides a dynamic measure of the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
-
Preparation: Prepare bacterial cultures in the logarithmic phase of growth. Dilute the cultures to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh broth.
-
Exposure: Add this compound and the other antimicrobial, alone and in combination, at concentrations corresponding to their MICs (or sub-MICs, depending on the experimental design). Include a growth control without any antimicrobials.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible.
-
Data Analysis: Count the number of colonies (CFU/mL) at each time point. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Conclusion
The evidence strongly suggests that this compound can act as a powerful synergistic agent when combined with other antimicrobials, particularly against challenging pathogens like MRSA. Its membrane-disrupting mechanism of action provides a clear rationale for its ability to enhance the efficacy of other drugs. Further research is warranted to explore the full spectrum of antimicrobial combinations with this compound and to elucidate the precise molecular pathways involved in these synergistic interactions. The detailed protocols provided in this guide offer a standardized framework for conducting such investigations, paving the way for the development of novel and effective combination therapies to combat antimicrobial resistance.
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Checkerboard assay – REVIVE [revive.gardp.org]
- 4. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 5. Synergistic activity of biocides and antibiotics on resistant bacteria from organically produced foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Hexachlorophene Disposal
For researchers, scientists, and drug development professionals, the proper disposal of hexachlorophene is a critical component of laboratory safety and environmental responsibility. As a potent antibacterial agent, this compound is also classified as a hazardous waste, necessitating strict adherence to disposal protocols to mitigate risks to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a white, odorless, free-flowing powder that is insoluble in water.[1] Direct contact can cause irritation to the skin, eyes, and mucous membranes, and it may be toxic if ingested.[1] Therefore, appropriate personal protective equipment (PPE) is paramount.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A particulate filter respirator adapted to the airborne concentration of the substance should be used, especially when handling the powder form to prevent dusting.[1]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
In the event of a spill, do not let the chemical enter the environment.[1] Sweep the spilled substance into covered, sealable containers. If appropriate, moisten the powder first to prevent it from becoming airborne.[1] Carefully collect the remainder and store it for disposal according to local regulations.[1]
Regulatory Framework for this compound Disposal
This compound is designated by the U.S. Environmental Protection Agency (EPA) as a hazardous waste with the number U132.[2] Generators of waste containing this compound (in quantities equal to or greater than 100 kg/month ) must comply with USEPA regulations regarding storage, transportation, treatment, and disposal.[1] The Land Disposal Restrictions (LDR) mandate that all hazardous pharmaceutical waste, including this compound, be treated before it can be discarded in a hazardous waste landfill.[2] The most common and required treatment technology is hazardous waste incineration.[2]
Step-by-Step Disposal Protocol for Laboratory Waste
Adherence to a systematic procedure is crucial for the safe disposal of this compound-containing waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure this compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions.
-
Segregate this compound waste from non-hazardous waste and other types of hazardous waste to prevent cross-contamination and ensure proper disposal.
Step 2: Waste Collection and Containerization
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Containers must be compatible with the waste being collected.[3]
-
For solid waste, such as contaminated PPE and labware, place it in a designated, lined hazardous waste container.
-
For liquid waste, use a sealable, chemical-resistant container. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[3]
Step 3: Labeling
-
Properly label all waste containers with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) office.
Step 4: Storage
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure containers are kept closed unless waste is being added.
Step 5: Arrange for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
It is strongly recommended to use external hazardous waste vendor personnel for the final transport and disposal, as they have extensive training in handling hazardous materials.[2]
Quantitative Data Summary
While specific quantitative limits for disposal can vary by jurisdiction, the following table summarizes key regulatory thresholds.
| Parameter | Value | Regulation/Guideline |
| EPA Hazardous Waste Number | U132 | 40 CFR Part 261 |
| Generator Status Threshold | ≥ 100 kg/month | USEPA |
| Preservative Limit in Cosmetics | ≤ 0.1% | FDA (21 CFR § 250.250)[5] |
| Warfarin as Hazardous Waste | <0.3% | Maryland Department of the Environment[2] |
Note: The Warfarin data point is included as an example of how specific concentration limits are set for other hazardous pharmaceutical wastes.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mde.maryland.gov [mde.maryland.gov]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. 21 CFR § 250.250 - this compound, as a component of drug and cosmetic products. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexachlorophene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Hexachlorophene, a potent topical anti-infective and anti-bacterial agent. Adherence to these protocols is critical to mitigate the risks associated with this compound.
This compound presents several hazards, including toxicity if swallowed or in contact with skin, and it is very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to handle this substance with care to avoid its potential health risks, which include skin irritation and, with excessive exposure, the potential for neurotoxicity.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of dust particles.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Ensure gloves are tested to ASTM standard D6978. | Prevents dermal absorption, which can lead to systemic toxicity.[3][4] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from dust particles and potential splashes, which can cause irritation.[4] |
| Respiratory Protection | NIOSH-approved respirator for organic vapors and particulates. | Avoids inhalation of dust, which can be harmful.[5] |
| Protective Clothing | Impermeable, long-sleeved gown with closed cuffs. | Provides a barrier against skin contact with the chemical.[6] |
| Footwear | Closed-toe shoes. Shoe covers may be required in cleanroom environments. | Protects feet from spills and prevents the tracking of contaminants.[6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is crucial to ensure safety and minimize exposure.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[7]
-
Ensure a properly functioning chemical fume hood and ventilation system are available.
-
Assemble all necessary PPE as detailed in the table above.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[7]
-
Wear the prescribed PPE throughout the entire handling process.
-
When weighing the solid, use a ventilated balance enclosure or a fume hood to contain any airborne particles.
-
Avoid direct contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Contaminated clothing should be removed immediately and laundered before reuse.[5]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in regular trash.[2]
By adhering to these detailed safety and handling protocols, researchers can significantly minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
